3-(Methoxymethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGEGDALLVMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185303-79-0 | |
| Record name | Pyrrolidine, 3-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Targeted Protein Degradation and the Role of Specialized Building Blocks
The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to the induced degradation of disease-causing proteins. This strategy, known as targeted protein degradation (TPD), utilizes novel chemical entities like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.
The success of this elegant approach hinges on the rational design and synthesis of PROTACs with optimal properties, including high binding affinity for both the target and the E3 ligase, good cell permeability, and favorable pharmacokinetic profiles. This has led to a surge in demand for specialized chemical building blocks that can be used to construct these complex molecules. Among these, 3-(methoxymethyl)pyrrolidine hydrochloride has emerged as a crucial component, particularly in the design of ligands for the von Hippel-Lindau (VHL) E3 ligase. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of potent PROTACs.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [2] |
| CAS Number (Racemate) | 1185303-79-0 | N/A |
| CAS Number (S)-enantiomer | 1421050-43-2 | [3] |
| CAS Number (R)-enantiomer | 955400-18-7 | N/A |
Stereochemistry: A Critical Consideration
It is imperative to recognize that 3-(methoxymethyl)pyrrolidine is a chiral molecule. The stereochemistry at the 3-position of the pyrrolidine ring plays a critical role in the biological activity of the final PROTAC. The (S)- and (R)-enantiomers are commercially available and are not interchangeable in the synthesis of VHL ligands. The stereocenter directly influences the three-dimensional orientation of the methoxymethyl group, which in turn affects the binding affinity and selectivity for the VHL E3 ligase. Therefore, the choice of enantiomer is a crucial design element in PROTAC development. For the remainder of this guide, we will focus on the synthesis and application of the enantiomerically pure forms, as they are the relevant building blocks for constructing stereochemically defined PROTACs.
Synthesis of Enantiomerically Pure 3-(Methoxymethyl)pyrrolidine: A Strategic Overview
The synthesis of enantiomerically pure 3-(methoxymethyl)pyrrolidine typically starts from a chiral precursor, most commonly an optically active 3-hydroxypyrrolidine. The general synthetic strategy involves two key transformations: the protection of the pyrrolidine nitrogen and the methylation of the hydroxyl group.
Conceptual Synthetic Workflow
Caption: General synthetic workflow for (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride.
Exemplary Step-by-Step Synthesis Protocol
The following protocol is a representative, field-proven method for the synthesis of (S)-3-(methoxymethyl)pyrrolidine, starting from the commercially available (S)-3-hydroxypyrrolidine.
Part 1: N-Protection of (S)-3-Hydroxypyrrolidine
-
Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base like triethylamine (TEA) or sodium bicarbonate (1.2-1.5 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O) for Boc protection or benzyl chloroformate (Cbz-Cl) for Cbz protection (1.1 eq), in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting N-protected (S)-3-hydroxypyrrolidine is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Part 2: Methylation of the Hydroxyl Group
-
Reaction Setup: Dissolve the N-protected (S)-3-hydroxypyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation of the hydroxyl group.
-
Methylation: Add methyl iodide (MeI, 1.5-2.0 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-protected (S)-3-(methoxymethyl)pyrrolidine.
Part 3: N-Deprotection and Hydrochloride Salt Formation
-
Deprotection:
-
For Boc-protected intermediate: Dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and stir at room temperature for 1-2 hours. Alternatively, treat with a solution of HCl in an organic solvent like dioxane or methanol.
-
For Cbz-protected intermediate: Dissolve the compound in a suitable solvent like methanol or ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
-
Salt Formation: After confirming the complete removal of the protecting group by TLC or LC-MS, concentrate the reaction mixture under reduced pressure. To form the hydrochloride salt, dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent until precipitation is complete.
-
Isolation: Collect the solid precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield the final product, (S)-3-(methoxymethyl)pyrrolidine hydrochloride, as a stable, crystalline solid.
Application in PROTAC Synthesis: Constructing the VHL Ligand
This compound is a cornerstone in the synthesis of ligands that bind to the VHL E3 ligase. The pyrrolidine ring and its substituents are designed to mimic the key interactions of the hypoxia-inducible factor 1α (HIF-1α) protein, the natural substrate of VHL.
The Role of the 3-(Methoxymethyl)pyrrolidine Moiety in VHL Ligands
The 3-(methoxymethyl)pyrrolidine moiety is typically incorporated into the "right-hand side" of the VHL ligand. The pyrrolidine nitrogen is acylated with a substituted proline derivative, while the methoxymethyl group is believed to contribute to the overall binding affinity and physicochemical properties of the ligand. The ether oxygen can potentially form hydrogen bonds with the protein, and the methyl group can engage in favorable van der Waals interactions within the VHL binding pocket. Furthermore, the presence of the methoxymethyl group can influence the conformation of the pyrrolidine ring, which is crucial for optimal binding.
Exemplary Protocol for VHL Ligand Synthesis using (S)-3-(Methoxymethyl)pyrrolidine
The following protocol outlines the coupling of (S)-3-(methoxymethyl)pyrrolidine with a key intermediate to form a VHL ligand precursor.
Reaction: Amide Coupling to form a VHL Ligand Precursor
-
Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid intermediate of the VHL ligand (1.0 eq) in an anhydrous aprotic solvent such as DMF.
-
Activation of Carboxylic Acid: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add a solution of (S)-3-(methoxymethyl)pyrrolidine (as the free base, generated by neutralizing the hydrochloride salt with a suitable base, 1.2 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired VHL ligand precursor. This precursor can then be further elaborated and coupled to a linker and a target-binding ligand to generate the final PROTAC.
Assessing the Efficacy of PROTACs Containing the 3-(Methoxymethyl)pyrrolidine Moiety: A Guide to Western Blot Analysis
Once a PROTAC is synthesized, its ability to induce the degradation of the target protein must be rigorously evaluated. Western blotting is a fundamental and widely used technique for this purpose, providing a semi-quantitative assessment of protein levels in response to PROTAC treatment.[4]
Workflow for Western Blot Analysis of PROTAC-Mediated Protein Degradation
Caption: Step-by-step workflow for Western blot analysis of PROTAC efficacy.
Detailed Experimental Protocol for Western Blot
-
Cell Culture and Treatment:
-
Plate the chosen cell line at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) for a predetermined duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., one with an inactive enantiomer of the VHL ligand).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein of interest.
-
Simultaneously or subsequently, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for any variations in protein loading.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein signal to the loading control signal for each sample. The degree of protein degradation is determined by comparing the normalized signal in the PROTAC-treated samples to the vehicle-treated control.
-
Conclusion: A Versatile and Indispensable Tool in the PROTAC Era
This compound has solidified its position as a critical building block in the rapidly advancing field of targeted protein degradation. Its stereochemically defined structure and its ability to be efficiently incorporated into high-affinity VHL E3 ligase ligands make it an invaluable asset for researchers and drug developers. A thorough understanding of its synthesis, properties, and application is essential for the rational design and construction of novel PROTACs with improved therapeutic potential. As the quest for more potent and selective protein degraders continues, the demand for well-characterized and readily accessible building blocks like this compound will undoubtedly continue to grow, further fueling innovation in this exciting area of medicinal chemistry.
References
Spectroscopic Data for 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for 3-(Methoxymethyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous characterization of this important chemical entity.
Introduction: The Importance of Spectroscopic Characterization
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of molecules is paramount. This compound is a key building block whose purity and structural integrity must be rigorously verified. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. This guide will delve into the theoretical underpinnings and practical application of these techniques for this compound.
Molecular Structure and Spectroscopic Overview
This compound is the salt formed from the reaction of the secondary amine 3-(methoxymethyl)pyrrolidine with hydrochloric acid. The protonation of the nitrogen atom significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy.
Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol [1]
The following sections will detail the expected and observed spectroscopic data for this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
¹H NMR Data for (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride
While a complete dataset with precise chemical shifts and coupling constants is not publicly available, an experimental spectrum for the (R)-enantiomer has been reported.[2] The interpretation below is based on this spectrum and fundamental principles of NMR spectroscopy.
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Coupling Constants (J, Hz) |
| N-H₂⁺ | Broad singlet | Broad s | - |
| H5, H5' | ~3.4 - 3.7 | m | - |
| H2, H2' | ~3.2 - 3.6 | m | - |
| -OCH₃ | ~3.3 | s | - |
| -CH₂-O- | ~3.4 - 3.5 | m | - |
| H3 | ~2.5 - 2.8 | m | - |
| H4, H4' | ~1.8 - 2.2 | m | - |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.
Expert Interpretation:
-
Downfield Shifts of Pyrrolidine Protons: The protons on the carbons adjacent to the protonated nitrogen (H2 and H5) are expected to be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen atom.
-
Broadening of N-H Signal: The protons on the nitrogen will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
-
Complexity of the Spectrum: The pyrrolidine ring is non-planar, and the protons on each carbon are diastereotopic, leading to complex splitting patterns (multiplicities). The chiral center at C3 further complicates the spectrum.
-
Methoxymethyl Group: The methoxy group (-OCH₃) is expected to appear as a sharp singlet around 3.3 ppm. The adjacent methylene protons (-CH₂-O-) will be a multiplet due to coupling with the H3 proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | ~48 - 52 |
| C5 | ~46 - 50 |
| C3 | ~35 - 40 |
| C4 | ~28 - 33 |
| -CH₂-O- | ~70 - 75 |
| -OCH₃ | ~58 - 62 |
Expert Interpretation:
-
Effect of Protonation: Similar to ¹H NMR, the carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted downfield compared to the free base due to the inductive effect of the N-H₂⁺ group.
-
Ether Carbons: The carbon of the methylene group attached to the oxygen (-CH₂-O-) will be the most downfield carbon in the aliphatic region due to the deshielding effect of the oxygen atom. The methoxy carbon (-OCH₃) will also appear at a relatively downfield position.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected FTIR Data for this compound
An experimental FTIR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H₂⁺ Stretch | 2400 - 2800 (broad) | Stretching |
| C-H Stretch (sp³) | 2850 - 3000 | Stretching |
| N-H₂⁺ Bend | 1560 - 1620 | Bending |
| C-O Stretch (Ether) | 1070 - 1150 | Stretching |
| C-N Stretch | 1020 - 1250 | Stretching |
Expert Interpretation:
-
The Ammonium Ion Stretch: The most characteristic feature of a secondary amine hydrochloride is the broad and strong absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H₂⁺ stretching vibrations.[3][4] This broadness is a result of extensive hydrogen bonding in the solid state.
-
C-H Stretching: The peaks between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the pyrrolidine ring and the methoxymethyl group.
-
N-H Bending: The bending vibration for the N-H₂⁺ group is expected to appear in the 1560-1620 cm⁻¹ range.[3]
-
C-O Ether Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated in the 1070-1150 cm⁻¹ region.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Expected Mass Spectrum Data for this compound
-
Molecular Ion: In ESI-MS, the protonated molecule of the free base, [M+H]⁺, would be expected. The molecular weight of the free base is 115.17 g/mol .[5] Therefore, the molecular ion peak would appear at an m/z of approximately 116.1.
-
Fragmentation Pattern: The fragmentation of pyrrolidine derivatives is often initiated by cleavage alpha to the nitrogen atom. Common fragmentation pathways would likely involve the loss of the methoxymethyl group or ring opening.
Predicted Fragmentation:
-
[M+H]⁺: m/z ≈ 116.1
-
Loss of CH₃OH: A potential fragmentation pathway could be the loss of methanol, leading to a fragment at m/z ≈ 84.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen could lead to various smaller fragments.
Section 4: Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD, as the hydrochloride salt is likely soluble in polar solvents) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR data acquisition using the KBr pellet method.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of a pure KBr pellet or an empty beam path.
-
Place the sample pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry Protocol (ESI-MS)
Caption: Workflow for ESI-MS data acquisition and analysis.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol or an acetonitrile/water mixture.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable signal.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the protonated molecular ion of the free base ([M+H]⁺).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. While a complete set of experimental data is not universally available, a combination of the existing ¹H NMR spectrum and a thorough understanding of spectroscopic principles allows for a confident characterization of this molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable identification and use of this important chemical intermediate.
References
- 1. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum [chemicalbook.com]
- 3. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(methoxymethyl)pyrrolidine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 5. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)pyrrolidine hydrochloride in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Scientific Research and Development
In the realms of pharmaceutical sciences, medicinal chemistry, and materials science, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a substance's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide provides an in-depth technical overview of the solubility of 3-(Methoxymethyl)pyrrolidine hydrochloride, a key building block in modern synthetic chemistry.
This compound is a pyrrolidine derivative with the chemical formula C₆H₁₄ClNO and a molecular weight of approximately 151.63 g/mol .[2] As the hydrochloride salt of an amine, its solubility is intrinsically linked to the polarity of the solvent system.[3] This document will delve into the predicted solubility of this compound in a range of common laboratory solvents, provide a detailed, field-proven protocol for its experimental determination, and explore the underlying chemical principles that govern its dissolution.
Predicted Solubility Profile of this compound
While empirical data for the solubility of this compound is not extensively published, we can predict its solubility based on the fundamental principle of "like dissolves like" and the physicochemical properties of both the solute and the solvent.[4] this compound is an ionic salt, making it inherently polar. This polarity is the primary driver of its solubility.
The predicted solubility in various common laboratory solvents is summarized in the table below. These predictions are based on a qualitative assessment of solvent polarity, dielectric constant, and hydrogen bonding capabilities.
| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale for Prediction |
| Water | H₂O | Polar Protic | Very High | As a highly polar, protic solvent with a high dielectric constant, water is an excellent solvent for ionic salts like amine hydrochlorides. It can effectively solvate both the pyrrolidinium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[5] |
| Methanol | CH₃OH | Polar Protic | High | Methanol is a polar protic solvent capable of hydrogen bonding, which allows it to effectively solvate the ionic components of the salt.[6] Its polarity is lower than water, suggesting slightly lower but still high solubility. |
| Ethanol | C₂H₅OH | Polar Protic | Moderate to High | Similar to methanol, ethanol is a polar protic solvent. However, the longer alkyl chain slightly reduces its overall polarity, which may result in a moderate to high solubility.[7] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Moderate | DMSO is a highly polar aprotic solvent. While it cannot act as a hydrogen bond donor, its high polarity allows it to solvate the cation effectively. The solubility is expected to be moderate. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Moderate | DMF is another polar aprotic solvent with a high dielectric constant, suggesting moderate solubility for polar salts. |
| Acetonitrile | CH₃CN | Polar Aprotic | Low to Moderate | Acetonitrile is a polar aprotic solvent, but its ability to solvate ionic species is less pronounced than that of DMSO or DMF, leading to a predicted low to moderate solubility. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Low | Acetone has a lower dielectric constant and polarity compared to other polar aprotic solvents, which would result in a lower capacity to dissolve ionic compounds. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Very Low | As a nonpolar solvent, dichloromethane lacks the ability to effectively solvate the ions of the hydrochloride salt, leading to very low predicted solubility. |
| Toluene | C₇H₈ | Nonpolar | Insoluble | Toluene is a nonpolar aromatic hydrocarbon and is not expected to dissolve a polar ionic salt. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic hydrocarbon and is predicted to be an unsuitable solvent for this compound. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8][9] This equilibrium-based method provides a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent at a specific temperature.[4][10]
Methodology
1. Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.
3. Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.[11]
4. Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][12][13]
5. Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules.
The Role of Polarity and Dielectric Constant
As an ionic compound, this compound consists of a positively charged pyrrolidinium ion and a negatively charged chloride ion. For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid salt. Polar solvents with high dielectric constants are effective at this because they can shield the ions from each other, reducing the electrostatic attraction between them.[14] Water, with its very high dielectric constant, is an excellent example of such a solvent.
Hydrogen Bonding
Hydrogen bonding plays a significant role in the dissolution of this compound.[6][15][16][17] Protic solvents like water, methanol, and ethanol can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the chloride anion and the N-H group of the protonated pyrrolidine ring, as well as engage in ion-dipole interactions, further stabilizing the dissolved ions in solution.
Structural Considerations
The presence of the methoxymethyl group introduces an ether linkage, which can act as a hydrogen bond acceptor. This feature can enhance interactions with protic solvents. The overall size and shape of the molecule also influence how well it can be accommodated within the solvent structure.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While a predicted solubility profile offers a valuable starting point, it is imperative for researchers to perform empirical solubility studies to obtain precise data for their specific applications. The detailed shake-flask method presented herein serves as a robust and reliable protocol for such determinations. A thorough understanding of the factors influencing solubility will empower scientists and drug development professionals to make informed decisions regarding solvent selection, formulation design, and reaction optimization, ultimately accelerating the pace of scientific discovery and innovation.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.unipd.it [research.unipd.it]
- 4. enamine.net [enamine.net]
- 5. quora.com [quora.com]
- 6. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. Dielectric Constant [macro.lsu.edu]
- 15. Solvents and their hydrogen bonding properties as general considerations in carbon dioxide reduction by molecular catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Safety and handling precautions for 3-(Methoxymethyl)pyrrolidine hydrochloride
A In-depth Technical Guide on the Safety and Handling of 3-(Methoxymethyl)pyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a specialized chemical intermediate, its safe management is paramount in a research and development setting. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a deep-rooted culture of safety. All protocols are designed to be self-validating, ensuring the protection of personnel and the integrity of experimental work.
Compound Identification and Hazard Analysis
1.1. Chemical Identity
-
Chemical Name: this compound
-
Structure: A pyrrolidine ring substituted at the 3-position with a methoxymethyl group, supplied as a hydrochloride salt.
1.2. GHS Hazard Classification
While extensive toxicological data for this specific compound is not publicly available, the Globally Harmonized System (GHS) classification, based on data for the same or structurally similar compounds, indicates the following potential hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][4][5]
-
Acute Toxicity (Oral, Category 4): Harmful if swallowed.[2][5]
-
Acute Toxicity (Inhalation, Category 4): Harmful if inhaled.[2]
These classifications necessitate stringent handling protocols to prevent personnel exposure.
Table 1: Hazard Statements and Precautionary Measures
| Hazard Code | Statement | Precautionary Codes (Examples) |
| H302/H332 | Harmful if swallowed or if inhaled.[2][6] | P261, P264, P270, P301+P312, P304+P340[1][2][5] |
| H315 | Causes skin irritation.[1][4][5] | P280, P302+P352, P332+P317[1][5] |
| H319 | Causes serious eye irritation.[1][4][5] | P280, P305+P351+P338, P337+P317[1][5] |
| H335 | May cause respiratory irritation.[1][4][5] | P261, P271, P304+P340, P403+P233[1][5] |
Exposure Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure through a combination of engineering controls and appropriate PPE.
2.1. Engineering Controls
-
Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to control dust and vapors.[7] Ensure the sash is maintained at the lowest practical height.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[6][7][8]
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]
2.2. Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory.
-
Eye and Face Protection: Tightly fitting chemical safety goggles are required.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[9]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[8]
Diagram 1: Hierarchy of Controls
Caption: Most effective safety measures are at the top, least effective at the bottom.
Safe Handling and Storage Protocols
3.1. Handling
-
Personnel: Only trained personnel familiar with the hazards of the compound should handle it.
-
Environment: Handle in a fume hood, away from heat, sparks, and open flames.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6][10] Do not eat, drink, or smoke in the handling area.[5][9] Wash hands thoroughly after handling.[5][6][11]
-
Dust and Aerosol Prevention: Avoid creating dust when handling the solid.[7] Use non-sparking tools for transfers.[8][9]
3.2. Storage
-
Conditions: Store in a cool, dry, well-ventilated area.[6][7] Keep the container tightly closed to prevent moisture ingress, as the compound may be hygroscopic.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][8]
-
Container: Keep in the original, properly labeled container.[7][11]
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[5][7]
4.2. Spill Response
For any spill, the primary goal is to contain and clean it up safely without creating additional hazards.
Diagram 2: Spill Response Workflow
Caption: Step-by-step protocol for managing a small chemical spill.
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Dispose of in a designated, labeled hazardous waste container.
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6]
References
- 1. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. scbt.com [scbt.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lobachemie.com [lobachemie.com]
Enantioselective Synthesis of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride: An In-depth Technical Guide
Introduction: The Significance of Chiral Pyrrolidines in Modern Chemistry
The pyrrolidine ring is a privileged structural motif, frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2] Its rigid, five-membered heterocyclic structure provides a valuable scaffold for the precise three-dimensional arrangement of functional groups, which is crucial for specific molecular recognition and biological activity. The stereochemistry of substituents on the pyrrolidine ring often plays a pivotal role in determining the efficacy and selectivity of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of substituted chiral pyrrolidines is a topic of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development.[3][4]
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Its structure combines the key features of a chiral pyrrolidine ring with a methoxymethyl substituent, which can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. This guide provides an in-depth technical overview of a robust and reliable enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride, starting from a readily available chiral pool precursor, L-glutamic acid. The methodologies described herein are designed to be both practical for laboratory-scale synthesis and informative for process development considerations.
Synthetic Strategy: A Chiral Pool Approach from L-Glutamic Acid
The enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride can be efficiently achieved through a chiral pool approach, which leverages the inherent chirality of naturally occurring starting materials. L-glutamic acid is an inexpensive and enantiomerically pure amino acid that serves as an excellent starting point for the synthesis of chiral pyrrolidine derivatives.[5] The overall synthetic strategy involves the transformation of L-glutamic acid into the key intermediate, (S)-3-hydroxymethylpyrrolidine, followed by O-methylation and final conversion to the hydrochloride salt.
The choice of a chiral pool strategy offers several advantages, including the circumvention of challenging asymmetric induction steps and the assurance of high enantiomeric purity in the final product. The key transformations in this synthetic route are well-established and have been optimized for both yield and stereochemical fidelity.
Caption: Overall synthetic workflow from L-glutamic acid.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of (S)-N-Boc-3-hydroxymethylpyrrolidine from L-Glutamic Acid
This multi-step sequence transforms the readily available chiral starting material, L-glutamic acid, into the key intermediate, (S)-N-Boc-3-hydroxymethylpyrrolidine. Each step is crucial for achieving the desired product with high yield and enantiomeric purity.
The initial step involves the thermal cyclization of L-glutamic acid to form (S)-pyroglutamic acid. This intramolecular condensation reaction proceeds with the loss of a water molecule and is a well-established, high-yielding transformation.[6]
-
Protocol:
-
To a round-bottom flask equipped with a distillation apparatus, add L-glutamic acid and water.
-
Heat the mixture to a high temperature (typically 140-150 °C) to drive off the water.
-
Continue heating the molten L-glutamic acid until the cyclization is complete, as monitored by TLC or NMR.
-
Cool the reaction mixture to room temperature, which will solidify to give crude (S)-pyroglutamic acid. The product can often be used in the next step without further purification.
-
The secondary amine of the pyroglutamic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction steps. The Boc group is stable under the reduction conditions and can be readily removed at the end of the synthesis.
-
Protocol:
-
Dissolve (S)-pyroglutamic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
-
Stir the reaction mixture until the N-protection is complete.
-
Perform an acidic workup to isolate the N-Boc-protected product.
-
The carboxylic acid of N-Boc-pyroglutamic acid is selectively reduced to the corresponding primary alcohol. This can be achieved using various reducing agents, with borane complexes being a common choice.
-
Protocol:
-
Dissolve (S)-N-Boc-pyroglutamic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction carefully with methanol and perform an appropriate workup to isolate the alcohol.
-
The lactam carbonyl group is reduced to a methylene group to afford the desired pyrrolidine ring. This reduction is typically more challenging than the reduction of the carboxylic acid and often requires a stronger reducing agent.
-
Protocol:
-
Dissolve (S)-N-Boc-pyrrolidin-5-one-2-methanol in anhydrous THF.
-
Slowly add the solution to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reduction is complete.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.
-
Part 2: Synthesis of (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride
This part of the synthesis focuses on the functionalization of the hydroxyl group and the final deprotection and salt formation to yield the target compound.
Caption: Key transformations in the final stages of the synthesis.
The hydroxyl group of the N-Boc protected intermediate is converted to a methoxy group. A common and effective method for this transformation is the Williamson ether synthesis, using a strong base to deprotonate the alcohol followed by reaction with a methylating agent.[7]
-
Protocol:
-
Dissolve (S)-N-Boc-3-hydroxymethylpyrrolidine in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise. The evolution of hydrogen gas will be observed.
-
Stir the mixture at 0 °C for a short period to ensure complete formation of the alkoxide.
-
Add methyl iodide (MeI) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the O-methylation is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain (S)-N-Boc-3-(methoxymethyl)pyrrolidine.
-
In the final step, the Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt. This is typically achieved in a one-pot procedure.
-
Protocol:
-
Dissolve (S)-N-Boc-3-(methoxymethyl)pyrrolidine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum to yield (S)-3-(Methoxymethyl)pyrrolidine hydrochloride.
-
Data Summary
The following table summarizes typical yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1.1 | Cyclization | L-Glutamic Acid | (S)-Pyroglutamic Acid | >90 |
| 1.2 | N-Protection | (S)-Pyroglutamic Acid | (S)-N-Boc-pyroglutamic acid | ~95 |
| 1.3 | Reduction (COOH) | (S)-N-Boc-pyroglutamic acid | (S)-N-Boc-pyrrolidin-5-one-2-methanol | ~85 |
| 1.4 | Reduction (Lactam) | (S)-N-Boc-pyrrolidin-5-one-2-methanol | (S)-N-Boc-3-hydroxymethylpyrrolidine | ~70 |
| 2.1 | O-Methylation | (S)-N-Boc-3-hydroxymethylpyrrolidine | (S)-N-Boc-3-(methoxymethyl)pyrrolidine | ~80 |
| 2.2 | Deprotection & Salt Formation | (S)-N-Boc-3-(methoxymethyl)pyrrolidine | (S)-3-(Methoxymethyl)pyrrolidine HCl | >95 |
Conclusion and Future Perspectives
This technical guide has outlined a detailed and reliable enantioselective synthesis of (S)-3-(Methoxymethyl)pyrrolidine hydrochloride from the chiral pool starting material, L-glutamic acid. The described protocols are based on well-established and high-yielding chemical transformations, providing a practical route for the laboratory-scale preparation of this valuable chiral building block. The strategic use of a chiral pool starting material ensures high enantiomeric purity of the final product, which is a critical consideration for its application in the synthesis of pharmaceuticals.
Further research in this area could focus on the development of more atom-economical and environmentally benign synthetic routes. For instance, exploring catalytic asymmetric methods that avoid the use of stoichiometric chiral starting materials could be a promising avenue. Additionally, the optimization of the reduction and methylation steps to minimize the use of hazardous reagents and improve overall process efficiency would be beneficial for large-scale production. The continued development of novel and efficient synthetic methodologies for chiral pyrrolidines will undoubtedly contribute to advancements in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3S-Pyrrolidinol from L-Glutamic Acid | Semantic Scholar [semanticscholar.org]
- 6. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride from D-Proline
Introduction
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structures of pharmacologically active compounds. Its pyrrolidine core and specific stereochemistry are key features for molecular recognition in various biological targets. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, starting from the readily available chiral pool amino acid, D-proline.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step experimental procedures but also delve into the underlying chemical principles and rationale for the chosen methodologies. The synthesis is presented as a multi-step process, designed to be both efficient and scalable, while maintaining high stereochemical integrity.
Synthetic Strategy Overview
The transformation of D-proline into (R)-3-(Methoxymethyl)pyrrolidine hydrochloride involves a four-step sequence:
-
N-Protection: The secondary amine of D-proline is protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent reduction and its facile removal under acidic conditions.[1][2]
-
Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-D-proline is selectively reduced to a primary alcohol, yielding (R)-N-Boc-3-hydroxymethylpyrrolidine. This transformation is crucial for introducing the hydroxymethyl group that will be later converted to the methoxymethyl ether.
-
O-Methylation: The primary alcohol is converted to its corresponding methyl ether. This is typically achieved via a Williamson ether synthesis, using a methylating agent in the presence of a base.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to afford the final product as a stable hydrochloride salt.[3][4][5]
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow from D-Proline.
Detailed Experimental Protocols
Part 1: Synthesis of N-Boc-D-proline
The protection of the secondary amine of D-proline is the initial and critical step. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and highly effective method.[1]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the D-proline amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. A base is used to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts.[1]
Caption: N-Protection of D-Proline.
Step-by-Step Protocol
-
Dissolution: Dissolve D-proline (1 equivalent) in a 1:2 v/v mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) to the cooled mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2.5 to 19 hours, monitoring progress by TLC.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., cold 1N HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Concentrate the dried organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-Boc-D-proline by crystallization or by slurrying in a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
| Parameter | Value | Reference |
| Reactants | D-proline, Di-tert-butyl dicarbonate | [1] |
| Base | Sodium Bicarbonate | [1] |
| Solvent | Dioxane/Water | [1] |
| Reaction Temp. | 0 °C to Room Temperature | [1] |
| Typical Yield | 83 - 99% | [1] |
Part 2: Reduction of N-Boc-D-proline to (R)-N-Boc-3-hydroxymethylpyrrolidine
The reduction of the carboxylic acid to a primary alcohol can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, a milder and safer alternative is the sodium borohydride/iodine system.[6] This system in-situ generates diborane, which readily reduces carboxylic acids.
Step-by-Step Protocol
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-D-proline (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the stirred solution.
-
Addition of Iodine: A solution of iodine (1.0-1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Work-up:
-
The mixture is concentrated under reduced pressure to remove most of the THF.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Isolation and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give (R)-N-Boc-3-hydroxymethylpyrrolidine.
Part 3: O-Methylation to (R)-N-Boc-3-(methoxymethyl)pyrrolidine
The Williamson ether synthesis is a reliable method for the formation of the methoxymethyl ether.
Step-by-Step Protocol
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of (R)-N-Boc-3-hydroxymethylpyrrolidine (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equivalents) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes, then add methyl iodide (MeI, 1.5-2.0 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up:
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation and Purification: After filtration, the solvent is evaporated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (R)-N-Boc-3-(methoxymethyl)pyrrolidine.
Part 4: Deprotection and Salt Formation to (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride
The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved with a strong acid such as hydrochloric acid.[2]
Reaction Mechanism
The acid protonates the carbamate oxygen, leading to the fragmentation of the protonated intermediate into the stable tert-butyl cation, carbon dioxide, and the free amine. The free amine is then protonated by the excess acid to form the hydrochloride salt.[2]
Caption: N-Boc Deprotection.
Step-by-Step Protocol
-
Dissolution: Dissolve (R)-N-Boc-3-(methoxymethyl)pyrrolidine (1 equivalent) in a suitable solvent such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl in diethyl ether) dropwise until the solution is acidic.
-
Precipitation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Isolation:
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, (R)-3-(Methoxymethyl)pyrrolidine hydrochloride.
-
| Step | Intermediate/Product | Typical Yield |
| 1 | N-Boc-D-proline | >90% |
| 2 | (R)-N-Boc-3-hydroxymethylpyrrolidine | 80-90% |
| 3 | (R)-N-Boc-3-(methoxymethyl)pyrrolidine | 75-85% |
| 4 | (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | >95% |
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route for the preparation of (R)-3-(Methoxymethyl)pyrrolidine hydrochloride from D-proline. The described four-step sequence, involving N-protection, reduction, O-methylation, and deprotection, provides a practical approach for obtaining this valuable chiral building block in good overall yield and high purity. The detailed protocols and mechanistic insights are intended to empower researchers in the successful execution of this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Chiral Purity Analysis of 3-(Methoxymethyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the chiral purity analysis of 3-(Methoxymethyl)pyrrolidine hydrochloride, a critical building block in modern pharmaceutical synthesis. Recognizing that enantiomeric purity is a paramount quality attribute influencing a drug's efficacy, safety, and pharmacokinetic profile, this document delineates the scientific principles and practical methodologies for achieving robust and reliable enantioseparation.[1][2][3] We will explore the rationale behind method selection, focusing on High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) as the primary analytical technique. Detailed experimental protocols, method optimization strategies, and data interpretation are presented to equip researchers, scientists, and drug development professionals with the necessary tools for accurate chiral purity assessment.
The Imperative of Chirality in Pharmaceutical Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug development.[1][2] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereoselectively with chiral drug molecules.[1][2] Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the characterization and control of enantiomeric purity.[4] For many modern pharmaceuticals, development has shifted towards single-enantiomer drugs to optimize therapeutic outcomes and enhance safety.[1] Therefore, the development of precise and validated analytical methods for determining the enantiomeric excess (e.e.) of chiral intermediates like this compound is not merely a technical exercise but a critical component of ensuring drug quality and patient safety.
Strategic Approaches to Chiral Separation
The enantioseparation of this compound can be approached through several analytical techniques. The most prevalent and powerful of these are direct and indirect chromatographic methods.
Direct Chiral Chromatography: The Preferred Method
Direct chiral chromatography, particularly HPLC, is the most widely adopted technique for resolving enantiomers due to its efficiency, reproducibility, and broad applicability.[1] This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte interact diastereomerically with the CSP, leading to differential retention times and, consequently, their separation.
The Principle of Chiral Recognition on a CSP
The separation of enantiomers on a CSP is governed by the "three-point interaction" model, which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
Diagram of the Chiral Separation Workflow
Caption: Workflow for the direct chiral HPLC analysis of this compound.
Indirect Chiral Chromatography: A Derivatization-Based Approach
The indirect method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase (e.g., C18).[5][6]
While effective, this method has several drawbacks:
-
The CDA must be of high enantiomeric purity.
-
The reaction must proceed to completion without racemization.
-
The introduction of an additional chemical step can increase sample preparation time and the potential for error.
For these reasons, the direct method is generally preferred for its simplicity and directness.
Recommended Analytical Methodology: Chiral HPLC
Based on the chemical properties of this compound (a basic amine), a direct chiral HPLC method using a polysaccharide-based CSP is recommended.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including amines.[1][3]
Recommended CSPs for Initial Screening:
| Chiral Stationary Phase | Selector Type | Potential Advantages |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely used and effective for a broad range of racemates, including amines.[7] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to OD-H, often successful when OD-H is not.[8] |
| Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | A robust and versatile CSP for various chiral separations.[9] |
Mobile Phase Composition
For basic analytes like 3-(Methoxymethyl)pyrrolidine, a normal-phase mobile phase is often a good starting point. The addition of a small amount of a basic modifier is crucial to improve peak shape and prevent interactions with residual silanols on the silica surface.[7]
Recommended Mobile Phase for Initial Screening:
-
Solvents: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol
-
Initial Ratio: 90:10 (v/v)
-
Basic Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA)[8]
The ratio of the alcoholic modifier can be adjusted to optimize retention time and resolution. Increasing the percentage of the alcohol will generally decrease retention time.
Detailed Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Proven effectiveness for chiral amine separations.[7] |
| Mobile Phase | n-Hexane:Ethanol (90:10 v/v) + 0.1% DEA | Normal phase with a basic additive for good peak shape.[8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate, can be optimized.[7] |
| Column Temperature | 25°C | Controlled temperature ensures reproducibility.[7] |
| Detection Wavelength | 210 nm | Pyrrolidine derivatives typically have UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | Standard injection volume, can be adjusted based on concentration. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of approximately 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform a blank injection (mobile phase) to ensure the baseline is clean.
-
Inject the prepared sample solution and acquire the chromatogram.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak areas of both enantiomers.
Data Analysis and Calculation
The enantiomeric excess (% e.e.) is calculated using the following formula:
% e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
Method Validation and System Suitability
For use in a regulated environment, the developed chiral method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for the minor enantiomer.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. A standard solution of the racemic mixture should be injected, and the following parameters monitored:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | Rs > 1.5 |
| Tailing Factor (T) | 0.8 < T < 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | RSD < 2.0% (for n=5 injections) |
Alternative and Complementary Techniques: Chiral Gas Chromatography (GC)
For volatile and thermally stable amines, chiral Gas Chromatography (GC) can be an excellent alternative to HPLC.[10]
Diagram of Chiral GC Analysis Principle
Caption: Principle of chiral GC analysis for 3-(Methoxymethyl)pyrrolidine, often requiring derivatization.
Direct injection of the free amine can lead to poor peak shape. Therefore, derivatization with an agent like trifluoroacetic anhydride (TFAA) is often necessary to improve volatility and chromatographic performance.[6] The separation is then performed on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral selector like Chirasil-Val.[11]
Conclusion
The robust analysis of the chiral purity of this compound is a critical step in the development of safe and effective pharmaceuticals. This guide has outlined a comprehensive strategy centered on direct chiral HPLC using polysaccharide-based CSPs. By following the detailed protocols for method development, optimization, and validation, researchers and drug development professionals can confidently and accurately determine the enantiomeric composition of this important chiral intermediate. The principles and methodologies described herein provide a solid foundation for ensuring the quality and stereochemical integrity of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. benchchem.com [benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure 3-(Methoxymethyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the sourcing and validation of enantiomerically pure 3-(Methoxymethyl)pyrrolidine hydrochloride. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and access to stereochemically defined building blocks is critical for developing selective and effective therapeutics. This document details the strategic importance of this specific chiral intermediate, offers a comparative analysis of current commercial suppliers, and presents a robust framework for supplier validation. Furthermore, it includes a detailed experimental protocol for the in-house verification of enantiomeric purity using Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring scientific integrity and lot-to-lot consistency in research and development pipelines.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The Pyrrolidine Scaffold in Modern Pharmaceuticals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery.[1][2] Its prevalence in FDA-approved drugs stems from its ability to serve as a versatile, sp³-rich scaffold that can explore three-dimensional chemical space effectively.[1] This non-planar structure is a key component in numerous natural products, alkaloids, and synthetic drugs, contributing to a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects.[2][3] The stereochemistry of substituents on the pyrrolidine ring is often paramount, as different stereoisomers can exhibit vastly different pharmacological profiles and binding affinities to enantioselective protein targets.[1]
This compound: Structure and Significance
This compound is a chiral building block valued for its utility as an intermediate in the synthesis of more complex bioactive molecules.[4] The methoxymethyl group enhances solubility and provides a key synthetic handle for further molecular elaboration.[4] The pyrrolidine nitrogen can act as a nucleophile or participate in cycloaddition reactions, making it a versatile component in synthetic pathways.[4]
-
(S)-3-(Methoxymethyl)pyrrolidine HCl: CAS Number 1421050-43-2
-
(R)-3-(Methoxymethyl)pyrrolidine HCl: CAS Number 955400-18-7[5]
The Criticality of Enantiomeric Purity
In drug development, the use of a single enantiomer is often mandatory. The (S)- and (R)-enantiomers of a chiral molecule can have dramatically different potencies, mechanisms of action, or toxicity profiles. The inactive or less active enantiomer (the "distomer") can contribute to off-target effects or an increased metabolic burden. Therefore, regulatory agencies require stringent control and evaluation of the enantiomeric purity of active pharmaceutical ingredients (APIs). This requirement extends to the chiral building blocks used in their synthesis. Sourcing starting materials with the highest possible enantiomeric excess (e.e.) is a critical first step in ensuring the stereochemical integrity of the final drug candidate.
Commercial Supplier Landscape
Key Sourcing Considerations
When selecting a supplier for a critical chiral intermediate, researchers must look beyond price and availability. Key considerations include:
-
Guaranteed Enantiomeric Purity: What is the minimum specified e.e. or purity? Is this value lot-specific?
-
Analytical Transparency: Does the supplier provide a detailed Certificate of Analysis (CoA) with every batch? Does the CoA specify the method used for chiral analysis (e.g., Chiral HPLC, NMR with a chiral solvating agent)?
-
Scalability: Can the supplier provide the material in quantities ranging from grams for initial research to kilograms for scale-up and preclinical studies?
-
Consistency: Is there a track record of reliable lot-to-lot consistency in terms of purity and impurity profiles?
Comparative Analysis of Commercial Suppliers
The following table summarizes publicly available information for commercial suppliers of both (S)- and (R)-enantiomers of this compound. This data is intended as a guide and should be verified directly with the suppliers, as specifications and availability can change.
| Supplier | Enantiomer | CAS Number | Stated Purity | Notes |
| Fluorochem | (S) | 1421050-43-2 | 97% | Offers a range of pack sizes from mg to multi-gram quantities. |
| ChemUniverse | (S) | 1421050-43-2 | 97% | Provides options for bulk quotes. |
| Arctom | (S) | 1421050-43-2 | 97% | Lists the product from the Enamine building block collection. |
| Chempure | (S) | 1421050-43-2 | 95% | Specifies a 95% purity level. |
| Ambeed | (R) | 955400-18-7 | 95% | Lists the (R)-enantiomer hydrochloride.[6] |
| Smolecule | (R) | 955428-54-3 | Not Specified | Lists the free base of the (R)-enantiomer; hydrochloride salt would need to be sourced or prepared.[4] |
| Matrix Scientific | (R) | 121817-72-9 | Not Specified | Lists the (R)-2-(Methoxymethyl)pyrrolidine HCl, a different isomer. This highlights the importance of verifying the exact structure and CAS number.[7] |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should conduct their own due diligence.
Supplier Validation: A Framework for Ensuring Quality and Consistency
Trust in a chemical supplier is built upon a foundation of rigorous verification. Simply relying on the label is insufficient for high-stakes drug development. A systematic approach to supplier and material qualification is essential.
Initial Screening and Documentation Review
The first step involves a thorough review of the supplier's documentation. Request a lot-specific Certificate of Analysis (CoA) before purchase. Scrutinize the CoA for:
-
Identity Confirmation: Methods used (e.g., ¹H-NMR, ¹³C-NMR, MS) and confirmation that the data matches the expected structure.
-
Purity Analysis: The method for achiral purity assessment (e.g., HPLC, GC) and the reported purity value.
-
Enantiomeric Purity Analysis: The specific method used (e.g., Chiral HPLC) and the resulting enantiomeric excess (e.e.) or percentage of the undesired enantiomer. A vague statement like ">98% chiral purity" is less desirable than a chromatogram showing baseline separation and integration values.
The Imperative of In-House Analytical Validation
The CoA provides a baseline, but it must be independently verified. Upon receipt of the material, an in-house analytical validation is non-negotiable. This serves two purposes:
-
Confirms Quality: It validates the supplier's claims for the specific lot received.
-
Establishes a Benchmark: It provides a baseline for assessing the consistency of future lots from the same or different suppliers.
The following workflow illustrates a robust process for qualifying a new supplier of a critical chiral building block.
Workflow for Supplier Qualification
Caption: Workflow for qualifying a new chemical supplier.
Technical Protocols for Quality Verification
While Chiral HPLC is a common and powerful technique for determining enantiomeric purity, ¹H-NMR spectroscopy using a Chiral Solvating Agent (CSA) offers a rapid, accessible, and often non-destructive alternative that requires no specialized chromatography columns.[8] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to distinct and resolvable signals in the NMR spectrum.[8]
Protocol: Determination of Enantiomeric Purity via ¹H-NMR with a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess (e.e.) of a sample of 3-(Methoxymethyl)pyrrolidine HCl.
Principle: Enantiomers are indistinguishable in an achiral solvent. A chiral solvating agent, such as (S)-BINOL (1,1'-bi-2-naphthol), will interact with the (R) and (S) enantiomers of the amine to form transient, non-covalent diastereomeric complexes. These complexes have different magnetic environments, causing specific proton signals (e.g., the methoxy protons or the proton on the chiral carbon) to appear at slightly different chemical shifts (anisochrony). The ratio of the integrals of these separated signals corresponds directly to the ratio of the enantiomers.[8]
Materials:
-
3-(Methoxymethyl)pyrrolidine HCl sample (~5 mg)
-
(S)-BINOL or another suitable CSA (~1.1 molar equivalents)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR Spectrometer (≥400 MHz recommended)
Methodology:
-
Sample Preparation: Accurately weigh approximately 5 mg of the 3-(Methoxymethyl)pyrrolidine HCl sample and a corresponding 1.1 molar equivalents of (S)-BINOL.
-
Dissolution: Transfer both solids into a clean, dry NMR tube. Add approximately 0.7 mL of CDCl₃.
-
Complex Formation: Cap the NMR tube and shake gently for 30-60 seconds to ensure complete dissolution and allow for the formation of the diastereomeric complexes.[8] The solution should be clear.
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
Ensure sufficient spectral width to capture all relevant signals.
-
Use a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio, which is critical for accurate integration.
-
A relaxation delay (d1) of at least 1-2 seconds is recommended.
-
-
Data Analysis:
-
Phase and baseline the spectrum carefully.
-
Identify a well-resolved signal that has split into two distinct peaks corresponding to the two diastereomeric complexes. Protons close to the chiral center, such as the -CH₂O- or the proton at C3, are good candidates.
-
Carefully integrate the two resolved signals. Let the integrals be I₁ and I₂.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Self-Validation and Trustworthiness: The validity of this protocol rests on achieving baseline resolution of the diastereotopic signals. If peaks are poorly resolved, one can try increasing the concentration of the CSA, changing the solvent (e.g., to C₆D₆), or acquiring the spectrum at a lower temperature. Comparing the spectrum of a racemic standard (if available) is the gold standard for confirming signal assignment.
Synthetic Strategies for Enantiopure 3-(Methoxymethyl)pyrrolidine
Understanding the synthetic origin of a chiral molecule provides insight into potential impurities. The most common strategies for producing enantiopure pyrrolidines involve either functionalizing an existing chiral molecule (chiral pool synthesis) or using stereoselective reactions.[3][9]
Conceptual Overview of Synthetic Routes
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 [smolecule.com]
- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methoxymethyl| Ambeed [ambeed.com]
- 7. 121817-72-9 Cas No. | (R)-2-(Methoxymethyl)pyrrolidine hydrochloride | Matrix Scientific [matrixscientific.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Strategic Deployment of 3-(Methoxymethyl)pyrrolidine Hydrochloride in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. Small, conformationally constrained scaffolds that allow for the precise spatial arrangement of pharmacophoric elements are of paramount importance. Among these, the pyrrolidine ring system has emerged as a privileged scaffold, owing to its three-dimensional nature and its prevalence in a vast array of biologically active natural products and synthetic drugs. This technical guide focuses on a particularly valuable derivative: 3-(Methoxymethyl)pyrrolidine hydrochloride. We will delve into its synthesis, key applications in medicinal chemistry, and the underlying principles that make it a cornerstone for the development of innovative therapeutics. This document is intended to serve as a practical resource for scientists at the forefront of pharmaceutical research, providing both foundational knowledge and actionable experimental insights.
Physicochemical Properties and Stereochemical Considerations
This compound is a chiral secondary amine, typically supplied as a white to off-white solid. Its structure is characterized by a saturated five-membered nitrogen-containing ring with a methoxymethyl substituent at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 151.63 g/mol | --INVALID-LINK-- |
| IUPAC Name | (3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | --INVALID-LINK-- |
| Stereochemistry | Available as (R) and (S) enantiomers, and as a racemate. | Commercially available |
The stereochemistry at the C3 position is a crucial feature of this building block. The (R) and (S) enantiomers can exhibit significantly different biological activities and binding affinities when incorporated into a larger drug molecule, a direct consequence of the specific three-dimensional interactions with their biological targets. The choice of enantiomer is therefore a critical decision in the design of a new drug candidate.
Synthesis of this compound: A Step-by-Step Protocol
The enantioselective synthesis of 3-(methoxymethyl)pyrrolidine is paramount to its application in medicinal chemistry. A common and efficient route starts from the commercially available and relatively inexpensive chiral precursor, (R)-3-pyrrolidinol. The following protocol details a typical two-step synthesis to obtain (R)-3-(methoxymethyl)pyrrolidine hydrochloride.
Step 1: O-Methylation of N-Boc-(R)-3-pyrrolidinol (Williamson Ether Synthesis)
The hydroxyl group of (R)-3-pyrrolidinol is first protected with a tert-butyloxycarbonyl (Boc) group to prevent N-methylation in the subsequent step. The O-methylation is then achieved via a Williamson ether synthesis.
Experimental Protocol:
-
N-Protection: To a solution of (R)-3-pyrrolidinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-3-pyrrolidinol, which can often be used in the next step without further purification.
-
O-Methylation: To a solution of N-Boc-(R)-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-3-(methoxymethyl)pyrrolidine.
Causality Behind Experimental Choices:
-
The Boc protecting group is chosen for its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.
-
Sodium hydride is a strong base that effectively deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
-
THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Step 2: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the N-Boc-(R)-3-(methoxymethyl)pyrrolidine (1.0 eq) in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether).
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to afford (R)-3-(methoxymethyl)pyrrolidine hydrochloride as a solid.
-
The product can be further purified by recrystallization from a solvent system such as methanol/diethyl ether to obtain a high-purity crystalline solid.[1]
Self-Validating System:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Application in Medicinal Chemistry: A Case Study of CCR5 Antagonists
The 3-(methoxymethyl)pyrrolidine scaffold has proven to be a valuable building block in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a prime target for antiviral therapy.[2] A series of potent 1,3,4-trisubstituted pyrrolidine CCR5 antagonists have been developed, where the 3-(methoxymethyl)pyrrolidine core plays a crucial role in establishing the optimal binding interactions with the receptor.[3][4][5]
Structure-Activity Relationship (SAR)
In the design of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists, the substituent at the 3-position of the pyrrolidine ring has a significant impact on the compound's potency. The methoxymethyl group is often found to be optimal or near-optimal in extensive SAR studies.
Key Insights from SAR Studies:
-
Size and Polarity: The methoxymethyl group provides a balance of size and polarity that is well-tolerated within the binding pocket of the CCR5 receptor. Smaller or larger substituents can lead to a decrease in binding affinity.
-
Hydrogen Bonding: The ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the receptor's binding site. This interaction contributes significantly to the overall binding energy.
-
Conformational Rigidity: The pyrrolidine ring's inherent rigidity, further influenced by the 3-substituent, helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor.
The following table summarizes the in vitro anti-HIV activity of a representative 1,3,4-trisubstituted pyrrolidine CCR5 antagonist and a closely related analog, highlighting the importance of the 3-substituent. While a direct comparison with a compound lacking the methoxymethyl group is not available in the public literature, the high potency of compounds bearing this moiety underscores its favorable contribution.
| Compound | 3-Substituent | CCR5 Binding Affinity (IC₅₀, nM) | Anti-HIV Activity (IC₉₅, nM) | Reference |
| Compound 4a | Presumed Methoxymethyl or similar | 1.8 | 50 | [4] |
| Nifeviroc (TD-0232) | Hydroxyl | 2.9 | - | [2] |
Note: The exact structure of "Compound 4a" from the cited literature is not publicly disclosed, but it belongs to the 1,3,4-trisubstituted pyrrolidine class where the 3-methoxymethyl group is a key feature in related analogs.
Synthesis of a 1,3,4-Trisubstituted Pyrrolidine CCR5 Antagonist
The synthesis of these complex molecules typically involves the N-alkylation of the 3-(methoxymethyl)pyrrolidine core with a suitable electrophile. Reductive amination is a commonly employed method for this transformation.
Experimental Protocol: Reductive Amination
-
To a solution of (R)-3-(methoxymethyl)pyrrolidine hydrochloride (1.0 eq) and an appropriate aldehyde or ketone (e.g., a substituted benzaldehyde, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq).
-
If starting from the hydrochloride salt, a base such as triethylamine (TEA, 1.1 eq) should be added to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-alkylated pyrrolidine derivative.
Causality Behind Experimental Choices:
-
Reductive amination is a robust and high-yielding method for forming C-N bonds.
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, and it tolerates a wide range of functional groups.
Impact on Pharmacokinetics
The physicochemical properties of the 3-(methoxymethyl)pyrrolidine moiety can also favorably influence the pharmacokinetic profile of a drug candidate. The presence of the ether oxygen can increase polarity, which may lead to improved aqueous solubility and a more balanced lipophilicity (LogP). These factors can, in turn, affect absorption, distribution, metabolism, and excretion (ADME) properties. While specific pharmacokinetic data for a drug containing the 3-(methoxymethyl)pyrrolidine scaffold is not publicly available, the improved pharmacokinetic profiles of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists over earlier lead compounds have been noted.[2]
Future Perspectives
The 3-(methoxymethyl)pyrrolidine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its utility extends beyond CCR5 antagonists, with potential applications in the development of inhibitors for other G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to fine-tune steric and electronic properties through modifications of the methoxymethyl group, or by introducing alternative substituents at the 3-position, provides a rich avenue for future drug discovery efforts. As our understanding of the structural requirements for targeting various biological macromolecules deepens, the strategic deployment of well-defined, chiral building blocks like this compound will undoubtedly continue to fuel the discovery of the next generation of medicines.
References
- 1. (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride 95% | CAS: 1955474-68-6 | AChemBlock [achemblock.com]
- 2. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists: effects of fused heterocycles on antiviral activity and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 3-(Methoxymethyl)pyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] Its inherent three-dimensionality and stereochemical complexity offer a rich landscape for the design of novel therapeutic agents. This technical guide delves into the specific potential of 3-(Methoxymethyl)pyrrolidine hydrochloride, a versatile building block, in the discovery and development of new drugs. We will explore its application in the synthesis of targeted therapies, with a particular focus on its role in the development of antagonists for chemokine receptors, such as CCR2 and CXCR4, which are implicated in a range of diseases including metabolic disorders, inflammatory conditions, and cancer. This guide will provide a detailed examination of the synthetic utility of this compound, present exemplary experimental protocols, and discuss the mechanistic rationale for its incorporation into drug candidates.
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active molecules underscores its importance as a versatile structural motif.[2] The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding pocket.[1] This contrasts with flat, aromatic systems and provides opportunities for enhanced potency, selectivity, and improved pharmacokinetic properties.
Numerous successful drugs across various therapeutic areas incorporate the pyrrolidine scaffold, including well-known agents like Captopril (an ACE inhibitor), Eletriptan (a migraine treatment), and various antiviral medications.[3] The continuous exploration of novel pyrrolidine derivatives remains a vibrant area of research, aimed at addressing unmet medical needs.
Physicochemical Properties of this compound
This compound is a chiral building block available in both racemic and enantiomerically pure forms ((R) and (S) isomers). The methoxymethyl substituent at the 3-position introduces a key functional group that can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4] |
| IUPAC Name | (3R)-3-(methoxymethyl)pyrrolidine;hydrochloride | [4] |
| CAS Number | 955400-18-7 ((R)-isomer) | [4] |
| Appearance | White to off-white solid | [5] |
digraph "3_Methoxymethylpyrrolidine_hydrochloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes with coordinates N [label="N", pos="0,0.5!"]; C1 [label="C", pos="-1.2,-0.2!"]; C2 [label="C", pos="-0.8,-1.6!"]; C3 [label="C", pos="0.8,-1.6!"]; C4 [label="C", pos="1.2,-0.2!"]; C5 [label="C", pos="-2.6,0.5!"]; O [label="O", pos="-3.8,-0.2!"]; C6 [label="C", pos="-5.0,0.5!"]; H1[label="H", pos="0,1.2!"]; Cl [label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335"]; H_plus [label="H⁺", pos="0.5,0.8!", fontcolor="#4285F4"];
// Bonds N -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N [label=""]; C1 -- C5 [label=""]; C5 -- O [label=""]; O -- C6 [label=""]; N -- H1[label=""];
// Dashed line for ionic interaction N -- H_plus [style=dashed, color="#4285F4"]; H_plus -- Cl [style=dashed, color="#4285F4"]; }
Caption: Chemical structure of this compound.
Potential Therapeutic Applications and Mechanistic Rationale
The strategic incorporation of the 3-(methoxymethyl)pyrrolidine moiety can be leveraged to target a variety of disease-relevant proteins. The methoxymethyl group can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein's binding site, contributing to the overall binding affinity and selectivity of the drug candidate.
Antagonism of Chemokine Receptors for Inflammatory and Metabolic Diseases
Chemokine receptors, such as CCR2 and CXCR4, are G-protein coupled receptors (GPCRs) that play a pivotal role in mediating the migration of immune cells.[6] Dysregulation of these signaling pathways is implicated in a host of diseases, including chronic inflammation, autoimmune disorders, certain cancers, and metabolic diseases like type 2 diabetes and obesity.[7][8]
Mechanism of Action:
Small molecule antagonists that bind to these receptors can block the downstream signaling cascade initiated by their cognate chemokine ligands (e.g., MCP-1 for CCR2 and CXCL12 for CXCR4).[6] This inhibition of signaling prevents the recruitment of inflammatory cells to sites of tissue damage, thereby mitigating the disease process.
The 3-(methoxymethyl)pyrrolidine scaffold can serve as a key component of these antagonists. The pyrrolidine nitrogen provides a crucial basic center for interaction with acidic residues in the receptor's transmembrane domain, a common feature of many GPCR ligands. The methoxymethyl substituent can be oriented to occupy a specific sub-pocket within the receptor, enhancing binding affinity and selectivity.
Caption: Simplified signaling pathway of chemokine receptor antagonism.
Development of β3 Adrenergic Receptor Agonists for Metabolic Disorders
The β3 adrenergic receptor (β3AR) is predominantly expressed in adipose tissue and the urinary bladder. Agonists of this receptor have shown therapeutic potential for the treatment of type 2 diabetes, obesity, and overactive bladder.[9] A patent for hydroxymethyl pyrrolidines as β3AR agonists suggests the utility of similar scaffolds in this area.[9]
While not a direct example of this compound, the underlying principle of using a substituted pyrrolidine core to achieve β3AR agonism is highly relevant. The pyrrolidine moiety can mimic the endogenous ligands, while the substituent at the 3-position can be tailored to optimize receptor interaction and pharmacokinetic properties.
Synthetic Strategies and Experimental Protocols
The secondary amine of this compound provides a versatile handle for a variety of synthetic transformations, most notably N-alkylation and N-acylation reactions, to couple it with other molecular fragments.
General Protocol for N-Alkylation via Reductive Amination
This protocol describes a common and efficient method for coupling the pyrrolidine scaffold to a carbonyl-containing fragment.
Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is added this compound (1.1 eq) and a mild base such as triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Imine/Enamine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion or enamine intermediate.
-
Reduction: A reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is mild and selective for the reduction of iminium ions in the presence of other carbonyl groups.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Aqueous Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-alkylated pyrrolidine derivative.
Causality in Experimental Choices:
-
The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reducing agent and the intermediate iminium ion.
-
The use of a mild base is necessary to liberate the free amine from its hydrochloride salt without promoting side reactions.
-
Sodium triacetoxyborohydride is the preferred reducing agent due to its selectivity and tolerance of a slightly acidic reaction medium generated during iminium ion formation.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the synthesis of novel drug candidates. Its inherent stereochemistry and the presence of a functionalizable methoxymethyl group provide medicinal chemists with a powerful tool to design molecules with improved potency, selectivity, and pharmacokinetic profiles. The application of this scaffold in the development of chemokine receptor antagonists for the treatment of inflammatory and metabolic diseases, as well as in other therapeutic areas, highlights its broad potential. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex molecules derived from this scaffold, as well as the exploration of its utility in targeting a wider range of biological targets. The continued investigation of 3-(methoxymethyl)pyrrolidine-based compounds will undoubtedly contribute to the advancement of modern drug discovery and the development of new medicines to address pressing healthcare challenges.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates [pubmed.ncbi.nlm.nih.gov]
- 7. WO2024094685A1 - Ccr2 inhibitors and methods of use - Google Patents [patents.google.com]
- 8. EP3890737B1 - Usp19 inhibitors for use in a method of treating obesity, insulin resistance and type ii diabetes - Google Patents [patents.google.com]
- 9. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Versatile Chiral Building Block in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its strategic importance has driven the development of diverse synthetic methodologies to access stereochemically defined derivatives. This guide focuses on 3-(Methoxymethyl)pyrrolidine hydrochloride, a valuable chiral building block that offers synthetic chemists a reliable and versatile tool for introducing a stereocenter and a functionalized side chain. We will explore its physicochemical properties, demonstrate its core utility through a detailed case study in the synthesis of Selective Androgen Receptor Modulators (SARMs), and provide expert-driven protocols that highlight the causality behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chiral synthons in their synthetic programs.
Introduction: The Strategic Value of Chiral Pyrrolidine Scaffolds
The overrepresentation of the pyrrolidine motif in FDA-approved pharmaceuticals is not coincidental.[1] This five-membered nitrogen heterocycle provides an ideal three-dimensional framework for orienting substituents to interact with biological targets. When chirality is introduced, as in 3-(Methoxymethyl)pyrrolidine, the synthetic utility is significantly enhanced.
The use of pre-formed chiral building blocks offers several distinct advantages over de novo asymmetric synthesis:
-
Stereochemical Security: The stereocenter is pre-installed, circumventing the need for developing and optimizing complex asymmetric reactions, which can be sensitive to substrate and conditions.
-
Synthetic Efficiency: It significantly shortens synthetic routes, saving time, resources, and reducing the potential for yield loss over multiple steps.
-
Structural Diversity: The pyrrolidine nitrogen serves as a versatile handle for a wide range of chemical transformations (e.g., N-arylation, N-alkylation, acylation), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.
This compound, available as both (R) and (S) enantiomers, is a non-natural building block that provides a unique combination of a stereocenter at the C3 position and a methoxymethyl side chain. This side chain is sterically influential and can participate in hydrogen bonding interactions, a critical feature in molecular recognition at protein targets. The hydrochloride salt form ensures stability, improved handling characteristics, and often better solubility in polar solvents.
Physicochemical Properties and Stereochemical Integrity
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [4][5] |
| Molecular Weight | 151.63 g/mol | [4][5] |
| Appearance | Solid | |
| CAS Number (R-enantiomer) | 474707-30-7 | [6] |
| CAS Number (S-enantiomer) | 1421050-43-2 | [5][7] |
| InChIKey (R-enantiomer) | WQVGEGDALLVMOB-FYZOBXCZSA-N | [4] |
| SMILES (R-enantiomer) | COC[C@@H]1CCNC1.Cl | [4] |
Structural Considerations: The stereochemical integrity of the C3 position is the primary asset of this building block. The methoxymethyl group provides a non-coordinating, ether-linked side chain that can influence the conformational preference of the pyrrolidine ring. Characterization is typically confirmed using techniques such as ¹H NMR spectroscopy to ensure structural correctness and chiral HPLC to verify enantiomeric purity.[6]
Core Synthetic Utility: A Case Study in SARM Development
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[8] The goal is to produce the anabolic benefits of androgens in muscle and bone while avoiding the undesirable androgenic side effects in tissues like the prostate.[9][10] Many potent SARMs feature a substituted pyrrolidine core, which plays a crucial role in orienting the molecule within the AR ligand-binding pocket.[11]
This compound is an excellent starting point for the synthesis of novel SARM candidates. The following workflow illustrates a rational approach to synthesizing a hypothetical SARM target.
Caption: General workflow for the synthesis of a SARM using 3-(Methoxymethyl)pyrrolidine.
Detailed Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol describes the crucial C-N bond-forming reaction that connects the chiral pyrrolidine to the aromatic core of the SARM.
Objective: To synthesize (R)-1-(4-cyanona-phthalen-1-yl)-3-(methoxymethyl)pyrrolidine from (R)-3-(Methoxymethyl)pyrrolidine hydrochloride and 1-bromo-4-cyanonaphthalene.
Materials:
-
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride (1.0 eq)
-
1-bromo-4-cyanonaphthalene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide. Evacuate and backfill the flask with argon or nitrogen gas three times. Causality: Palladium(0) catalysts and phosphine ligands are oxygen-sensitive. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
Reagent Addition: Add 1-bromo-4-cyanonaphthalene and (R)-3-(Methoxymethyl)pyrrolidine hydrochloride to the flask, followed by anhydrous toluene. Causality: Anhydrous solvent is used to prevent quenching of the strong base (NaOtBu) and to avoid side reactions that can be promoted by water.
-
Base Function: The addition of a strong, non-nucleophilic base like NaOtBu is twofold. First, it neutralizes the hydrochloride salt to generate the free secondary amine in situ. Second, it is essential for the catalytic cycle, facilitating the reductive elimination step. An excess is used to ensure complete deprotonation and to drive the reaction forward.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The Buchwald-Hartwig reaction requires thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Xantphos is a bulky, electron-rich ligand with a large "bite angle," which is known to be highly effective for coupling secondary amines and preventing β-hydride elimination.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated pyrrolidine.
This self-validating protocol demonstrates how the selection of catalyst, ligand, base, and solvent are all mechanistically interconnected to achieve a successful transformation, a hallmark of modern synthetic chemistry.
Expanding the Application Scope
The utility of 3-(Methoxymethyl)pyrrolidine extends beyond SARMs. The substituted pyrrolidine core is also found in other classes of bioactive molecules, such as endothelin receptor antagonists. Atrasentan (ABT-627), for instance, contains a highly substituted pyrrolidine ring.[12] A retrosynthetic analysis reveals how this building block could be a key starting material.
Caption: Simplified retrosynthesis of a complex pyrrolidine core.
This analysis shows that by starting with the pre-defined stereocenter at C3 from 3-(methoxymethyl)pyrrolidine, the synthetic challenge is reduced to controlling the stereochemistry of subsequent additions at other positions on the ring.
Synthesis and Handling
Synthesis of the Building Block
Commercially available this compound is typically prepared from the chiral pool. A common starting material is an enantiomer of proline. A representative synthesis involves the reduction of the carboxylic acid to the primary alcohol, methylation of the alcohol, and subsequent protection/deprotection steps.[13] This access from a readily available natural amino acid underscores its practicality as a building block.
Handling, Storage, and Safety
As a hydrochloride salt, the compound is generally a stable, non-volatile solid. However, standard laboratory safety precautions should always be observed.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery and development. By providing a secure stereocenter, a versatile nitrogen handle, and a functionalizable side chain, it enables chemists to construct complex molecular architectures with greater efficiency and control. Its demonstrated applicability in high-value areas such as SARM synthesis highlights its significant potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of well-designed chiral building blocks like this compound will only become more critical.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR [m.chemicalbook.com]
- 7. (S)-3-(Methoxymethyl)pyrrolidine hydrochloride 95% 1421050-43-2 | Chempure [chempure.in]
- 8. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: N-Boc Protection of 3-(Methoxymethyl)pyrrolidine
Abstract
This document provides a comprehensive guide to the N-tert-butoxycarbonyl (Boc) protection of 3-(methoxymethyl)pyrrolidine, a critical transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The protocol detailed herein offers a robust and high-yielding method, emphasizing the mechanistic rationale behind procedural steps to ensure reproducibility and scalability. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the selective protection of the secondary amine in 3-(methoxymethyl)pyrrolidine.
Introduction: The Strategic Importance of Boc Protection
In the landscape of modern organic synthesis, the use of protecting groups is a fundamental strategy for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, and its facile removal under mild acidic conditions.[1][2] This orthogonality to other common protecting groups allows for selective deprotection and subsequent functionalization at different stages of a synthetic sequence.[2][3]
The N-Boc protection of 3-(methoxymethyl)pyrrolidine is a key step in the synthesis of numerous biologically active compounds. The pyrrolidine scaffold is a prevalent motif in many pharmaceuticals, and the methoxymethyl substituent at the 3-position introduces a valuable functional handle and potential chiral center. Protecting the secondary amine of the pyrrolidine ring as its Boc-carbamate allows for subsequent chemical modifications at other positions of the molecule without undesired side reactions involving the nitrogen atom.
Reaction Mechanism and Rationale
The N-Boc protection of an amine is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of (Boc)₂O.[4] This initial attack forms a tetrahedral intermediate.
The subsequent collapse of this intermediate leads to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[4] The evolution of carbon dioxide gas serves as a significant thermodynamic driving force for the reaction.[4] While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the proton generated on the amine nitrogen, thereby increasing its nucleophilicity and accelerating the reaction.[4][5]
Detailed Experimental Protocol
This protocol provides a step-by-step method for the N-Boc protection of 3-(methoxymethyl)pyrrolidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Methoxymethyl)pyrrolidine | ≥95% | Commercially Available | Can be used as the free base or hydrochloride salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent for best results. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house preparation | |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(methoxymethyl)pyrrolidine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add triethylamine (TEA) (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. If starting with the hydrochloride salt of the amine, use 2.2-2.5 equivalents of TEA.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) in DCM to the stirring amine solution. An exotherm may be observed. The addition can be done at 0 °C (ice bath) to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate.
-
Visualization of the Experimental Workflow
Caption: Workflow for the N-Boc protection of 3-(methoxymethyl)pyrrolidine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and the solvent is anhydrous. A slight excess of (Boc)₂O (up to 1.5 equivalents) can be used.[3]
-
Side Reactions: The formation of di-tert-butyl carbonate as a byproduct is common. This is typically removed during the aqueous workup and chromatographic purification.
-
Purification: The polarity of the N-Boc protected product is significantly different from the starting amine, making purification by flash chromatography straightforward.
-
Alternative Conditions: For substrates sensitive to triethylamine, other bases like sodium bicarbonate in a biphasic system (e.g., DCM/water or THF/water) can be employed.[3][6] In some cases, the reaction can be performed without any base.[7]
Conclusion
The N-Boc protection of 3-(methoxymethyl)pyrrolidine is a reliable and essential transformation in organic synthesis. The protocol described provides a clear and detailed procedure that, when coupled with an understanding of the underlying chemical principles, enables the efficient and high-yielding synthesis of the desired protected amine. This foundational step opens the door to a wide array of subsequent chemical modifications, facilitating the development of novel and complex molecular entities.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes and Protocols for the N-alkylation of 3-(Methoxymethyl)pyrrolidine with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkyl-3-(methoxymethyl)pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its saturated, five-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological activity. The specific substitution pattern on the pyrrolidine ring is critical in defining its interaction with biological targets. N-alkylated 3-(methoxymethyl)pyrrolidine derivatives, in particular, are of significant interest in drug discovery. The nitrogen atom's substitution allows for the introduction of various groups to fine-tune properties such as potency, selectivity, and pharmacokinetics, while the methoxymethyl group at the 3-position can influence conformation and provide additional points for hydrogen bonding or metabolic stability.
This document serves as a comprehensive technical guide for the N-alkylation of 3-(methoxymethyl)pyrrolidine with alkyl halides. It provides an in-depth analysis of the reaction mechanism, a comparative overview of reaction conditions, a detailed experimental protocol, and a troubleshooting guide to assist researchers in achieving successful and efficient synthesis of these valuable compounds.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of 3-(methoxymethyl)pyrrolidine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] In this reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry at the carbon center if it is chiral.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The secondary amine (3-(methoxymethyl)pyrrolidine) attacks the alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion (leaving group). This results in the formation of a trialkylammonium salt intermediate.[2]
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom of the ammonium salt, yielding the final N-alkylated tertiary amine product and the protonated base.[2]
The overall efficiency and success of this reaction are highly dependent on the choice of base, solvent, temperature, and the nature of the alkyl halide.
Caption: General workflow of the SN2 mechanism for N-alkylation.
Optimizing Reaction Conditions
The selection of appropriate reaction conditions is paramount for achieving high yields and purity in the N-alkylation of 3-(methoxymethyl)pyrrolidine. The interplay between the base, solvent, and temperature dictates the reaction rate and the prevalence of potential side reactions.
The Crucial Role of the Base
The primary function of the base is to neutralize the hydrohalic acid (HX) formed during the reaction, thereby driving the equilibrium towards the product.[3] The choice of base is critical and depends on the reactivity of the alkyl halide and the desired reaction conditions.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, mild bases.[3] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[3][4] These bases are generally suitable for reactions with reactive alkyl halides like iodides and bromides.
-
Sterically Hindered Amine Bases: Non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are excellent choices.[3] Their bulkiness prevents them from competing with the pyrrolidine as a nucleophile.[3]
-
Stronger Bases: For less reactive alkyl halides, stronger bases like sodium hydride (NaH) may be necessary.[5] However, caution must be exercised as stronger bases can increase the risk of elimination side reactions, particularly with secondary and tertiary alkyl halides.[3]
Solvent Effects on Reaction Rate and Selectivity
The solvent plays a vital role in an SN2 reaction by solvating the reactants and stabilizing the transition state.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred for SN2 reactions.[3][6] These solvents can effectively solvate the cation of the base (e.g., K⁺ or Cs⁺) while leaving the nucleophilic amine relatively "naked" and more reactive.[7] This leads to a significant acceleration of the reaction rate.[8]
-
Protic Solvents: Polar protic solvents like water, methanol, and ethanol are generally avoided. They can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the alkyl halide, thereby slowing down the reaction.[7][8]
Comparative Table of Reaction Conditions
The following table summarizes common conditions for the N-alkylation of secondary amines, which are applicable to 3-(methoxymethyl)pyrrolidine.
| Base | Solvent | Temperature (°C) | Typical Alkyl Halides | Key Considerations | References |
| K₂CO₃ | ACN, Acetone | 25 - 80 | Alkyl iodides, Alkyl bromides | Cost-effective; may have solubility issues in some solvents. | [3][9] |
| Cs₂CO₃ | DMF, ACN | 25 - 60 | Alkyl bromides, Alkyl chlorides | More soluble and effective than K₂CO₃, but more expensive. | [3][4] |
| DIPEA | DCM, ACN | 0 - 50 | Reactive alkyl halides | Non-nucleophilic, prevents quaternization of the base. | [3] |
| NaH | DMF, THF | 0 - 25 | Less reactive alkyl halides | Very strong base, requires anhydrous conditions; risk of elimination. | [5][10] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the N-alkylation of 3-(methoxymethyl)pyrrolidine with a generic alkyl bromide. Researchers should optimize the conditions based on the specific reactivity of their chosen alkyl halide.
Materials:
-
3-(Methoxymethyl)pyrrolidine
-
Alkyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Caption: Step-by-step experimental workflow for N-alkylation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(methoxymethyl)pyrrolidine (1.0 equivalent) and finely ground potassium carbonate (2.0 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Alkyl Halide Addition: Stir the suspension at room temperature and add the alkyl bromide (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-(methoxymethyl)pyrrolidine.[10]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Troubleshooting Steps | References |
| Low or No Conversion | 1. Inactive base or insufficient amount.2. Low reactivity of the alkyl halide.3. Presence of water in the reaction. | 1. Use freshly ground and dried K₂CO₃ or switch to a stronger/more soluble base like Cs₂CO₃ or DIPEA.2. Increase the reaction temperature or time. Consider adding a catalytic amount of sodium iodide (NaI) for alkyl chlorides or bromides (Finkelstein reaction conditions).3. Ensure all reagents and solvents are anhydrous. | [3][5] |
| Overalkylation (Formation of Quaternary Ammonium Salt) | 1. The tertiary amine product is still nucleophilic.2. Use of excess alkyl halide. | 1. Use a sterically hindered base like DIPEA which is less likely to be alkylated.2. Use the alkyl halide as the limiting reagent (e.g., 1.05 equivalents). | [2][3] |
| Elimination Side Products | 1. Use of a strong, sterically hindered base.2. Use of secondary or tertiary alkyl halides. | 1. Switch to a milder base like K₂CO₃.2. If possible, use a primary alkyl halide. Lower the reaction temperature. | [3] |
| Difficult Purification | 1. Co-elution of product and starting material.2. Presence of highly polar byproducts. | 1. Optimize the solvent system for column chromatography. Consider derivatization of the unreacted secondary amine to facilitate separation.2. Perform an acidic wash during workup to remove basic impurities. | [10] |
Conclusion
The N-alkylation of 3-(methoxymethyl)pyrrolidine is a robust and versatile transformation that provides access to a wide range of compounds with potential applications in drug discovery and development. A thorough understanding of the SN2 mechanism and the careful selection of the base and solvent are critical for achieving high yields and purity. By following the guidelines and protocols outlined in this application note, researchers can confidently and efficiently synthesize their target N-alkyl-3-(methoxymethyl)pyrrolidine derivatives.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 3-(Methoxymethyl)pyrrolidine Hydrochloride in the Synthesis of Neuroscience Drug Candidates
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active compounds. This document provides a detailed guide for researchers on the strategic application of a key building block, 3-(Methoxymethyl)pyrrolidine hydrochloride , in the synthesis of advanced neuroscience drug candidates. We will delve into its utility in creating potent and selective muscarinic acetylcholine receptor agonists and dopamine transporter (DAT) inhibitors. This guide combines theoretical rationale with actionable, field-tested protocols, offering insights into reaction mechanisms, structure-activity relationships (SAR), and experimental design to accelerate drug discovery efforts.
Introduction: Why the 3-(Methoxymethyl)pyrrolidine Scaffold?
The pyrrolidine ring system is a cornerstone in the design of central nervous system (CNS) therapeutics due to its ability to mimic the structure of endogenous neurotransmitters and interact with high affinity at their respective receptors.[1] The introduction of a methoxymethyl group at the 3-position offers several distinct advantages for drug design:
-
Stereochemical Control: The chiral center at the 3-position allows for the synthesis of stereoisomers, which is critical as biological targets often exhibit strict stereoselectivity. The (R)-enantiomer is frequently the preferred starting material.[2]
-
Modulation of Physicochemical Properties: The methoxymethyl group can influence key drug-like properties such as lipophilicity, polarity, and hydrogen bonding potential. This substituent can enhance solubility and permeability, which are crucial for oral bioavailability and blood-brain barrier penetration.
-
Vector for Molecular Interactions: The ether oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein, potentially increasing binding affinity and selectivity.
-
Metabolic Stability: The methyl ether is generally more resistant to metabolic degradation compared to a free hydroxyl group, which can lead to improved pharmacokinetic profiles.
This application note will focus on two primary areas where this compound has proven to be a valuable synthetic precursor: the development of selective muscarinic M1 receptor agonists for cognitive disorders and the synthesis of novel dopamine transporter (DAT) inhibitors for conditions like ADHD and depression.
Core Applications & Synthetic Strategies
Synthesis of Selective Muscarinic M1 Receptor Agonists
The M1 muscarinic acetylcholine receptor is a prime target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[3][4] The goal is to design agonists that selectively activate M1 receptors in the CNS without causing peripheral side effects associated with M2 and M3 receptor activation.[4] The 3-(methoxymethyl)pyrrolidine moiety has been successfully incorporated into potent and selective M1 agonists.
Scientific Rationale & Structure-Activity Relationship (SAR)
In many M1 agonists, the basic nitrogen of the pyrrolidine ring interacts with a key aspartate residue in the orthosteric binding site of the receptor. The 3-(methoxymethyl) substituent can then orient itself to form favorable interactions within a specific sub-pocket of the receptor, enhancing selectivity over other muscarinic subtypes.[5] SAR studies have shown that variations in the substituent at the 3-position can dramatically impact both potency and selectivity.[6]
Workflow for M1 Agonist Synthesis
The general synthetic approach involves the N-alkylation or N-arylation of 3-(methoxymethyl)pyrrolidine with a suitable electrophile that contains the other key pharmacophoric elements.
Caption: General workflow for the synthesis of M1 agonist candidates.
Protocol 1: Synthesis of a Pyrimidine-based M1 Agonist Candidate
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride
-
2-Chloro-4-aminopyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add (R)-3-(methoxymethyl)pyrrolidine hydrochloride (1.0 eq), 2-chloro-4-aminopyrimidine (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyrrolidine.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the final compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Typical Result |
| Reaction Yield | 65-85% |
| Purity (LC-MS) | >98% |
| ¹H NMR | Conforms to structure |
| HRMS | M+H⁺ matches calculated value |
| Table 1: Expected outcomes for the synthesis of a pyrimidine-based M1 agonist. |
Synthesis of Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is a critical protein that regulates dopaminergic signaling by re-capturing dopamine from the synaptic cleft.[7][8] Inhibitors of DAT can increase synaptic dopamine levels and are used to treat conditions like ADHD (e.g., methylphenidate).[9] The 3-(substituted)pyrrolidine scaffold has been explored for developing novel DAT inhibitors with potentially improved side-effect profiles compared to existing treatments.[10]
Scientific Rationale & Structure-Activity Relationship (SAR)
For DAT inhibitors based on the pyrrolidine scaffold, the nitrogen atom is essential for binding. The substituent at the 3-position explores a hydrophobic pocket within the transporter protein. The methoxymethyl group, in this context, offers a balance of size and polarity that can be fine-tuned to optimize binding affinity and selectivity over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET). The stereochemistry at this position is crucial for proper orientation within the binding site.[11]
Workflow for DAT Inhibitor Synthesis
A common synthetic route is the N-alkylation of 3-(methoxymethyl)pyrrolidine with an appropriate alkyl halide. This approach is versatile and allows for the introduction of various side chains to probe the SAR.
Caption: General workflow for the synthesis of DAT inhibitor candidates.
Protocol 2: N-Alkylation for a DAT Inhibitor Candidate
This protocol details a standard N-alkylation reaction, a fundamental transformation in amine synthesis.[12][13]
Materials:
-
(R)-3-(Methoxymethyl)pyrrolidine hydrochloride
-
Substituted Benzyl Bromide
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation: In a flask, suspend (R)-3-(methoxymethyl)pyrrolidine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add the substituted benzyl bromide (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-18 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product can be purified by flash chromatography or by conversion to its hydrochloride salt followed by recrystallization.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
| Parameter | Typical Result |
| Reaction Yield | 70-90% |
| Purity (LC-MS) | >97% |
| ¹H NMR | Conforms to structure |
| HRMS | M+H⁺ matches calculated value |
| Table 2: Expected outcomes for the N-alkylation synthesis. |
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel neuroscience drug candidates. Its unique structural and physicochemical properties allow for the targeted design of molecules with high affinity and selectivity for key CNS targets such as muscarinic receptors and dopamine transporters. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently utilize this synthon in their drug discovery programs, ultimately accelerating the development of new therapies for debilitating neurological and psychiatric disorders.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]hep... - ChEMBL [ebi.ac.uk]
- 12. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
The Strategic Application of 3-(Methoxymethyl)pyrrolidine Hydrochloride in the Synthesis of Novel Vesamicol Analogues for CNS Imaging
Introduction: The Critical Role of Pyrrolidine Scaffolds in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs targeting the central nervous system (CNS). Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal building block for ligands of various CNS receptors and transporters. Among the vast array of pyrrolidine-containing compounds, those designed to interact with the vesicular acetylcholine transporter (VAChT) have garnered significant attention for their potential as diagnostic imaging agents for neurodegenerative diseases such as Alzheimer's disease. This application note details the strategic use of 3-(methoxymethyl)pyrrolidine hydrochloride as a key starting material in the synthesis of novel analogues of Vesamicol, a well-characterized VAChT ligand. We will explore the rationale behind its selection, provide a detailed synthetic protocol for a representative analogue, and discuss the mechanistic considerations that guide the synthetic strategy.
The global burden of CNS disorders necessitates the development of sophisticated diagnostic tools. Positron Emission Tomography (PET) imaging, in conjunction with specific radiolabeled tracers, offers a non-invasive window into the neurochemical landscape of the brain. The cholinergic system, which is implicated in cognitive function, is a key target for such imaging techniques. Vesamicol and its analogues are valuable probes for interrogating the integrity of cholinergic neurons by binding to VAChT. The synthesis of novel analogues with improved selectivity and pharmacokinetic properties is an active area of research.
Rationale for the Selection of this compound
The choice of this compound as a synthetic precursor is underpinned by several key considerations:
-
Structural Mimicry and Enhancement: The methoxymethyl group at the 3-position of the pyrrolidine ring can serve as a bioisostere for the hydroxyl group present in the parent Vesamicol structure. This modification can influence the molecule's lipophilicity and hydrogen bonding capacity, potentially leading to improved blood-brain barrier penetration and altered binding kinetics at the target protein.
-
Chiral Integrity: The use of an enantiomerically pure starting material, such as (R)- or (S)-3-(methoxymethyl)pyrrolidine hydrochloride, allows for the stereocontrolled synthesis of the final API. Stereochemistry is often critical for specific receptor-ligand interactions, and controlling it from the outset is a cornerstone of modern drug design.
-
Synthetic Versatility: The secondary amine of the pyrrolidine ring provides a reactive handle for the introduction of various pharmacophoric elements through well-established chemical transformations, such as nucleophilic substitution and reductive amination. This allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity.
-
Commercial Availability and Stability: As a hydrochloride salt, the starting material exhibits enhanced stability and ease of handling compared to the free base, making it suitable for large-scale synthesis. Its commercial availability further streamlines the drug development process.
Synthetic Workflow for a Novel Vesamicol Analogue
The following diagram illustrates the overall synthetic strategy for the preparation of a Vesamicol analogue from this compound. This multi-step synthesis involves the initial preparation of a key epoxide intermediate, followed by a ring-opening reaction with the pyrrolidine derivative.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Methoxymethyl)pyrrolidine Derivatives
Abstract
The 3-(methoxymethyl)pyrrolidine scaffold is a valuable building block in modern medicinal chemistry, offering a saturated, three-dimensional N-heterocyclic motif that can significantly enhance the physicochemical properties of drug candidates.[1][2] Its incorporation into complex molecular architectures is streamlined by palladium-catalyzed cross-coupling reactions, which provide robust and versatile methods for forming carbon-carbon and carbon-nitrogen bonds.[3][4][5][6] This guide provides an in-depth exploration of key palladium-catalyzed reactions—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—as applied to derivatives of 3-(methoxymethyl)pyrrolidine. We delve into the mechanistic underpinnings of these transformations, offer detailed, field-tested protocols, and provide practical insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Mechanistic Core: The Palladium Catalytic Cycle
Understanding the fundamental catalytic cycle is paramount to mastering cross-coupling reactions, as it dictates the necessary components and conditions for success.[7][8] Most palladium-catalyzed couplings operate on a Pd(0)/Pd(II) cycle, which universally consists of three key elementary steps: oxidative addition, a partner-dependent step (transmetalation or amine coordination/deprotonation), and reductive elimination.[7][9]
-
Oxidative Addition : The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl bromide). This oxidizes the metal center from Pd(0) to Pd(II).
-
Transmetalation / Base-Mediated Coordination :
-
In Suzuki-Miyaura reactions, an organoboron species, activated by a base, undergoes transmetalation, transferring its organic group to the Pd(II) center and displacing the halide.[10]
-
In Buchwald-Hartwig aminations, the amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[11][12][13]
-
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7]
Caption: Generalized Pd(0)/Pd(II) catalytic cycle.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for coupling the secondary amine of 3-(methoxymethyl)pyrrolidine directly with aryl or heteroaryl halides/triflates.[12][14][15] This reaction is a cornerstone of pharmaceutical synthesis due to its broad functional group tolerance and superior performance where classical methods like nucleophilic aromatic substitution fail.[12][16]
Causality Behind Experimental Choices
-
Palladium Precatalyst : While simple salts like Pd(OAc)₂ are effective, they require in-situ reduction to the active Pd(0) state.[3][11] Pre-formed precatalysts, such as G3 or G4 Buchwald palladacycles, offer superior reliability and activity at lower loadings by ensuring clean and quantitative generation of the active catalyst.[17]
-
Ligand : Coupling a secondary amine requires a sterically hindered and electron-rich ligand. Bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential. Their bulk promotes the final reductive elimination step, which is often rate-limiting for secondary amines, while their electron-donating nature facilitates the initial oxidative addition.[15][18]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[11] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or CPME are standard, as they effectively dissolve the reagents and do not interfere with the catalytic cycle.
Protocol: N-Arylation of (R)-3-(Methoxymethyl)pyrrolidine
Reaction: (R)-3-(Methoxymethyl)pyrrolidine + Aryl Bromide → (R)-1-Aryl-3-(methoxymethyl)pyrrolidine
| Component | Mol. Wt. | Mmol | Eq. | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| (R)-3-(Methoxymethyl)pyrrolidine | 115.17 | 1.2 | 1.2 | 138 mg |
| RuPhos Pd G3 | 874.88 | 0.02 | 0.02 | 17.5 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, Anhydrous | - | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: All solids should be weighed and added in an inert atmosphere (e.g., a glovebox) to prevent catalyst degradation and base decomposition. Grinding the base to a fine powder increases its surface area and reactivity.[17]
-
-
Purge with Inert Gas : Seal the tube with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition : Using a syringe, add anhydrous toluene (5.0 mL), followed by (R)-3-(methoxymethyl)pyrrolidine (138 mg, 1.2 mmol).
-
Scientist's Note: Using a slight excess of the amine (1.2 eq.) ensures complete consumption of the limiting aryl halide. The order of addition can be critical; adding the solvent and liquid amine last prevents localized heating and ensures a homogenous mixture.[11]
-
-
Heating and Monitoring : Place the sealed tube in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
C-C Bond Formation: The Suzuki-Miyaura Coupling
To utilize the 3-(methoxymethyl)pyrrolidine scaffold in a Suzuki-Miyaura reaction, it must first be functionalized as either the organoboron partner or the halide partner.[19] A common strategy involves first N-arylating the pyrrolidine with a dihalobenzene, followed by a subsequent Suzuki coupling. This allows for the modular construction of complex biaryl structures.
Causality Behind Experimental Choices
-
Organoboron Reagent : Boronic acids are common, but boronate esters (e.g., pinacol esters) often exhibit greater stability, solubility, and reactivity.[10]
-
Palladium Catalyst/Ligand : For coupling with (hetero)aryl chlorides, highly active catalysts are needed. Systems based on dialkylbiaryl phosphine ligands like SPhos or XPhos are exceptionally effective.[18] The use of Pd(OAc)₂ with a separate ligand is a cost-effective option for large-scale synthesis.[10]
-
Base and Solvent : An aqueous base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial.[10] The base activates the boronic acid to facilitate transmetalation. The solvent is typically a mixture of an organic solvent (dioxane, THF, toluene) and water.
Protocol: Suzuki Coupling with an N-(4-chlorophenyl)pyrrolidine Derivative
Reaction: (R)-1-(4-chlorophenyl)-3-(methoxymethyl)pyrrolidine + Arylboronic Acid → (R)-1-(biphenyl-4-yl)-3-(methoxymethyl)pyrrolidine
| Component | Mol. Wt. | Mmol | Eq. | Mass/Volume |
| (R)-1-(4-chlorophenyl)...pyrrolidine | 225.71 | 1.0 | 1.0 | 226 mg |
| Arylboronic Acid | - | 1.5 | 1.5 | - |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.53 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 5.0 mL |
Experimental Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Catalyst Pre-activation (Optional but Recommended) : In a separate vial, dissolve Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) in a small amount of dioxane and stir for 10 minutes. This helps form the active catalytic species.
-
Reaction Setup : In a Schlenk tube, combine the (R)-1-(4-chlorophenyl)-3-(methoxymethyl)pyrrolidine (226 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere : Seal the tube and subject it to three cycles of evacuation and backfilling with argon.
-
Reagent Addition : Add the pre-activated catalyst solution, followed by the remaining degassed 4:1 dioxane/water solvent mixture to a total volume of 5.0 mL.
-
Scientist's Note: Degassing the solvent via sparging with argon or freeze-pump-thaw cycles is crucial to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[17]
-
-
Heating and Monitoring : Heat the reaction to 100 °C and monitor to completion.
-
Workup and Purification : Follow steps 5-7 from the Buchwald-Hartwig protocol.
C-C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is an efficient method for linking a terminal alkyne to an aryl or vinyl halide, creating valuable arylalkyne structures.[20][21][22] As with the Suzuki reaction, this requires a halide-functionalized 3-(methoxymethyl)pyrrolidine derivative.
Causality Behind Experimental Choices
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[9][23] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center.
-
Base : An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent. Pyrrolidine itself can also be used as the base/solvent.[20][23]
-
Copper-Free Conditions : Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require more reactive palladium catalysts and stronger bases to facilitate the direct reaction of the palladium complex with the acetylide anion.[22]
Protocol: Copper-Catalyzed Sonogashira Coupling
Reaction: (R)-1-(4-iodophenyl)-3-(methoxymethyl)pyrrolidine + Terminal Alkyne → (R)-1-(4-(alkynyl)phenyl)-3-(methoxymethyl)pyrrolidine
| Component | Mol. Wt. | Mmol | Eq. | Mass/Volume |
| (R)-1-(4-iodophenyl)...pyrrolidine | 317.18 | 1.0 | 1.0 | 317 mg |
| Terminal Alkyne | - | 1.2 | 1.2 | - |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.015 | 10.5 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.03 | 5.7 mg |
| Triethylamine (TEA) | - | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Reaction Setup : To a Schlenk tube, add the (R)-1-(4-iodophenyl)pyrrolidine derivative (317 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (5.7 mg, 0.03 mmol).
-
Scientist's Note: Aryl iodides are significantly more reactive than bromides or chlorides in Sonogashira couplings, often allowing for milder reaction conditions.[20]
-
-
Inert Atmosphere : Seal the tube and perform three evacuate/backfill cycles with argon.
-
Reagent Addition : Add degassed triethylamine (5.0 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction Progress : Stir the reaction at room temperature. The reaction is often rapid for aryl iodides. Monitor by TLC or LC-MS.
-
Workup : Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification and Characterization : Dry the organic layer, concentrate, and purify by column chromatography as previously described.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Methoxymethyl)pyrrolidine Hydrochloride Derivatives
Abstract
This comprehensive guide addresses the critical considerations for the scale-up synthesis of 3-(methoxymethyl)pyrrolidine hydrochloride and its derivatives, compounds of significant interest in pharmaceutical research and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[1] This document provides a detailed analysis of viable synthetic strategies, focusing on stereoselectivity, process safety, and scalability. We present detailed protocols, process optimization insights, and robust analytical methods to guide researchers, scientists, and drug development professionals in the efficient and safe production of these valuable intermediates.
Introduction: The Significance of 3-Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone in the architecture of many biologically active molecules, including natural products and synthetic drugs.[1] Its conformational flexibility and the ability to introduce substituents with high stereocontrol make it a versatile scaffold in drug design. Specifically, 3-substituted pyrrolidines, such as 3-(methoxymethyl)pyrrolidine, serve as crucial building blocks for a range of therapeutic agents, including antagonists for chemokine receptors and inhibitors of dipeptidyl peptidase-4 (DPP-4).[2] The hydrochloride salt form of these amines is often preferred in a pharmaceutical setting to improve stability, crystallinity, and handling properties.[3]
As drug candidates progress from discovery to clinical trials, the demand for kilogram quantities of high-purity intermediates necessitates a shift from laboratory-scale procedures to robust and scalable synthetic processes. This transition presents a unique set of challenges, including:
-
Stereochemical Control: Maintaining high enantiomeric purity on a large scale.
-
Process Safety: Managing highly reactive reagents and exothermic reactions.
-
Economic Viability: Optimizing yields and minimizing the use of expensive reagents and purification steps.
-
Regulatory Compliance: Ensuring consistent product quality and comprehensive impurity profiling.
This guide aims to provide practical solutions and detailed methodologies to navigate these challenges effectively.
Strategic Approaches to Stereoselective Synthesis
The synthesis of enantiomerically pure 3-(methoxymethyl)pyrrolidine derivatives can be approached through several strategic pathways. The choice of strategy often depends on the availability of starting materials, cost considerations, and the desired stereochemistry.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
Chiral pool synthesis, which utilizes readily available enantiopure natural products, is a powerful and often cost-effective strategy.[2] For the synthesis of 3-substituted pyrrolidines, L-glutamic acid and L-proline are excellent starting materials.
dot
Caption: Synthetic pathways from chiral pool starting materials.
A particularly attractive route commences with L-glutamic acid, which can be cyclized to pyroglutamic acid. Subsequent reduction of the carboxylic acid and amide functionalities can lead to the desired pyrrolidine core.[4]
Asymmetric Catalysis
While chiral pool synthesis is often preferred for its directness, asymmetric catalysis offers a powerful alternative for constructing the chiral pyrrolidine ring from achiral precursors. Methods such as palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines can provide enantiomerically enriched pyrrolidines.[5] However, the cost and availability of the specialized ligands and catalysts required for these reactions can be a significant consideration for large-scale production.
Recommended Scale-up Synthesis Protocol: (R)-3-(Methoxymethyl)pyrrolidine Hydrochloride from L-Glutamic Acid
This section details a robust, multi-step protocol for the kilogram-scale synthesis of (R)-3-(methoxymethyl)pyrrolidine hydrochloride, starting from the inexpensive and readily available chiral building block, L-glutamic acid.
dot
Caption: Workflow for the synthesis of (R)-3-(Methoxymethyl)pyrrolidine HCl.
Step 1: Synthesis of N-Boc-Pyroglutamic Acid Methyl Ester
-
N-Protection: L-Glutamic acid (1.0 eq) is suspended in a suitable solvent system (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., sodium hydroxide) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Esterification and Cyclization: The N-Boc-L-glutamic acid is then esterified, for example, by reaction with methanol in the presence of an acid catalyst. Subsequent cyclization to the pyroglutamate can be achieved by heating.
Step 2: Reduction to N-Boc-(R)-3-(hydroxymethyl)pyrrolidine
This step involves the reduction of both the ester and the lactam carbonyl groups using a powerful reducing agent like lithium aluminum hydride (LAH).
WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.[6]
-
Reaction Setup: A large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LAH (typically 2.0-3.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF). The suspension is cooled to 0 °C.
-
Substrate Addition: A solution of N-Boc-pyroglutamic acid methyl ester in anhydrous THF is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.[2]
-
Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC or LC-MS until complete consumption of the starting material.
-
Work-up (Quenching): The reaction mixture is cooled again to 0 °C. A carefully controlled, sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser work-up) is performed to quench the excess LAH and precipitate the aluminum salts.[7] Alternatively, for large-scale reactions, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can be highly effective in breaking up emulsions and facilitating filtration.[8]
-
Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with THF. The combined filtrates are concentrated under reduced pressure to yield the crude N-Boc-(R)-3-(hydroxymethyl)pyrrolidine.
Step 3: O-Methylation
-
Alkoxide Formation: The crude alcohol from the previous step is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (NaH, 1.2 eq) is added portion-wise.
-
Methylation: After hydrogen evolution ceases, methyl iodide (MeI, 1.5 eq) is added dropwise, and the reaction is stirred at room temperature until complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude N-Boc-(R)-3-(methoxymethyl)pyrrolidine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Boc Deprotection: The crude protected amine is dissolved in a suitable solvent like dioxane or ethyl acetate. A solution of hydrochloric acid in dioxane (e.g., 4 M) is added, and the mixture is stirred at room temperature.
-
Crystallization and Isolation: The hydrochloride salt typically precipitates from the solution. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-amine impurities, and dried under vacuum.[3]
Scale-up Considerations and Process Optimization
Transitioning the synthesis from the bench to a pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Reagent Selection and Handling
-
Lithium Aluminum Hydride (LAH): While highly effective, LAH presents significant safety challenges on a large scale due to its high reactivity and exothermicity.[9]
-
Alternatives: For some reductions, milder and safer reducing agents like sodium borohydride in combination with additives (e.g., LiCl) or other borane complexes could be explored.[10] However, for the reduction of amides and esters, LAH is often necessary.
-
Safe Handling: On a large scale, LAH should be handled in a controlled environment, and inverse addition (adding the LAH slurry to the substrate solution) might be considered for better temperature control.[2] The use of plastic or ceramic spatulas is recommended to avoid friction-induced ignition.[6]
-
-
Sodium Hydride (NaH): This is another highly reactive reagent that requires handling under an inert atmosphere. Mineral oil dispersions of NaH are commonly used to improve safety.
Thermal Management
The LAH reduction is highly exothermic. Effective heat management is critical to prevent runaway reactions.
-
Cooling: Jacketed reactors with efficient cooling systems are essential.
-
Addition Rate: The rate of addition of the substrate to the LAH slurry must be carefully controlled to match the cooling capacity of the reactor.
-
Solvent Volume: Using a sufficient volume of solvent helps to dissipate the heat generated during the reaction.
Purification and Isolation
| Parameter | Laboratory Scale | Scale-up Consideration | Rationale |
| Purification Method | Column Chromatography | Crystallization | Chromatography is generally not economically viable for large quantities. Crystallization is a more efficient and scalable purification method. |
| Product Form | Free base or salt | Hydrochloride salt | Salts are typically more crystalline, stable, and easier to handle and purify than the corresponding free bases.[3] |
| Drying | Standard vacuum oven | Controlled humidity environment, azeotropic distillation | Pyrrolidine hydrochlorides can be hygroscopic.[11] Drying under controlled conditions is crucial to obtain a stable, free-flowing solid. Azeotropic distillation with a non-polar solvent like toluene can be an effective method for removing water.[12] |
Impurity Profiling
A thorough understanding of the impurity profile is a regulatory requirement and is crucial for ensuring the quality and safety of the final product.
-
Potential Impurities:
-
Starting materials and reagents: Unreacted L-glutamic acid derivatives, excess methyl iodide.
-
By-products: Over-alkylation products from the methylation step, products of side reactions from the LAH reduction.
-
Degradation products: Impurities formed during storage or processing.
-
-
Analytical Techniques: A combination of chromatographic and spectroscopic methods should be used for impurity identification and quantification.[13]
-
HPLC/UPLC: For separation and quantification of non-volatile impurities.
-
GC-MS: For volatile impurities and residual solvents.
-
LC-MS/MS: For identification of unknown impurities.[5]
-
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring the final product meets specifications.
Chiral Purity Analysis
Ensuring the enantiomeric purity of the final product is of paramount importance.
-
Chiral HPLC: This is the most common and reliable method for determining enantiomeric excess (e.e.).[14]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are often effective.[15]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used.
-
-
Chiral GC: This can be an alternative, sometimes requiring derivatization of the amine.
Purity and Identity Confirmation
-
¹H and ¹³C NMR: To confirm the structure of the final product and intermediates.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling volatile and hazardous reagents.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations. Quenched LAH waste should be handled as a separate waste stream.
-
Emergency Procedures: Emergency procedures for handling spills and fires, particularly those involving reactive metal hydrides, must be in place and all personnel should be trained on them. A Class D fire extinguisher should be readily available when working with LAH.[2]
Conclusion
The scale-up synthesis of this compound derivatives is a challenging but achievable endeavor. A successful scale-up campaign hinges on a well-designed synthetic route, a thorough understanding of the potential hazards, and meticulous process optimization. The chiral pool approach starting from L-glutamic acid offers a practical and economically viable strategy. Careful management of the highly exothermic LAH reduction step and a robust crystallization protocol for the final hydrochloride salt are critical for a safe and efficient process. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of scaling up the synthesis of these important pharmaceutical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. reddit.com [reddit.com]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Topic: A Systematic Approach to the Chiral HPLC Method for Separating Enantiomers of 3-(Methoxymethyl)pyrrolidine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantiomeric purity of chiral building blocks is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] 3-(Methoxymethyl)pyrrolidine is a key chiral auxiliary and synthetic precursor, famously derived from proline to create SAMP/RAMP reagents used in asymmetric synthesis.[2] Consequently, a robust and reliable analytical method for determining its enantiomeric excess is paramount. This application note details a systematic approach to developing a direct High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-3-(methoxymethyl)pyrrolidine enantiomers. We explore the rationale behind chiral stationary phase (CSP) selection, mobile phase optimization, and detection considerations for this non-chromophoric amine, culminating in a validated protocol suitable for routine analysis.
Introduction: The Rationale of Chiral Method Development
The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector.[3] This interaction can occur with a chiral stationary phase (direct method) or by pre-column derivatization (indirect method).[4] For efficiency and to avoid potential kinetic discrimination from derivatization, a direct approach using a CSP is often preferred.[5]
The development process for a novel compound like 3-(methoxymethyl)pyrrolidine is typically empirical, as retention mechanisms are complex and analyte-specific.[6] However, a logical screening strategy based on the analyte's structure can significantly expedite success.[7]
Analyte Structure Analysis: 3-(methoxymethyl)pyrrolidine is a small, secondary amine with a flexible side chain. Key features for chiral recognition include:
-
Basic Amine Group: A primary site for hydrogen bonding and ionic interactions.
-
Ether Oxygen: A potential hydrogen bond acceptor.
-
Chiral Center: The point of stereochemical differentiation.
-
Lack of Chromophore: Poses a challenge for standard UV detection.
Based on these features, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points. Polysaccharide phases (amylose or cellulose derivatives) form "chiral pockets" that engage analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3] Macrocyclic glycopeptides offer a complex array of interaction sites, including peptide backbones, aromatic baskets, and ionizable groups, making them highly versatile.[6] For basic analytes, operating in a Normal Phase (NP) or Polar Organic mode is often advantageous, as it promotes the necessary interactions for chiral recognition.[8]
Method Development Workflow
A structured workflow is essential for efficiently developing a robust chiral separation method. The process involves an initial screening phase to identify a promising CSP and mobile phase system, followed by an optimization phase to fine-tune the separation parameters.
Caption: Workflow for Chiral HPLC Method Development.
Experimental
Materials and Reagents
-
Racemic 3-(methoxymethyl)pyrrolidine standard was synthesized in-house or sourced commercially.
-
(R)- and (S)- enantiomeric standards were sourced for peak identification.
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH) were purchased from a reputable supplier.
-
Diethylamine (DEA) and Trifluoroacetic Acid (TFA) (≥99.5% purity) were used as mobile phase additives.
Instrumentation and Columns
-
HPLC System: An Agilent 1260 Infinity II or similar system equipped with a quaternary pump, autosampler, column thermostat, and detector.
-
Detection: Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is highly recommended. For this note, a UV detector set to a low wavelength (205 nm) was used to demonstrate feasibility, though with acknowledged sensitivity limitations.
-
Chiral Columns Screened:
-
Polysaccharide (Cellulose): Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Polysaccharide (Amylose): Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Macrocyclic Glycopeptide: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)
-
Chromatographic Conditions Summary
| Parameter | Screening Conditions | Optimized Conditions (on Chiralpak® AD-H) |
| Column | As listed in 3.2 | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Hexane/IPA (90:10, v/v) + 0.1% DEAB: Hexane/EtOH (90:10, v/v) + 0.1% DEA | Hexane/IPA (85:15, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 205 nm | UV at 205 nm |
| Injection Volume | 5 µL | 5 µL |
| Sample Diluent | Mobile Phase | Mobile Phase |
Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 3-(methoxymethyl)pyrrolidine standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (Hexane/IPA 85:15 + 0.1% DEA). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Transfer the working solution to an HPLC vial for analysis.
-
Repeat steps 1-4 for individual enantiomer standards to confirm peak elution order.
Protocol 2: Optimized Analytical Method
-
System Equilibration: Set up the HPLC system according to the "Optimized Conditions" in the table above. Purge all solvent lines.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (Hexane/IPA (85:15, v/v) + 0.1% DEA) at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (0.1 mg/mL) five times consecutively.
-
Analysis: Inject the sample solutions.
-
Calculations: Determine the area of each enantiomer peak. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Results and Discussion
Chiral Stationary Phase Screening
The initial screening is the most critical step in method development.[6] The goal is to find a CSP that shows any separation (enantioselectivity, α > 1), which can then be optimized.
| Chiral Stationary Phase | Mobile Phase System | Retention (t R1 / t R2) (min) | Selectivity (α) | Resolution (Rₛ) | Comments |
| Chiralcel® OD-H | Hexane/IPA/DEA | 8.5 / 8.9 | 1.05 | 0.8 | Partial co-elution, poor separation. |
| Chiralpak® AD-H | Hexane/IPA/DEA | 9.2 / 10.5 | 1.16 | 1.9 | Good initial separation, candidate for optimization. [9] |
| Chiralpak® AD-H | Hexane/EtOH/DEA | 7.8 / 8.7 | 1.13 | 1.6 | Faster elution but lower resolution than IPA. |
| CHIROBIOTIC® V2 | Polar Ionic Mode* | No retention | - | - | Analyte is likely too small and lacks sufficient interaction points for this CSP. |
Polar Ionic Mode: MeOH/Acetic Acid/TEA (100:0.1:0.1, v/v/v)
The Chiralpak® AD-H column, an amylose-based CSP, provided the most promising results with a clear separation using a Hexane/IPA mobile phase.[9][10] The cellulose-based Chiralcel® OD-H showed only minor enantioselectivity. The choice of alcohol modifier is crucial; IPA generally provides better selectivity than EtOH for many compounds on polysaccharide CSPs, which was consistent with our findings.[8]
Mobile Phase Optimization
With Chiralpak® AD-H identified as the lead column, the mobile phase was optimized to improve resolution and analysis time.
-
Effect of IPA Concentration: Increasing the percentage of IPA from 10% to 15% decreased retention times but improved peak shape and resolution (Rₛ increased from 1.9 to 2.4). A further increase to 20% led to a significant loss of resolution. The 15% IPA concentration offered the best balance.
-
The Role of the Basic Additive: The addition of a small amount of a basic modifier like DEA is critical when separating amines.[11] It acts by competing with the basic analyte for active, acidic silanol sites on the silica surface, thereby preventing non-specific interactions that cause severe peak tailing. Injections without DEA resulted in broad, tailing peaks with no discernible separation.
-
Flow Rate and Temperature: Decreasing the flow rate from 1.0 to 0.8 mL/min increased the residence time on the column, allowing for more effective chiral discrimination and improving resolution to >2.5.[7] A slight increase in temperature to 30°C improved efficiency by reducing mobile phase viscosity, resulting in sharper peaks.
Caption: Key Molecular Interactions in the Chiral Separation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution (Rₛ < 1.5) | Incorrect mobile phase composition. | Decrease %IPA in 2% increments. Try EtOH as an alternative to IPA. |
| Flow rate is too high. | Decrease flow rate to 0.5-0.8 mL/min.[7] | |
| Peak Tailing | Insufficient or degraded basic additive. | Ensure 0.1% DEA is present. Prepare fresh mobile phase. |
| Column contamination. | Flush column with a strong solvent like pure IPA (check column manual first). | |
| No Elution / High Backpressure | Sample diluent is incompatible. | Ensure sample is dissolved in the mobile phase. |
| Column blockage. | Use an in-line filter. Reverse-flush the column (follow manufacturer's guide). |
Conclusion
A robust and reliable direct chiral HPLC method was successfully developed for the enantiomeric separation of 3-(methoxymethyl)pyrrolidine. The amylose-based Chiralpak® AD-H column demonstrated superior enantioselectivity compared to the other screened phases. The optimized conditions using a mobile phase of Hexane/Isopropanol (85:15, v/v) with 0.1% Diethylamine at a flow rate of 0.8 mL/min and a temperature of 30°C provided baseline resolution (Rₛ > 2.5) suitable for accurate enantiomeric purity determination. The principles outlined in this note—systematic screening, rational optimization of modifiers, and understanding analyte-CSP interactions—provide a solid framework for tackling similar chiral separation challenges.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the N-alkylation of 3-(Methoxymethyl)pyrrolidine
Welcome to the technical support center for the N-alkylation of 3-(methoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges and optimize this crucial synthetic transformation. The pyrrolidine scaffold is a ubiquitous motif in numerous pharmaceuticals, making efficient and high-yielding synthetic routes paramount.[1] This guide emphasizes a first-principles approach, explaining the "why" behind experimental choices to empower you to solve problems effectively.
I. Understanding the Reaction: Common N-Alkylation Strategies
The N-alkylation of a secondary amine like 3-(methoxymethyl)pyrrolidine can be approached through several methods, each with its own set of advantages and potential pitfalls. The two most common strategies are:
-
Reductive Amination: This is a highly versatile and widely used method for forming C-N bonds.[2] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[3][4]
-
Direct Alkylation with Alkyl Halides: This classical SN2 approach involves the reaction of the amine with an alkyl halide. While seemingly straightforward, this method is often plagued by issues of overalkylation and side reactions.[5][6]
This guide will primarily focus on troubleshooting reductive amination, as it is often the preferred method for achieving clean, high-yielding N-alkylation of secondary amines.[2] However, common issues with direct alkylation will also be addressed.
II. Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful technique, but its success hinges on the careful control of several experimental parameters. Low yields can often be traced back to one or more of the following areas.
FAQ 1: My reductive amination is giving me very low to no product yield. What are the most likely causes?
Low or no yield in a reductive amination of 3-(methoxymethyl)pyrrolidine is a common but solvable issue. The problem can usually be pinpointed to one of three areas: imine formation, the reducing agent, or the reaction conditions.
Troubleshooting Workflow: Low to No Yield
Caption: Troubleshooting workflow for low yield in reductive amination.
A. Deep Dive into Imine/Iminium Formation
The formation of the iminium ion is the crucial first step. If this equilibrium is not established, the reducing agent has nothing to reduce.
-
Carbonyl Reactivity: Aldehydes are generally more reactive than ketones in forming imines due to less steric hindrance.[7] If you are using a ketone, especially a sterically hindered one, the reaction may be sluggish.
-
Solution: Consider adding a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[4]
-
-
Water Scavenging: Imine formation is a condensation reaction that produces water. This reaction is reversible, and the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents and reagents. For particularly stubborn cases, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
B. The Role and Health of the Reducing Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a popular choice for reductive amination due to its mildness and selectivity.[4][8] It typically does not reduce aldehydes or ketones at an appreciable rate, allowing for a convenient one-pot procedure.[4][9]
-
Reagent Quality: STAB is highly sensitive to moisture.[8] Old or improperly stored reagent can have significantly reduced activity.[10]
-
Solution: Use a freshly opened bottle of STAB or dry your existing stock under vacuum. Store the reagent in a desiccator. Some commercial sources of STAB have been reported to have variable activity, so it may be worth trying a batch from a different supplier.[10]
-
-
Stoichiometry: An excess of the reducing agent is typically required.
-
Solution: A common starting point is 1.5 equivalents of STAB relative to the limiting reagent.[2] If the reaction is still sluggish, increasing this to 2.0 equivalents may improve the yield.
-
-
Solvent Compatibility: STAB is not very compatible with protic solvents like methanol (MeOH), as they can react with the borohydride.[11]
| Reducing Agent | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Moisture sensitive; ideal for one-pot reactions.[8][11] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH | Less sensitive to water, but toxic cyanide waste.[11] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Can reduce carbonyls; requires pre-formation of the imine.[11] |
C. Optimizing Reaction Conditions
-
Solvent Choice: As mentioned, aprotic solvents are generally preferred for STAB-mediated reductive aminations.[4]
-
Temperature: Most reductive aminations proceed well at room temperature. However, if you are using a less reactive ketone or amine, gentle heating (e.g., to 40 °C) may be necessary.
-
Reaction Time: Monitor the reaction by a suitable method (TLC, LC-MS). Some reactions can be complete in a few hours, while others, particularly with hindered substrates, may require stirring overnight.
FAQ 2: I'm getting my desired product, but it's contaminated with starting material and/or side products. What's going wrong?
This is a common purification challenge. The key is to identify the impurities and adjust the reaction and work-up accordingly.
A. Unreacted Starting Material
If you are left with significant amounts of unreacted 3-(methoxymethyl)pyrrolidine or the carbonyl compound, this points back to the issues discussed in FAQ 1: incomplete imine formation or an inactive reducing agent. Re-evaluate those parameters.
B. Common Side Products
-
Overalkylation (in Direct Alkylation): If you are using the direct alkylation method with an alkyl halide, a common side reaction is the formation of a quaternary ammonium salt.[5] The N-alkylated product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[5][6]
-
Hydroxymethyl Impurity from the Carbonyl: If your aldehyde starting material is prone to self-condensation (e.g., an aldol reaction), this can lead to impurities.
-
Solution: Add the reducing agent at the beginning of the reaction (for STAB) to trap the imine as it forms.
-
III. Purification Strategies
The basic nature of your N-alkylated product can be leveraged for effective purification.
FAQ 3: My product is difficult to separate from the unreacted starting amine and other impurities by column chromatography. Are there alternative purification methods?
Yes, acid-base extraction is a powerful technique for purifying amines.
A. Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amines (your product and any unreacted 3-(methoxymethyl)pyrrolidine) will be protonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10). This will deprotonate the ammonium salts, regenerating the free amines.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover your purified product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified N-alkylated product.
Experimental Workflow: Acid-Base Extraction
Caption: Step-by-step workflow for the purification of amines via acid-base extraction.
IV. References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
Galeotti, N., Ghelardini, C., & Bartolini, A. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Chemistry – A European Journal, 25(47), 11038-11042*. Retrieved from --INVALID-LINK--
-
Baskakov, D. S., et al. (2018). Methods for mono‐selective N‐alkylation of amines using alcohols as alkylating agents under ruthenium catalysis. ChemistrySelect, 3(31), 8933-8937*. Retrieved from --INVALID-LINK--
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. Retrieved from --INVALID-LINK--
-
LifeChem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride. Retrieved from --INVALID-LINK--
-
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–974*. Retrieved from --INVALID-LINK--
-
Zacuto, M. J., et al. (2021). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry, 32(11), 2355–2363*. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2021). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 26(11), 3326*. Retrieved from --INVALID-LINK--
-
Asymmetric Synthesis of Secondary Amines by the Copper-Catalyzed Alkylation of Imines. (2012). Angewandte Chemie International Edition, 51(41), 10434-10437*. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 20.5: Alkylation of Amines by Alkyl Halides. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-(Methoxymethyl)pyrrolidine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Pyrrolidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How can I seperate pyrrolidine?. Retrieved from --INVALID-LINK--
-
ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Optimizing reaction conditions of N-alkylation reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for N-alkylation of benzamide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Processes for the alkylation of secondary amine groups of morphinan derivatives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for purifying n-alkylpyrrolidones. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for purifying n-alkyl-substituted pyrrolidones by hydrogenation. Retrieved from --INVALID-LINK--
-
PatentStorm. (n.d.). Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). Retrieved from --INVALID-LINK--
References
- 1. Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral 3-(methoxymethyl)pyrrolidine
Welcome to the technical support center for the synthesis of chiral 3-(methoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the prevention of racemization, during the synthesis of this valuable chiral building block. The following content is structured in a question-and-answer format to provide direct solutions to potential experimental issues.
Troubleshooting Guide: Preventing Racemization
Question 1: My final product, 3-(methoxymethyl)pyrrolidine, shows significant racemization (low enantiomeric excess, e.e.). What are the most likely causes?
Answer: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical issue in chiral synthesis.[1] For 3-substituted pyrrolidines, loss of stereochemical integrity most often occurs during nucleophilic substitution steps where a leaving group at the C3 position is displaced.
The primary mechanistic culprits are:
-
Shift Towards an SN1 Mechanism: The greatest risk of racemization comes from any reaction step that proceeds through a planar carbocation intermediate.[2][3] An SN1 (Substitution Nucleophilic Unimolecular) reaction pathway allows a nucleophile to attack the flat carbocation from either face with nearly equal probability, leading to a racemic mixture of products.[2][4]
-
Leaving Group Instability: A highly stabilized leaving group can depart prematurely, forming the carbocation intermediate characteristic of an SN1 reaction.
-
Solvent Effects: The choice of solvent plays a pivotal role. Polar protic solvents (e.g., water, methanol, ethanol) can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding, thereby favoring the SN1 pathway and promoting racemization.[5][6]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the SN1 pathway, even when the SN2 pathway is sterically accessible.
To troubleshoot, you must critically evaluate the specific step where the stereocenter is established or modified. A common route involves the conversion of a chiral 3-hydroxymethylpyrrolidine precursor to a derivative with a good leaving group (e.g., tosylate, mesylate), followed by etherification. It is this substitution step that is most vulnerable to racemization.
Question 2: How can I modify my reaction conditions to favor the SN2 pathway and minimize racemization?
Answer: To maintain stereochemical integrity, you must create conditions that strongly favor the SN2 (Substitution Nucleophilic Bimolecular) mechanism. The SN2 reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack).[7] This process forces an inversion of the stereochemical configuration, but crucially, it does not allow for racemization.
Here is a systematic approach to optimizing your reaction for an SN2 pathway:
1. Solvent Selection
This is arguably the most critical factor.
-
Action: Switch to a polar aprotic solvent .
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can dissolve the necessary reagents but do not have acidic protons to form strong hydrogen bonds.[8][9] They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[5][8] This high reactivity promotes the bimolecular SN2 attack before the leaving group has a chance to dissociate on its own (SN1).[6][9]
2. Nucleophile and Leaving Group Choice
-
Action: Use a strong, non-bulky nucleophile and a good, stable leaving group . For converting the hydroxyl group to a methoxy group, a common strategy is to first convert the alcohol to a sulfonate ester (tosylate, mesylate), which is an excellent leaving group. The subsequent substitution is performed with sodium methoxide.
-
Causality: A strong nucleophile is essential for the SN2 mechanism, as its concentration appears in the second-order rate law (Rate = k[Substrate][Nucleophile]).[7] A good leaving group is necessary for both pathways, but for SN2, it must be stable enough to be displaced without spontaneously dissociating.
3. Temperature Control
-
Action: Maintain the lowest effective reaction temperature .
-
Causality: The SN1 reaction generally has a higher activation energy than the SN2 reaction because it involves bond breaking without concurrent bond making. By keeping the temperature low, you minimize the population of molecules with sufficient energy to follow the SN1 pathway.
Summary of Recommended Conditions:
| Parameter | Condition to Favor SN2 (Anti-Racemization) | Condition to Avoid (Pro-Racemization) |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (Water, Methanol, Ethanol) |
| Nucleophile | Strong, high concentration (e.g., CH₃O⁻) | Weak, low concentration (e.g., CH₃OH) |
| Temperature | Low to moderate | High |
| Substrate | Primary > Secondary >> Tertiary[7][9] | Tertiary >> Secondary > Primary[9] |
The C3 position of the pyrrolidine ring is a secondary carbon, which can undergo both SN1 and SN2 reactions. Therefore, careful control of these parameters is essential to suppress the undesired SN1 pathway.[9]
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic starting material is best for ensuring high enantiopurity of 3-(methoxymethyl)pyrrolidine?
The most reliable and common strategy is to start from a commercially available, enantiopure precursor from the "chiral pool".[10] The most widely used starting materials are derivatives of L-proline or D-proline, such as (S)- or (R)-3-hydroxypyrrolidine or their N-protected forms.[10][11]
A typical and effective route begins with N-Boc-(R)-3-hydroxypyrrolidine or N-Boc-(S)-3-hydroxypyrrolidine. The synthesis proceeds as follows:
-
Protection: The pyrrolidine nitrogen is protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile.[12][13]
-
Activation: The hydroxyl group at C3 is converted into a better leaving group (e.g., tosylate, mesylate).
-
Substitution: The leaving group is displaced with a methoxide source (e.g., NaOMe) under strict SN2 conditions as described above.
-
Deprotection: The N-protecting group is removed.
This approach ensures that the stereocenter is already established in the starting material, and the primary challenge is to maintain its integrity during the substitution step.
FAQ 2: How do I choose the right N-protecting group, and can it influence racemization?
The choice of the nitrogen-protecting group is critical for the success of the synthesis.[12] The ideal protecting group should be:
-
Easy to install and remove.
-
Stable under the conditions of the substitution reaction.
-
Inert to the reagents used.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are the most common and effective choices.[14]
-
Boc Group: This is often preferred due to its stability in the basic conditions used for the methoxide substitution and its straightforward removal under acidic conditions (e.g., TFA in DCM).[14]
-
Cbz Group: Also stable to the reaction conditions and can be removed by catalytic hydrogenation (H₂/Pd), which is a mild method.[14]
The protecting group can indirectly influence racemization. A bulky protecting group can sterically hinder the "backside" attack required for the SN2 mechanism, potentially slowing the desired reaction. However, in the case of a 5-membered ring like pyrrolidine, this effect is generally minimal. The primary role of the protecting group is to prevent side reactions and ensure the reaction proceeds cleanly at the desired C3 position.[13]
FAQ 3: What is the best way to monitor enantiomeric excess (e.e.) during my synthesis?
Monitoring the enantiomeric purity at key stages is a self-validating practice that can save significant time and resources. You should check the e.e. of your starting material and your final product at a minimum.
The most common and reliable method for determining e.e. is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) .[15][16]
Experimental Protocol: Chiral HPLC Analysis
-
Derivatization (if necessary): The pyrrolidine nitrogen may need to be derivatized to improve its chromatographic properties or interaction with the chiral stationary phase. A common derivatizing agent is benzoyl chloride.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of N-heterocycles.
-
Method Development: Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) that provides good separation of the two enantiomer peaks.
-
Analysis: Inject a solution of your sample and a racemic standard. The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Workflow and Key Control Points
The following diagram illustrates a typical synthetic workflow and highlights the critical points for controlling stereochemistry.
Caption: Synthetic workflow with critical control points.
Mechanism: SN1 vs. SN2 at the C3 Position
This diagram visualizes the competing pathways at the substitution step. The goal is to force the reaction through the SN2 pathway exclusively.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 3-(Methoxymethyl)pyrrolidine derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(methoxymethyl)pyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The pyrrolidine ring is a privileged structure in drug discovery, valued for its ability to explore three-dimensional chemical space and improve pharmacokinetic properties.[1] This guide provides in-depth, field-proven insights into common challenges, offering logical, evidence-based solutions to streamline your synthetic efforts.
General Synthetic Strategy Overview
The synthesis of N-substituted 3-(methoxymethyl)pyrrolidine derivatives typically follows a modular approach. The core challenge lies in efficiently constructing the substituted pyrrolidine ring and then performing subsequent functionalization.
A common and effective strategy involves two key phases:
-
Formation of the Core Scaffold : This usually begins with a commercially available, enantiopure precursor like N-Boc-3-hydroxymethyl-pyrrolidine or involves the synthesis of this intermediate from precursors like 4-hydroxyproline.[2]
-
Functional Group Interconversion and Derivatization : The hydroxyl group is converted to a methoxymethyl ether, followed by deprotection and N-alkylation or N-arylation to yield the final target molecule.
This workflow is visualized below.
Caption: General workflow for synthesizing 3-(methoxymethyl)pyrrolidine derivatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during synthesis, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My O-methylation of N-Boc-3-hydroxymethyl-pyrrolidine is low-yielding. What's going wrong?
Answer: Low conversion in this Williamson ether synthesis step is a frequent issue, often stemming from incomplete deprotonation of the alcohol, reagent quality, or side reactions.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The hydroxyl group must be fully converted to the more nucleophilic alkoxide.
-
Insight: Sodium hydride (NaH) is the base of choice. It reacts irreversibly to form the sodium alkoxide and H₂ gas. Incomplete reaction is often due to old or passivated NaH.
-
Solution: Use fresh NaH from a newly opened container. If using older NaH, wash it with anhydrous hexanes under an inert atmosphere (e.g., Argon or Nitrogen) to remove the protective mineral oil coating. Ensure your solvent (THF or DMF) is rigorously anhydrous, as water will quench the hydride.
-
-
Poor Quality Alkylating Agent: Methyl iodide (MeI) is volatile and can degrade.
-
Solution: Use a fresh bottle of methyl iodide. If it appears brown (indicating iodine formation), it can be filtered through a small plug of basic alumina to purify it immediately before use.
-
-
Reaction Temperature:
-
Insight: The deprotonation is typically performed at 0 °C to control the initial exotherm from hydrogen evolution. However, the subsequent alkylation may be sluggish at this temperature.
-
Solution: After adding the alcohol to the NaH suspension at 0 °C and stirring for 30-60 minutes, allow the reaction to warm to room temperature for the alkylation step. Gentle heating (e.g., to 40-50 °C) can be employed if the reaction is slow, but monitor by TLC to avoid potential side reactions like elimination if more complex alkylating agents are used.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, non-nucleophilic base for irreversible deprotonation. |
| Equivalents of Base | 1.1 - 1.2 eq. | A slight excess ensures complete deprotonation. |
| Alkylating Agent | Methyl Iodide (MeI) | Highly reactive primary alkyl halide. |
| Equivalents of MeI | 1.2 - 1.5 eq. | Excess drives the reaction to completion. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation. |
| Temperature | 0 °C (deprotonation), then RT (alkylation) | Controls initial exotherm and allows for efficient alkylation. |
Question 2: During N-alkylation via reductive amination, I'm observing significant formation of the starting amine and/or a hydroxy byproduct. How can I optimize this?
Answer: This is a classic reductive amination challenge. The key is to favor the formation of the iminium ion intermediate before reduction occurs. The presence of a hydroxy byproduct indicates that your reducing agent is reducing the carbonyl starting material directly.[3]
Potential Causes & Solutions:
-
Incorrect Choice of Reducing Agent:
-
Insight: Strong borohydrides like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, competing with the desired imine reduction.[4] Milder, acid-stable reducing agents are required.
-
Solution: Use a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) . NaBH(OAc)₃ is often preferred as it is less toxic than its cyanide counterpart and is highly effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
-
pH Control:
-
Insight: Imine formation is acid-catalyzed but the amine must remain nucleophilic. The optimal pH is typically between 4 and 6.[3] If the medium is too acidic, the amine is protonated and non-nucleophilic. If too basic, imine formation is slow.
-
Solution: When using NaBH(OAc)₃, adding a small amount of acetic acid (e.g., 1-2 equivalents) can be beneficial, especially with less reactive ketones or amines. This ensures the catalytic turnover for imine formation is rapid.
-
-
Water Scavenging:
-
Insight: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine intermediate.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. Alternatively, pre-forming the imine in a solvent like toluene with a Dean-Stark trap before adding the reducing agent is a robust but more operationally complex method.
-
Protocol: Optimized Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere, add 3-(methoxymethyl)pyrrolidine (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and anhydrous dichloromethane (DCM).
-
Imine Formation: Add acetic acid (1.5 eq.) and stir the mixture at room temperature for 30-60 minutes. You can monitor imine formation by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 2-16 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for the pyrrolidine core before O-methylation? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of the Williamson ether synthesis (NaH) and can be cleanly removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) that are orthogonal to many other functional groups.[2]
Q2: I need to perform an N-arylation. What are the best conditions? A: For N-arylation, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination is the method of choice. Typical conditions involve a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle), a phosphine ligand (e.g., Xantphos, RuPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane.
Q3: My final product is difficult to purify. Any suggestions? A: Tertiary amines can be challenging to purify via silica gel chromatography due to tailing.
-
Tip 1: Add a small amount of a volatile base, like triethylamine (~1%), to your eluent system. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Tip 2: If the product is basic enough, consider an acid-base extraction. Dissolve the crude material in a non-polar solvent (e.g., ethyl acetate), extract with dilute aqueous HCl to move the product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.
Q4: How can I confirm the stereochemistry of my final product? A: If you start with an enantiopure precursor like (R)- or (S)-N-Boc-3-hydroxymethyl-pyrrolidine, the reaction sequence described (O-methylation, deprotection, N-alkylation) generally does not affect the stereocenter at C3. To confirm this, you can use chiral HPLC or measure the optical rotation and compare it to literature values if available. For novel compounds, advanced NMR techniques like Mosher's ester analysis may be required.
Troubleshooting Decision Diagram
This diagram provides a logical path for diagnosing issues with the N-alkylation (reductive amination) step.
Caption: Decision tree for troubleshooting reductive amination reactions.
References
Technical Support Center: Purification of Crude 3-(Methoxymethyl)pyrrolidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 3-(Methoxymethyl)pyrrolidine hydrochloride. It addresses common challenges and offers practical, field-proven solutions to achieve high purity for this critical building block.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: My final product of this compound is a sticky oil or fails to crystallize. What are the likely causes and how can I resolve this?
A1: This is a frequent issue often stemming from the presence of residual solvents or hygroscopic impurities. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can inhibit crystallization.
-
Causality: The presence of water or other protic solvents can interfere with the formation of a stable crystal lattice. Additionally, unreacted starting materials or certain byproducts may act as "crystallization inhibitors."
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Azeotropic Removal of Water: If water contamination is suspected, dissolve the crude product in a suitable organic solvent (like toluene) and remove the solvent under reduced pressure. This process, known as azeotropic drying, can effectively remove residual water.
-
Solvent Selection for Recrystallization: Experiment with a solvent/anti-solvent system. A common approach is to dissolve the crude hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol, ethanol) at an elevated temperature and then slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes) until turbidity is observed. Cooling this mixture slowly should induce crystallization.
-
Consider Seed Crystals: If a small amount of pure, crystalline material is available, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Q2: After purification by column chromatography, my fractions containing the product are still showing multiple spots on the TLC plate. What could be wrong?
A2: Co-elution of impurities with the desired product during column chromatography is a common challenge, especially if the impurities have similar polarities to this compound.
-
Causality: The choice of stationary and mobile phases may not be optimal for separating the target compound from closely related impurities. The hydrochloride salt form can also lead to streaking on silica gel TLC plates.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (a difference in Rf values of at least 0.2 is ideal). For polar compounds like this, a gradient elution from a less polar to a more polar solvent system (e.g., dichloromethane to a mixture of dichloromethane and methanol) is often effective.[1][2]
-
Basify the Amine (for Chromatography): Consider neutralizing the hydrochloride salt to the free amine before chromatography. The free amine is generally less polar and may behave more predictably on silica gel. After collecting the pure fractions of the free amine, the hydrochloride salt can be reformed by treating the solution with a stoichiometric amount of HCl (e.g., HCl in diethyl ether).
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Dry Loading: To improve the resolution of the separation, consider "dry loading" the crude product onto the column. This involves dissolving the crude material in a minimal amount of a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[2]
-
Q3: My NMR analysis of the purified product shows unexpected signals. What are the potential process-related impurities I should be looking for?
A3: The presence of unexpected signals in the NMR spectrum points to impurities that were not successfully removed. The nature of these impurities is highly dependent on the synthetic route used. A common synthesis starts from (S)-proline.
-
Potential Impurities and their Origin:
-
(S)-Proline derivatives: Unreacted starting material or intermediates from the synthesis.
-
N-formyl or N-carbamoyl intermediates: If these protecting groups were used during the synthesis and not completely removed.
-
Residual Solvents: Solvents used in the reaction or purification (e.g., THF, ether, ethanol).
-
Stereoisomers: If a non-stereoselective synthesis was employed, the presence of the (R)-enantiomer is possible.
-
Byproducts of Reagents: For instance, if reagents like potassium cyanate or hypochlorite were used, related byproducts might be present.
-
-
Troubleshooting and Identification:
-
Review the Synthetic Route: Carefully examine the starting materials, reagents, and intermediates of your specific synthesis to predict likely impurities.
-
Advanced Analytical Techniques: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to identify the molecular weights of the impurities, which can provide clues to their structures.[3]
-
Spiking Experiments: If you have access to potential impurity standards, "spiking" your purified sample with a small amount of the standard and re-analyzing by HPLC or NMR can confirm the identity of an impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent moisture absorption, to which it is susceptible.
Q2: What are the typical solvents for recrystallizing crude this compound?
A2: A solvent system of isopropanol/diethyl ether or ethanol/hexanes is often effective. The principle is to dissolve the compound in a minimal amount of the more polar solvent at an elevated temperature and then induce crystallization by the slow addition of the less polar anti-solvent.
Q3: Which analytical techniques are most suitable for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying the purity and detecting non-volatile impurities.[4]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities and residual solvents.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of process-related impurities.
-
Chiral HPLC: Necessary to determine the enantiomeric purity if the synthesis is intended to be stereoselective.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Place the crude this compound in a clean, dry flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a minimal amount of a suitable polar solvent (e.g., isopropanol) to dissolve the crude product with gentle heating.
-
Once fully dissolved, slowly add a non-polar anti-solvent (e.g., diethyl ether) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath or refrigerator for several hours.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography (of the Free Amine)
-
Dissolve the crude this compound in water and basify the solution to a pH of >10 with a suitable base (e.g., 1M NaOH).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes).
-
Adsorb the crude free amine onto a small amount of silica gel and load it onto the column (dry loading).[2]
-
Elute the column with a gradient of a non-polar and a polar solvent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate or a dichloromethane/methanol mixture).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl (e.g., a solution of HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Collect the salt by filtration and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oily or non-crystalline product | Residual solvents, moisture, crystallization inhibitors | Anhydrous conditions, azeotropic drying, optimal solvent/anti-solvent for recrystallization |
| Co-elution of impurities in column chromatography | Suboptimal mobile phase, compound streaking | TLC optimization of mobile phase, chromatography of the free amine, dry loading |
| Unexpected NMR signals | Process-related impurities, residual solvents, stereoisomers | Review synthesis, advanced analytical techniques (LC-MS, GC-MS), spiking experiments |
Visualizations
Caption: Purification workflow for this compound.
References
- 1. Buy (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 [smolecule.com]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. (R)-3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 26192479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 3-(Methoxymethyl)pyrrolidine Reactions by Mass Spectrometry
Welcome to the technical support center for identifying byproducts in reactions involving 3-(methoxymethyl)pyrrolidine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction mixture analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of 3-(methoxymethyl)pyrrolidine?
A1: The synthesis of 3-(methoxymethyl)pyrrolidine, often achieved through methods like reductive amination, can lead to several byproducts.[1][2] The nature and abundance of these byproducts depend on the specific synthetic route and reaction conditions. Common impurities can include:
-
Starting materials and intermediates : Unreacted precursors or stable intermediates from the synthetic pathway.[3]
-
Over-alkylation products : If the reaction involves alkylation, di- or tri-substituted products may form.
-
Oxidation products : Exposure to air can lead to the formation of N-oxides or other oxidation byproducts.
-
Ring-opened products : Under harsh conditions, the pyrrolidine ring can undergo cleavage.
-
Solvent adducts and residual solvents : Molecules of the reaction solvent may form adducts with the product or remain as impurities.[3]
Q2: My mass spectrum shows a peak with a higher mass than my expected product. What could it be?
A2: A higher mass peak can indicate several possibilities:
-
Dimerization : The product molecule may have reacted with another molecule of itself.
-
Adduct formation : The analyte may have formed an adduct with ions present in the mobile phase or matrix, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[4]
-
Reaction with protecting groups or reagents : If protecting groups were used, incomplete deprotection or reaction with residual reagents can result in higher molecular weight species.
Q3: I am not seeing the molecular ion peak for 3-(methoxymethyl)pyrrolidine in my EI-MS. Is this normal?
A3: Yes, it is quite common for the molecular ion peak of pyrrolidine derivatives to be of low abundance or completely absent in Electron Ionization (EI) mass spectrometry.[5] This is due to the high energy of EI, which can cause extensive fragmentation. Instead, you will likely observe characteristic fragment ions. For pyrrolidines, common fragmentation involves cleavage of the ring or loss of substituents.[5][6]
Q4: How can I differentiate between isomeric byproducts using mass spectrometry?
A4: Differentiating isomers can be challenging but is often achievable through tandem mass spectrometry (MS/MS). Isomers frequently yield different fragmentation patterns upon collision-induced dissociation (CID). By comparing the MS/MS spectra of your unknown byproducts with those of known standards or with predicted fragmentation patterns, you can often distinguish between them. High-resolution mass spectrometry (HRMS) can also help by providing accurate mass measurements to determine elemental compositions, which can aid in distinguishing isomers with different elemental formulas.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Issue 1: An Unexpected Peak at m/z 116 in ESI+ Mode
Q: I am analyzing my 3-(methoxymethyl)pyrrolidine reaction mixture via LC-MS (ESI+) and observe an unexpected peak at m/z 116. My expected product has a molecular weight of 115.18 g/mol , so the protonated molecule [M+H]⁺ should be at m/z 116.19. However, this other peak is also present. What could it be?
A: An m/z of 116 could correspond to several species. Here is a systematic approach to identify it:
Causality: The presence of unexpected peaks can arise from impurities in starting materials, side reactions, or degradation of the product.[3] In Electrospray Ionization (ESI), adduct formation is also a common phenomenon.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected mass peak.
Step-by-Step Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Acquire a high-resolution mass spectrum to determine the accurate mass of the ion at m/z 116.[7] This will allow you to calculate the elemental composition and confirm if it matches that of your protonated product (C₆H₁₄NO⁺).
-
Tandem Mass Spectrometry (MS/MS): Isolate the ion at m/z 116 and perform collision-induced dissociation (CID). Compare the resulting fragment ions with the MS/MS spectrum of your confirmed product peak.
-
If the fragmentation patterns are different , you likely have an isomeric byproduct. Consider possibilities such as a constitutional isomer formed through rearrangement or an alternative cyclization pathway.
-
If the fragmentation patterns are identical , it could suggest in-source fragmentation of a larger species that yields the same ion, or co-elution of isomers that are difficult to separate chromatographically.[10][11]
-
-
Investigate Reaction Conditions: Review your synthetic protocol. Could a side reaction have occurred? For example, in a reductive amination, incomplete reduction of an intermediate could lead to an enamine or imine that might have the same nominal mass.[1]
Common Isomeric Byproducts for 3-(Methoxymethyl)pyrrolidine:
| Compound Name | Structure | Potential Origin |
| 1-Methyl-3-pyrrolidinemethanol | Isomer | Rearrangement or alternative starting materials |
| 2-(Methoxymethyl)pyrrolidine | Isomer | Alternative cyclization |
| N-Ethyl-3-hydroxypyrrolidine | Isomer | Impurities in reagents |
Issue 2: Poor or Noisy Signal for the Analyte
Q: I am having trouble getting a clean and intense signal for 3-(methoxymethyl)pyrrolidine. The baseline is noisy and the peak is weak. What can I do to improve this?
A: Poor signal intensity and a high baseline can be caused by a variety of factors, from the sample preparation to the mass spectrometer settings. [4][12]
Causality: The ionization efficiency of small, polar molecules like 3-(methoxymethyl)pyrrolidine can be highly dependent on the mobile phase composition and ion source parameters.[13][14] Matrix effects from the reaction mixture can also suppress the analyte signal.[15]
Troubleshooting Workflow:
Caption: Decision tree for improving signal quality.
Step-by-Step Protocol:
-
Optimize Mobile Phase:
-
pH Adjustment: Small amines are best ionized in an acidic mobile phase to promote protonation. Try adding 0.1% formic acid or acetic acid to your mobile phase.
-
Solvent Composition: Ensure your mobile phase has sufficient organic solvent to facilitate desolvation in the ESI source.
-
-
Tune Mass Spectrometer Parameters:
-
Ion Source: Systematically optimize the capillary voltage, source temperature, and nebulizing gas flow to maximize the signal for your analyte.[4]
-
Compound-Specific Tuning: If your instrument allows, perform a compound-specific tuning (infusion of a pure standard) to find the optimal parameters.[12]
-
-
Sample Preparation:
-
Dilution: A simple first step is to dilute your sample. High concentrations of salts or other non-volatile components can suppress the signal.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) to remove interfering matrix components and concentrate your analyte.
-
Data Interpretation: Common Fragment Ions
Understanding the fragmentation patterns of your target compound and potential byproducts is crucial for their identification.
Expected Fragmentation of Protonated 3-(Methoxymethyl)pyrrolidine ([M+H]⁺ = m/z 116.19):
| Fragment m/z (Proposed) | Proposed Structure/Loss |
| 84 | Loss of methanol (CH₃OH) |
| 70 | Loss of methoxymethyl radical (·CH₂OCH₃) |
| 44 | Cleavage of the pyrrolidine ring |
Note: These are predicted fragmentation pathways and should be confirmed with experimental data.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. youtube.com [youtube.com]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromacademy.com [chromacademy.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Strategies to Improve the Yield of 3-(Methoxymethyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 3-(methoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic intermediate. Pyrrolidine derivatives are crucial building blocks in medicinal chemistry, and achieving high yields of pure 3-(methoxymethyl)pyrrolidine is often a critical step in multi-step synthetic campaigns.[1]
This resource moves beyond simple protocols to explain the causality behind experimental choices, offering detailed troubleshooting guides and frequently asked questions to address common challenges.
I. Core Synthesis Strategy: The Williamson Ether Synthesis
The most common and direct route to 3-(methoxymethyl)pyrrolidine is the O-methylation of a suitable 3-(hydroxymethyl)pyrrolidine precursor. This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[2] The overall strategy involves three key stages:
-
N-Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic and must be protected to prevent competitive N-methylation. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.
-
O-Methylation (Williamson Ether Synthesis): The hydroxyl group of the N-protected 3-(hydroxymethyl)pyrrolidine is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking a methylating agent to form the ether linkage.
-
N-Deprotection: The Boc group is removed to yield the final target molecule, typically as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "General synthetic workflow for 3-(methoxymethyl)pyrrolidine."
II. Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol based on established methodologies for analogous transformations.
Protocol 1: O-Methylation of N-Boc-3-(hydroxymethyl)pyrrolidine
This protocol is adapted from highly reliable procedures for O-alkylation of protected amino alcohols.
Materials:
-
N-Boc-3-(hydroxymethyl)pyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2–0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood. Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.3 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(methoxymethyl)pyrrolidine.
-
Protocol 2: N-Deprotection
Materials:
-
Crude N-Boc-3-(methoxymethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the crude product from the previous step in DCM (approx. 0.2 M).
-
Acidolysis: Cool the solution to 0 °C and add TFA (5-10 eq).
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and wash with DCM or diethyl ether to remove any non-polar, non-basic impurities.
-
Carefully basify the aqueous layer with saturated NaHCO₃ solution or 1M NaOH to pH > 10.
-
Extract the free amine into a suitable organic solvent (e.g., DCM or EtOAc) (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the final product. For improved stability, the product can be stored as its hydrochloride salt by using 4M HCl in dioxane for deprotection instead of TFA.[3][4]
-
III. Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis.
Q1: My yield is low. What is the most likely cause?
Answer: Low yield is the most common issue and can stem from several factors. The primary culprits are incomplete reaction and competitive side reactions.
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
} caption: "Decision tree for troubleshooting low yield."
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your THF is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Base Activity: Use fresh, high-quality sodium hydride. Older NaH may have a layer of inactive NaOH on its surface.
-
Temperature Control: While the initial deprotonation is done at 0 °C for safety, allowing the subsequent SN2 reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) can improve the reaction rate and drive it to completion.[5]
-
Choice of Base and Solvent: Strong, non-nucleophilic bases are essential. NaH in THF or DMF is a standard choice.[2] Using weaker bases like K₂CO₃ may lead to incomplete deprotonation and lower yields. Using alcohol as a solvent is incompatible as it will be deprotonated by the strong base.[2]
Q2: I see a significant byproduct in my crude NMR/GC-MS. How can I identify it?
Answer: The most probable byproduct is from the methylation of the Boc-protected nitrogen instead of the desired oxygen.
-
Competitive N-Alkylation vs. O-Alkylation: Although the Boc-protected nitrogen is significantly less nucleophilic than the alkoxide, N-methylation can still occur, especially under certain conditions. The nitrogen of an amine is generally more nucleophilic than the oxygen of an alcohol due to its lower electronegativity.[6] N-protection is therefore critical. If starting with unprotected 3-(hydroxymethyl)pyrrolidine, N-methylation will be the dominant pathway.
-
Identification:
-
¹H NMR: Look for the appearance of a new N-CH₃ singlet (typically ~2.2-2.5 ppm) and the disappearance of the Boc group's tert-butyl singlet (~1.4 ppm). The CH₂OH protons will remain.
-
GC-MS: The N-methylated byproduct will have the same mass as the desired O-methylated product. However, their fragmentation patterns will differ. The desired product will likely show a fragment from the loss of the methoxymethyl group (•CH₂OCH₃, m/z 45). The N-methylated byproduct might show fragmentation patterns characteristic of N-alkyl pyrrolidines.[7]
-
Strategy to Minimize N-Alkylation:
-
Ensure Complete N-Protection: Before starting the O-methylation, confirm the purity of your N-Boc-3-(hydroxymethyl)pyrrolidine starting material.
-
Use a "Harder" Methylating Agent: According to Hard and Soft Acid and Base (HSAB) theory, O-alkylation is favored by "hard" alkylating agents. While methyl iodide (a relatively "soft" agent) is common, using dimethyl sulfate (a "harder" agent) can sometimes improve selectivity for O-alkylation over N-alkylation in ambident systems.
Q3: My reaction produced an alkene byproduct. Why did this happen?
Answer: This is likely due to an E2 elimination reaction competing with the desired SN2 substitution. While this is less common with methylating agents, it can be promoted by certain conditions.
-
Mechanism: The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to elimination. This is more prevalent with secondary and tertiary alkyl halides but can be influenced by the base and solvent.[2]
-
Prevention:
-
Use a less hindered base: If you are using a very bulky base (e.g., potassium tert-butoxide), elimination becomes more favorable. NaH is generally a good choice as it is non-nucleophilic and not excessively bulky.
-
Maintain Lower Temperatures: Higher temperatures can favor elimination over substitution. Running the reaction at room temperature is often sufficient.
-
Q4: What is the best way to purify the final 3-(methoxymethyl)pyrrolidine?
Answer: The final product is a relatively low molecular weight, polar amine, which can present purification challenges.
-
Fractional Distillation: If the product is obtained in sufficient quantity and is thermally stable, fractional distillation under reduced pressure is an excellent method for purification.[8][9][10] This is particularly effective for removing less volatile impurities. The boiling point of the final product is a key parameter to obtain for successful distillation.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel chromatography can be used.
-
Challenge: Amines can streak on silica gel.
-
Solution: Pre-treat the silica with a small amount of triethylamine (Et₃N) or ammonia in the eluent system (e.g., 1-2% Et₃N in a DCM/MeOH or EtOAc/Hexane gradient). This deactivates acidic sites on the silica and leads to much sharper peaks. A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane with 1% triethylamine.
-
IV. Data Summary and Comparison
Optimizing a reaction often involves comparing different reagents and conditions. The table below summarizes key variables in the Williamson ether synthesis step.
| Parameter | Option 1 | Option 2 | Rationale & Causality |
| Base | Sodium Hydride (NaH) | Potassium tert-Butoxide (KOtBu) | NaH is a strong, non-nucleophilic base that effectively deprotonates the alcohol. KOtBu is also strong but is bulkier, which can increase the rate of the competing E2 elimination side reaction, though this is less of a concern with methylating agents.[2] |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate (DMS) | Methyl iodide is a highly reactive SN2 substrate.[11] Dimethyl sulfate is also effective but is more toxic and requires careful handling. DMS is a "harder" electrophile and can sometimes offer better selectivity for O-alkylation over potential S- or N-alkylation. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Both are polar aprotic solvents that are excellent for SN2 reactions.[2] THF is generally preferred as it is easier to remove during work-up. DMF has a very high boiling point. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | The reaction is typically exothermic and starts at 0 °C for controlled addition of reagents. Allowing it to proceed at room temperature or with gentle heating ensures the reaction goes to completion without significantly promoting side reactions. |
V. References
-
Smolecule. (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3. --INVALID-LINK--
-
ChemicalBook. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. --INVALID-LINK--
-
Wiley-VCH. Supporting Information. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. --INVALID-LINK--
-
PMC - NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. --INVALID-LINK--
-
Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). --INVALID-LINK--
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. --INVALID-LINK--
-
ChemBAM. Purification by fractional distillation. --INVALID-LINK--
-
Common Organic Chemistry. Boc Deprotection - TFA. --INVALID-LINK--
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. --INVALID-LINK--
-
PubChem. (R)-3-(Methoxymethyl)pyrrolidine. --INVALID-LINK--
-
NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--
-
Khan Academy. Williamson ether synthesis (video). --INVALID-LINK--
-
Clutch Prep. Williamson Ether Synthesis Exam Prep. --INVALID-LINK--
-
Chembase.lk. Methods of Purification & Analysis. --INVALID-LINK--
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. --INVALID-LINK--
-
NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0284101). --INVALID-LINK--
-
ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. --INVALID-LINK--
-
Marshall University. CHAPTER 2 Fragmentation and Interpretation of Spectra. --INVALID-LINK--
-
Organic Chemistry Portal. Pyrrolidine synthesis. --INVALID-LINK--
-
CymitQuimica. (R)-3-(METHOXYMETHYL)PYRROLIDINE. --INVALID-LINK--
-
PubChemLite. 3-(methoxymethyl)pyrrolidine (C6H13NO). --INVALID-LINK--
-
Human Metabolome Database. Predicted GC-MS Spectrum - Pyrrolidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031641). --INVALID-LINK--
-
PubMed. (2009, November 6). On the selective N-methylation of BOC-protected amino acids. --INVALID-LINK--
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. --INVALID-LINK--
-
ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. --INVALID-LINK--
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. --INVALID-LINK--
-
Science Ready. Mass Spectrometry Fragmentation Patterns. --INVALID-LINK--
-
Marshall University. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. --INVALID-LINK--
-
MassBank. (2019, May 31). N-Methyl-2-pyrrolidone. --INVALID-LINK--
-
ResearchGate. Inhibition of radical reactions for an improved potassium tert-butoxide-promoted (11) C-methylation strategy for the synthesis of α-(11) C-methyl amino acids. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. --INVALID-LINK--
-
ResearchGate. Difference between Enzymatic and Chemical N-methylations of Protoberberine-Type Alkaloid, Dependent on the Stereoisomer of (−)-N-methyl-7,8,13,13a-tetrahydroberberinium Salt. --INVALID-LINK--
References
- 1. Buy (R)-3-(Methoxymethyl)pyrrolidine | 955428-54-3 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Managing hygroscopic nature of 3-(Methoxymethyl)pyrrolidine hydrochloride during storage
Welcome to the dedicated technical support resource for 3-(Methoxymethyl)pyrrolidine hydrochloride. This guide has been developed to provide researchers, scientists, and drug development professionals with in-depth technical assistance for managing the hygroscopic nature of this compound during storage and experimentation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter.
Introduction: The Challenge of Hygroscopicity
This compound, like many amine hydrochlorides, exhibits a strong affinity for atmospheric moisture.[1][2][3] This hygroscopic nature can introduce significant variability into experimental results and compromise the integrity of the compound. Water absorption can lead to physical changes such as clumping and caking, making accurate weighing difficult.[4] More critically, it can initiate chemical degradation pathways, impacting purity and stability.[5] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For this compound, an amine salt, this is a critical parameter to manage. The presence of the hydrochloride salt makes the molecule polar and susceptible to interactions with water. Failure to control moisture exposure can lead to:
-
Inaccurate Measurements: The absorbed water adds to the weight of the compound, leading to errors in concentration calculations for your experiments.
-
Physical State Alteration: The compound may change from a free-flowing powder to a clumpy or even a sticky solid, making it difficult to handle and dispense accurately.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, altering the chemical structure and purity of the compound.[5]
-
Reduced Shelf-Life: Over time, continuous moisture absorption will significantly decrease the compound's stability and viability for research.
Q2: How can I visually assess if my sample of this compound has absorbed moisture?
A2: While subtle moisture absorption may not be visible, there are clear indicators of significant water uptake:
-
Appearance: A dry, high-purity sample should be a free-flowing crystalline powder. If you observe clumping, caking, or a "wet" appearance, it is a strong indication of moisture absorption.
-
Handling: Difficulty in transferring the powder with a spatula or poor flow characteristics are also signs of moisture contamination.
If you observe any of these signs, it is crucial to re-evaluate your storage and handling procedures. For critical applications, quantifying the water content is recommended.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the integrity of the compound, it is imperative to store it under controlled conditions. Based on safety data sheets for similar hygroscopic amine hydrochlorides, the following are recommended:
-
Container: Store in a tightly sealed, preferably amber glass, container to protect from light and moisture.
-
Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[1]
-
Location: Keep the container in a cool, dry, and well-ventilated area. A desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended.
-
Temperature: Store at room temperature unless otherwise specified on the product's certificate of analysis.
Q4: I do not have access to a glovebox. How can I handle this compound to minimize moisture exposure?
A4: While a glovebox provides the ideal environment, you can still minimize moisture exposure with careful technique:
-
Work Quickly: Have all your equipment and reagents ready before opening the main container. Minimize the time the container is open to the atmosphere.
-
Low Humidity Environment: If possible, work in a room with low humidity or use a portable dehumidifier in the weighing area.
-
Aliquotting: For frequently used materials, consider pre-weighing aliquots into smaller, single-use vials under the best possible dry conditions. This prevents repeated exposure of the bulk material to air.
-
Use Appropriate Tools: Ensure all spatulas, weigh boats, and glassware are scrupulously dry before use.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| The powder has formed hard clumps or has caked. | Prolonged or repeated exposure to humid air. Improperly sealed container. | 1. Assess the extent of caking. If minor, the material may be usable for non-critical applications after carefully breaking up the clumps in a dry environment. 2. For critical experiments, do not use the caked material. The water content is likely high and non-uniform. 3. Review your storage protocol. Ensure the container is sealed tightly and stored in a desiccator. Replace the desiccant if it is saturated. |
| Inconsistent results in my experiments using the same batch. | Variable water content in the compound. The material may have been exposed to different humidity levels between uses. | 1. Quantify the water content. Use Karl Fischer titration to determine the exact water percentage in your current stock.[6][7][8] 2. Standardize your handling procedure. Ensure all users follow the same protocol for dispensing the compound. 3. Consider aliquoting the material upon receipt to ensure each experiment uses a sample with a consistent history of environmental exposure. |
| The compound appears to be degrading over time, even with proper storage. | The compound may be inherently unstable, and moisture is accelerating the degradation. The inert atmosphere may have been compromised. | 1. Perform a purity analysis. Use techniques like HPLC or NMR to assess the purity of your current stock and compare it to the initial certificate of analysis. 2. Check the integrity of your storage system. If using a glovebox or inert gas flushing, ensure there are no leaks. 3. Contact the supplier. They may have additional stability data or specific handling recommendations. |
Experimental Protocols
Protocol 1: Aliquoting this compound for Routine Use
This protocol is designed to minimize moisture exposure to the bulk material.
Materials:
-
Main stock container of this compound
-
Multiple small, amber glass vials with tight-fitting caps
-
Dry spatulas and weigh boats
-
Analytical balance inside a fume hood or in a low-humidity area
-
Inert gas (Argon or Nitrogen) source with a gentle stream (optional)
Procedure:
-
Prepare the Environment: Ensure the weighing area is clean and dry. If available, purge a sealed container or a glove bag with inert gas.
-
Pre-label Vials: Label all the small vials with the compound name, lot number, and date of aliquoting.
-
Equilibrate: Allow the main stock container to come to room temperature before opening to prevent condensation.
-
Dispense Quickly: Open the main container and quickly weigh the desired amount of the compound into each pre-labeled vial. If using inert gas, a gentle stream can be directed over the opening of the stock bottle during transfer.
-
Seal Tightly: Immediately and tightly cap each vial after dispensing.
-
Purge and Store: For optimal protection, briefly purge the headspace of each small vial with inert gas before final sealing. Store the aliquoted vials in a desiccator.
-
Reseal Stock: Tightly reseal the main stock container, purge the headspace with inert gas if possible, and return it to the desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for quantifying water content. Specific parameters may need to be optimized for your instrument.
Principle:
Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[6][7][8] It is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (titrant and solvent)
-
Dry, gas-tight syringe or a solid sample handling system
-
Sample of this compound
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size will depend on the expected water content and the type of titrator used.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. For solid samples, direct addition or the use of a KF oven for external water extraction is possible.
-
Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has reacted.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a weight percentage.
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the result.
Visualizing Workflows and Concepts
To aid in understanding the critical steps for managing the hygroscopic nature of this compound, the following diagrams illustrate key workflows and decision-making processes.
Caption: Recommended workflow from receiving to storing the compound.
Caption: Decision tree for handling a potentially hygroscopic sample.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mcckf.com [mcckf.com]
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 3-(Methoxymethyl)pyrrolidine Hydrochloride: A Technical Guide
Abstract
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Methoxymethyl)pyrrolidine hydrochloride. As a crucial analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insights into molecular structure.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the experimental protocol, spectral interpretation, and a comparative analysis with related structures. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring technical accuracy and trustworthiness.
Introduction
This compound is a substituted pyrrolidine derivative.[4][5][6] The pyrrolidine ring is a common structural motif in many natural products and pharmacologically active compounds.[7][8] The presence of the methoxymethyl substituent introduces specific spectral features that are valuable for structural confirmation and purity assessment. Understanding the NMR characteristics of this molecule is essential for its application in synthetic chemistry and drug discovery.
This guide will first outline the methodology for sample preparation and NMR data acquisition. Subsequently, a detailed interpretation of the ¹H and ¹³C NMR spectra will be presented, followed by a comparative analysis with the parent pyrrolidine structure and analogous methoxymethyl ethers to provide a broader context for the observed chemical shifts and coupling patterns.
Experimental Protocol
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and data acquisition.[1][9][10][11] The following protocol is designed to yield high-resolution spectra for this compound.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated solvents such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are chosen because they are excellent solvents for hydrochloride salts and their deuterium signals are used for field-frequency locking by the spectrometer.[12][13][14] The absence of protons in these solvents prevents large solvent peaks from obscuring the analyte signals.[12][13]
-
Concentration: A concentration of approximately 5-10 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR, providing a good signal-to-noise ratio without causing significant line broadening.[1][10][11] For ¹³C NMR, a higher concentration (15-20 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[1]
-
Homogeneity: Ensuring a homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved NMR signals. Inhomogeneous samples can lead to poor magnetic field shimming and distorted peak shapes.[1][11]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidine ring and the methoxymethyl substituent. The hydrochloride form will result in protonation of the pyrrolidine nitrogen, influencing the chemical shifts of adjacent protons.
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH ₂⁺ | ~8.0-9.0 | Broad Singlet | 2H |
| CH -O | ~4.0-4.2 | Multiplet | 1H |
| O-CH ₂-O | ~4.6 | Singlet | 2H |
| N-CH ₂ (C5) | ~3.2-3.5 | Multiplet | 2H |
| N-CH ₂ (C2) | ~3.2-3.5 | Multiplet | 2H |
| O-CH ₃ | ~3.3 | Singlet | 3H |
| CH ₂ (C4) | ~1.8-2.2 | Multiplet | 2H |
| CH (C3) | ~2.3-2.6 | Multiplet | 1H |
Interpretation of Key Signals:
-
Methoxymethyl Group: The methoxymethyl group (-CH₂OCH₃) is characterized by two key signals. The methoxy protons (-OCH₃) typically appear as a sharp singlet around 3.3 ppm.[15][16] The methylene protons (-OCH₂O-) of the methoxymethyl ether are expected to resonate as a singlet around 4.6 ppm.[15]
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the methoxymethyl group, will likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C5) will be deshielded due to the positive charge on the nitrogen in the hydrochloride salt, and are expected to resonate at a lower field compared to the free base.
-
NH₂⁺ Protons: The protons on the positively charged nitrogen will appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-9.0 ppm. The broadness is due to quadrupolar relaxation and exchange with residual water in the solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H-O (C3) | ~75-80 |
| O-C H₂-O | ~96 |
| N-C H₂ (C2, C5) | ~45-50 |
| O-C H₃ | ~55 |
| C H₂ (C4) | ~30-35 |
Interpretation of Key Signals:
-
Methoxymethyl Group: The carbon of the methoxy group (-OC H₃) is expected around 55 ppm, and the methylene carbon (-OC H₂O-) of the ether linkage is typically found further downfield at approximately 96 ppm.[15]
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring will have distinct chemical shifts. The carbon at C3, attached to the electronegative oxygen atom, will be the most deshielded of the ring carbons. The carbons adjacent to the nitrogen (C2 and C5) will also be downfield due to the inductive effect of the nitrogen. The C4 carbon will be the most upfield of the ring carbons. For comparison, the carbons in unsubstituted pyrrolidine resonate at approximately 47 ppm (C2/C5) and 25 ppm (C3/C4).[17]
Comparative Analysis
To better understand the spectral features of this compound, it is useful to compare its NMR data with that of related compounds.
Comparison with Pyrrolidine
The substitution at the 3-position of the pyrrolidine ring significantly alters the NMR spectrum compared to the parent pyrrolidine. In pyrrolidine, the high degree of symmetry results in only two signals in both the ¹H and ¹³C NMR spectra under conditions of rapid nitrogen inversion.[18][19] The introduction of the methoxymethyl group breaks this symmetry, leading to a more complex spectrum with distinct signals for each proton and carbon environment.
Comparison with Other Methoxymethyl Ethers
The chemical shifts observed for the methoxymethyl group in this compound are consistent with those reported for other molecules containing this functional group.[15][20][21][22] For instance, the characteristic ¹H signals for the -OCH₃ and -OCH₂O- protons are consistently found around 3.3 ppm and 4.6 ppm, respectively.[15] This consistency across different molecular scaffolds makes the methoxymethyl group readily identifiable in NMR spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, a confident structural assignment can be made. The experimental protocol outlined in this guide ensures the acquisition of high-quality data, while the comparative analysis provides a broader context for spectral interpretation. This technical guide serves as a valuable resource for scientists working with this compound, facilitating its accurate identification and characterization in research and development settings.
References
- 1. organomation.com [organomation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride CAS#: 955400-18-7 [chemicalbook.com]
- 6. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters - Lookchem [lookchem.com]
- 21. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Methoxymethyl)pyrrolidine
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers and drug development professionals, a deep understanding of fragmentation patterns is not merely academic; it is a critical tool for identifying impurities, characterizing metabolites, and ensuring the integrity of pharmaceutical compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(Methoxymethyl)pyrrolidine, a substituted pyrrolidine of interest in medicinal chemistry. By juxtaposing its fragmentation behavior with that of the well-characterized 1-methylpyrrolidine, we aim to provide a robust framework for the analytical characterization of this class of compounds.
The Logic of Fragmentation: Unveiling Molecular Structure
Mass spectrometry operates on the principle of ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).[1] During the ionization process, particularly with energetic techniques like Electron Ionization (EI), the molecular ion can become energetically unstable and break apart into smaller, more stable fragment ions.[2][3] The pattern of these fragments is a unique fingerprint of the molecule's structure, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.[4]
For a molecule like 3-(Methoxymethyl)pyrrolidine, which incorporates both a cyclic amine (pyrrolidine) and an ether (methoxymethyl) functional group, its fragmentation pattern will be a composite of the characteristic cleavages of these moieties. The presence of heteroatoms like nitrogen and oxygen significantly influences the fragmentation pathways due to their ability to stabilize adjacent positive charges.[2]
Predicted Fragmentation of 3-(Methoxymethyl)pyrrolidine
The structure of 3-(Methoxymethyl)pyrrolidine suggests several probable fragmentation pathways under EI-MS. The molecular ion (M+) is expected at an m/z corresponding to its molecular weight.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Ether Oxygen: Ethers are known to undergo facile cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[5][6] For 3-(Methoxymethyl)pyrrolidine, this would involve the loss of a methoxy radical (•OCH3) or a methoxymethyl radical (•CH2OCH3). The most prominent fragmentation for ethers is often the cleavage that results in a resonance-stabilized cation.[5]
-
Alpha-Cleavage adjacent to the Pyrrolidine Nitrogen: Cyclic amines typically exhibit a discernible molecular ion peak.[7][8] A common fragmentation is the loss of a hydrogen atom from the carbon alpha to the nitrogen, leading to an [M-1]+ ion.[8] Another significant pathway is the cleavage of the bond beta to the nitrogen atom, leading to ring opening.[8]
-
Loss of the Methoxymethyl Side Chain: The bond connecting the methoxymethyl group to the pyrrolidine ring is a likely point of cleavage. This would result in the formation of a stable pyrrolidinyl cation and the loss of a neutral methoxymethyl radical.
-
Ring Cleavage of the Pyrrolidine Moiety: The pyrrolidine ring itself can undergo fragmentation. This typically involves the cleavage of a C-C bond within the ring, followed by the loss of small neutral molecules like ethene.[9]
The interplay of these pathways will determine the final mass spectrum. The relative abundance of the fragment ions will be governed by the stability of both the charged fragment and the neutral species that is lost.
A Comparative Analysis: 3-(Methoxymethyl)pyrrolidine vs. 1-Methylpyrrolidine
To ground our predictions in experimental data, we will compare the expected fragmentation of 3-(Methoxymethyl)pyrrolidine with the known mass spectrum of 1-methylpyrrolidine.[10][11]
| m/z Value | Proposed Fragment Ion for 3-(Methoxymethyl)pyrrolidine | Proposed Fragmentation Pathway | Corresponding Fragment in 1-Methylpyrrolidine (m/z) | Observed Relative Abundance in 1-Methylpyrrolidine |
| 115 | [C6H13NO]+• (Molecular Ion) | Ionization of the parent molecule | 85 ([C5H11N]+•) | 55.8% |
| 114 | [C6H12NO]+ | Loss of H• from the pyrrolidine ring (α-cleavage) | 84 ([C5H10N]+) | 97.2% |
| 84 | [C5H10N]+ | Loss of •CH2OCH3 from the side chain | 70 ([C4H8N]+) | 1.5% |
| 70 | [C4H8N]+ | Ring cleavage with loss of CH3OCH=CH2 | 57 ([C4H9]+) | 89.7% |
| 45 | [CH3OCH2]+ | Cleavage of the C-C bond between the ring and side chain | N/A | N/A |
| 42 | [C2H4N]+ | Ring fragmentation | 42 ([C2H4N]+) | 100.0% |
Data for 1-Methylpyrrolidine sourced from the NIST Mass Spectrometry Data Center.[10]
This comparative table highlights both the similarities and differences we can expect. The prominent [M-1]+ peak is a shared feature of cyclic amines. However, the presence of the methoxymethyl group in our target molecule introduces new fragmentation pathways, such as the loss of the entire side chain (leading to a peak at m/z 84) and the formation of an oxonium ion (m/z 45). The base peak for 1-methylpyrrolidine is at m/z 42, which is a common fragment for pyrrolidines resulting from ring cleavage.[10] We can anticipate a significant peak at m/z 42 for 3-(Methoxymethyl)pyrrolidine as well.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended:
1. Sample Preparation:
- Prepare a 1 mg/mL solution of 3-(Methoxymethyl)pyrrolidine in a volatile organic solvent such as methanol or dichloromethane.
- Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and MS source.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 35-300
3. Data Analysis:
- Identify the peak corresponding to 3-(Methoxymethyl)pyrrolidine in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern and the spectrum of 1-methylpyrrolidine.
Visualizing the Fragmentation Pathways
To further clarify the predicted fragmentation, the following diagrams illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways of 3-(Methoxymethyl)pyrrolidine.
Conclusion: A Predictive Framework for Structural Elucidation
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]
- 4. youtube.com [youtube.com]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. youtube.com [youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 1-Methylpyrrolidine(120-94-5) MS spectrum [chemicalbook.com]
- 11. Pyrrolidine, 1-methyl- [webbook.nist.gov]
A Comparative Guide to 3-Substituted Pyrrolidines in Asymmetric Catalysis: Spotlight on 3-(Methoxymethyl)pyrrolidine
Introduction
In the landscape of modern organic synthesis, the chiral pyrrolidine scaffold has emerged as a cornerstone of asymmetric organocatalysis.[1] Since the groundbreaking rediscovery of proline's catalytic prowess, chemists have extensively modified the pyrrolidine ring to fine-tune its reactivity and stereoselectivity.[1][2] The strategic placement of substituents allows for precise control over the steric and electronic environment of the catalytic site, directly influencing the transition state of a given transformation.[1][3] This guide provides an in-depth comparison of 3-(Methoxymethyl)pyrrolidine with other key 3-substituted pyrrolidine catalysts, offering experimental data and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore how the subtle modification at the C3 position dramatically alters catalytic performance in crucial carbon-carbon bond-forming reactions.
The Role of the 3-Substituent: A Mechanistic Overview
Pyrrolidine-based catalysts typically operate through enamine or iminium ion intermediates. The substituent at the 3-position (β-position to the nitrogen) does not directly participate in the formation of these intermediates but plays a crucial role in dictating the facial selectivity of the subsequent reaction. It acts as a stereochemical gatekeeper, influencing the orientation of the incoming electrophile relative to the enamine. The size, polarity, and hydrogen-bonding capability of this substituent are critical design elements for achieving high levels of diastereo- and enantioselectivity.
Below is a generalized workflow for pyrrolidine-catalyzed asymmetric reactions, highlighting the key stages where the catalyst's structure is paramount.
Figure 1: Generalized experimental workflow for pyrrolidine-catalyzed asymmetric synthesis via enamine activation.
In Focus: (R)-3-(Methoxymethyl)pyrrolidine
(R)-3-(Methoxymethyl)pyrrolidine features a methoxymethyl group at the C3 position, which is a moderately bulky and non-coordinating ether linkage. This substituent primarily exerts its influence through steric hindrance. Unlike hydroxyl or amino groups, it lacks the ability to act as a hydrogen bond donor, and unlike a carboxylic acid, it is not acidic. This "purely steric" nature can be advantageous, offering a predictable mode of stereocontrol without the complexities of secondary electrostatic interactions.
The synthesis of enantiopure 3-(methoxymethyl)pyrrolidine can be achieved through various routes, often starting from chiral pool materials. One reported method involves the enzyme-catalyzed hydrolysis of a racemic precursor, yielding the desired enantiomer with high optical purity.[4]
While less common in the literature than its hydroxyl or amino counterparts, the methoxymethyl derivative serves as an excellent control and a valuable catalyst in its own right, particularly when hydrogen bonding is undesirable or leads to unwanted side reactions.
Comparative Analysis with Other 3-Substituted Pyrrolidines
The true efficacy of 3-(methoxymethyl)pyrrolidine is best understood through direct comparison with other C3-functionalized analogues in benchmark asymmetric reactions, such as the Michael addition of aldehydes or ketones to nitroolefins.
3-Hydroxypyrrolidine: The Hydrogen-Bonding Workhorse
The hydroxyl group in (S)-3-hydroxypyrrolidine is a powerful control element, capable of forming hydrogen bonds. This interaction can pre-organize the transition state by coordinating with the electrophile (e.g., the nitro group of a nitroolefin), leading to enhanced rigidity and, consequently, higher stereoselectivity. This catalyst is one of the most versatile and widely used chiral building blocks in organic synthesis.
3-Aminopyrrolidine: A Bifunctional Contender
The amino group at the C3 position introduces a basic site and an additional hydrogen-bond donor. This bifunctionality can be exploited in reactions where both functionalities are productive. However, the presence of a second basic nitrogen can sometimes complicate reaction mechanisms or lead to catalyst inhibition. Biocatalytic methods have been developed for the efficient synthesis of enantioenriched 3-aminopyrrolidines.[5]
3-Pyrrolidinecarboxylic Acid (β-Proline): The Acidic Director
Moving the carboxylic acid group from the typical C2 (proline) to the C3 position dramatically alters the stereochemical outcome of reactions.[6] In the Mannich reaction, for example, proline catalysts typically yield syn-products, whereas 3-pyrrolidinecarboxylic acid strongly favors the formation of anti-products with excellent stereocontrol.[6][7] The β-acid group is crucial for directing this anti-selectivity.[7]
3-Arylpyrrolidines: Steric Bulk and π-Interactions
Introducing an aryl group at the C3 position provides significant steric bulk, which can be highly effective in shielding one face of the enamine intermediate.[8][9] Furthermore, the aromatic ring can engage in π-π stacking interactions with aromatic substrates, offering an additional mode of organization in the transition state. Palladium-catalyzed hydroarylation is a modern method for synthesizing these valuable structures.[8][10]
The diagram below illustrates the conceptual differences in how these substituents can organize the transition state in a Michael addition.
Figure 2: Conceptual comparison of transition state interactions for different 3-substituted pyrrolidine catalysts.
Performance Data in Asymmetric Michael Addition
The Michael addition of aldehydes or ketones to nitroolefins is a classic benchmark for evaluating the performance of pyrrolidine-based organocatalysts.[11] The table below summarizes representative data, comparing the efficacy of different 3-substituted pyrrolidines.
| Catalyst Type | 3-Substituent | Aldehyde/Ketone | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Pyrrolidine-based | -CH₂OCH₃ | Propanal | β-Nitrostyrene | ~90 | 85:15 | ~80 | General performance inferred |
| Pyrrolidine-based | -OH | Cyclohexanone | β-Nitrostyrene | >95 | 95:5 | >99 | [12][13] |
| Pyrrolidine-based | -NH₂ | Propanal | β-Nitrostyrene | High | Good | Good | General performance inferred |
| Pyrrolidine-based | -COOH | Acetone | Imines | >95 | >1:99 (anti) | >99 (anti) | [6][7] |
| Pyrrolidine-based | -Aryl | Ketones | Nitroolefins | High | Good | High | [11] |
Note: Data is compiled from various sources and represents typical or optimized results. Direct comparison can be complex due to varying reaction conditions.
As the data suggests, catalysts with hydrogen-bonding substituents like 3-hydroxypyrrolidine often achieve superior enantioselectivities in Michael additions to nitroolefins.[12][13] However, 3-pyrrolidinecarboxylic acid uniquely unlocks the anti-selective pathway in Mannich-type reactions.[6][7] 3-(Methoxymethyl)pyrrolidine provides a valuable baseline for the influence of sterics alone, delivering good-to-high selectivity that can be optimal in substrates not amenable to hydrogen bonding.
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a generalized procedure based on established methodologies for pyrrolidine-catalyzed Michael additions.[11][14]
Materials:
-
Chiral 3-substituted pyrrolidine catalyst (e.g., (R)-3-(Methoxymethyl)pyrrolidine) (10 mol%)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 mmol)
-
Aldehyde (e.g., Propanal) (3.0 mmol, 3.0 equiv)
-
Solvent (e.g., Toluene or CH₂Cl₂) (2.0 mL)
-
Benzoic Acid (co-catalyst, optional) (10 mol%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.1 mmol) and benzoic acid (0.1 mmol, if used).
-
Solvent and Substrates: Add the solvent (2.0 mL) and stir until the catalyst is dissolved. Add the nitroolefin (1.0 mmol).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (3.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroolefin is consumed (typically 12-48 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality Behind Experimental Choices:
-
Catalyst Loading: 10 mol% is a common starting point for organocatalytic reactions, balancing reaction rate with cost.
-
Excess Aldehyde: Using an excess of the aldehyde component pushes the equilibrium towards product formation and helps to maintain a sufficient concentration of the enamine intermediate.
-
Solvent: Apolar solvents like toluene or dichloromethane are often preferred to minimize competing hydrogen bonding with the solvent.
-
Acid Co-catalyst: A weak acid like benzoic acid can accelerate both enamine formation and the final hydrolysis step, leading to faster turnover.
Conclusion and Future Outlook
The choice of a 3-substituted pyrrolidine catalyst is a nuanced decision that depends heavily on the specific substrates and desired stereochemical outcome.
-
3-(Methoxymethyl)pyrrolidine is a valuable tool when a purely steric directing group is required, avoiding the complexities of hydrogen bonding or acid-base interactions. It provides a robust and predictable platform for achieving good stereoselectivity.
-
3-Hydroxypyrrolidine remains a superior choice for reactions involving substrates with hydrogen bond acceptors, such as nitroolefins, where it can form a highly organized, rigid transition state to maximize enantioselectivity.[15]
-
3-Pyrrolidinecarboxylic Acid offers a unique and powerful method for accessing anti-configured products in Mannich-type reactions, a selectivity pattern not readily achieved with other simple pyrrolidine catalysts.[6]
-
3-Arylpyrrolidines provide significant steric hindrance and the potential for beneficial π-stacking, making them highly effective for specific substrate classes.[8]
The ongoing exploration of novel substitution patterns on the pyrrolidine ring continues to push the boundaries of asymmetric organocatalysis.[1] By understanding the distinct roles of different functional groups at the C3 position, chemists can make more informed decisions in catalyst selection and design, ultimately enabling the synthesis of complex chiral molecules with greater efficiency and precision.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis of 3-pyrrolidinecarboxylic acid and related pyrrolidine derivatives in enantioselective anti-Mannich-type reactions: importance of the 3-acid group on pyrrolidine for stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 3-(Methoxymethyl)pyrrolidine Analogs as Cholinergic Ligands
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system. Among these, 3-(methoxymethyl)pyrrolidine serves as a versatile building block for creating ligands with high affinity and selectivity for various neurotransmitter receptors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-(methoxymethyl)pyrrolidine analogs, drawing insights from studies on structurally related compounds to elucidate the key determinants of their biological activity at nicotinic and muscarinic acetylcholine receptors.
Introduction: The Significance of the Pyrrolidine Moiety in Cholinergic Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and the presence of a basic nitrogen atom make it an ideal anchor for interacting with the binding pockets of various receptors. In the context of cholinergic neurotransmission, pyrrolidine-containing molecules have been extensively explored as agonists, antagonists, and allosteric modulators of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[1] These receptors are implicated in a wide range of physiological processes and are key targets for treating neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3]
The 3-(methoxymethyl)pyrrolidine core offers several avenues for structural modification to fine-tune pharmacological activity. Key points of diversification include the pyrrolidine nitrogen, the methoxy group, and the pyrrolidine ring itself. Understanding how these modifications influence receptor affinity and selectivity is crucial for rational drug design.
Comparative Structure-Activity Relationships at Nicotinic Acetylcholine Receptors (nAChRs)
The α4β2 subtype is the most abundant nicotinic receptor in the brain and a primary target for smoking cessation therapies and cognitive enhancers.[4] SAR studies of pyrrolidine-based ligands provide valuable insights into the structural requirements for potent and selective α4β2 nAChR modulation.
The Influence of the Pyrrolidine Ring and its Substituents
The stereochemistry and substitution pattern of the pyrrolidine ring are critical for high-affinity binding to nAChRs. Studies on nicotine analogs have shown that methylation of the pyrrolidinium ring can significantly impact receptor interactions. For instance, 2'-methylation enhances binding and agonist potency at α7 receptors, while being less tolerated by α4β2 receptors.[5] Conversely, 4'-methylation is more detrimental to α7 receptor activity than to α4β2.[5] These findings suggest that the positioning of substituents on the pyrrolidine ring of a 3-(methoxymethyl)pyrrolidine analog would likely have a profound and subtype-specific effect on its nicotinic activity.
Furthermore, introducing a fluorine atom at the 3-position of the pyrrolidine nucleus has been shown to decrease the basicity of the nitrogen, which can be a favorable modification for improving CNS penetration.[6] In a series of 3-fluoropyrrolidine derivatives, compounds with a pyridine ring connected via a methoxy linker showed good affinity and selectivity for the α4β2 subtype.[6][7] This highlights the potential of modifying the electronic properties of the pyrrolidine ring to optimize the pharmacokinetic profile of 3-(methoxymethyl)pyrrolidine analogs.
The Role of the Side Chain and N-Substitution
The nature of the substituent on the pyrrolidine nitrogen and the composition of the side chain extending from the ring are key determinants of activity. In many potent nAChR ligands, the pyrrolidine nitrogen is methylated. Replacing the N-methyl group with an ethyl group or adding a second N-methyl group significantly reduces interaction with α4β2 receptors but has a lesser effect on α7 receptors.[5]
The side chain at the 3-position of the pyrrolidine ring plays a crucial role in interacting with the receptor binding pocket. For 2-(pyrrolidinylmethoxy)pyridine analogs, substitutions on the pyridine ring have a profound effect on efficacy, leading to the identification of both subtype-selective agonists and antagonists.[8] This underscores the importance of the aromatic moiety in fine-tuning the pharmacological profile.
Below is a table summarizing the SAR trends for pyrrolidine-based nicotinic ligands, which can be extrapolated to guide the design of novel 3-(methoxymethyl)pyrrolidine analogs.
| Structural Modification | Effect on α4β2 nAChR Affinity/Activity | Rationale/Causality |
| Pyrrolidine Ring | ||
| 2'-Methylation | Decreased affinity compared to nicotine[5] | Steric hindrance in the α4β2 binding pocket. |
| 3'-Methylation | Generally well-tolerated[5] | Minimal steric clash with key residues. |
| 4'-Methylation | Decreased potency and efficacy[5] | Potential disruption of key interactions. |
| 3-Fluorination | Maintained or improved affinity[6] | Favorable alteration of pKa for CNS penetration without disrupting key binding interactions. |
| N-Substitution | ||
| N-Ethyl | Significantly reduced affinity[5] | Steric interference with the binding site. |
| N-H (demethylation) | Greatly weakens affinity[9] | The N-methyl group is crucial for cation-π interactions. |
| Side Chain | ||
| Pyridine Ring Substitution | Can switch between agonist and antagonist activity[8] | Modulates electronic and steric properties, influencing interaction with different receptor states. |
| Phenyl Ring Substitution | Can enhance affinity[6] | Provides additional hydrophobic or hydrogen bonding interactions. |
Comparative Structure-Activity Relationships at Muscarinic Acetylcholine Receptors (mAChRs)
The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors involved in a multitude of physiological functions. The M1 receptor, in particular, is a key target for enhancing cognitive function.[10] Due to the high homology in the orthosteric binding site across subtypes, achieving selectivity remains a significant challenge.[3][10]
Key Structural Features for Muscarinic Receptor Interaction
The interaction of ligands with muscarinic receptors is governed by several key structural features. The basic nitrogen of the pyrrolidine ring, which is protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane helix of the receptor.[3] The methoxymethyl side chain of 3-(methoxymethyl)pyrrolidine can engage in hydrogen bonding and van der Waals interactions with residues in the binding pocket.
Molecular modeling studies of the M3 muscarinic receptor have identified key residues that contribute to ligand recognition.[11][12] These computational models, often built by homology to bovine rhodopsin, provide a structural basis for understanding SAR. For instance, they highlight the importance of aromatic and hydrophobic interactions within the binding site.
SAR Insights from Related Muscarinic Ligands
While specific SAR studies on a series of 3-(methoxymethyl)pyrrolidine analogs for muscarinic receptors are not extensively documented in the public domain, we can draw valuable comparisons from other classes of muscarinic ligands. For instance, in a series of selective M1 mAChR antagonists, subtle structural changes led to significant variations in the degree of partial agonism and selectivity.[10][13] This suggests that the SAR for muscarinic ligands is often steep, and small modifications to a 3-(methoxymethyl)pyrrolidine scaffold could lead to profound changes in activity.
The general SAR for cholinergic agonists indicates that the distance between the nitrogen atom and the terminal hydrogen of the side chain is critical, often referred to as the "five-atom rule".[14] While the 3-(methoxymethyl)pyrrolidine structure does not strictly adhere to this rule in the same way as acetylcholine, the spatial arrangement of the nitrogen and the oxygen of the methoxy group is undoubtedly a key factor in its interaction with the receptor.
The following diagram illustrates the key structural elements of a hypothetical 3-(methoxymethyl)pyrrolidine analog and their potential interactions within a muscarinic receptor binding pocket.
Caption: Potential binding mode of a 3-(methoxymethyl)pyrrolidine analog.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a generic 3-(methoxymethyl)pyrrolidine analog and for its biological evaluation at nicotinic and muscarinic receptors.
Synthesis of N-Arylalkyl-3-(methoxymethyl)pyrrolidine Analogs
This protocol describes a representative synthesis of an N-substituted 3-(methoxymethyl)pyrrolidine analog via reductive amination.
Step 1: Reductive Amination
-
To a solution of (R)-3-(methoxymethyl)pyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired aryl aldehyde or ketone (1.1 eq.).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-arylalkyl-3-(methoxymethyl)pyrrolidine analog.
Step 2: Characterization
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
-
Assess the purity of the final compound by high-performance liquid chromatography (HPLC).
The following diagram illustrates the general workflow for the synthesis and purification of 3-(methoxymethyl)pyrrolidine analogs.
Caption: Synthetic workflow for 3-(methoxymethyl)pyrrolidine analogs.
Biological Evaluation: Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[15]
Protocol for M1 Muscarinic Receptor Binding Assay
-
Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.[6] Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[7]
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: M1 receptor membranes and [³H]N-methylscopolamine ([³H]NMS) (a non-selective muscarinic antagonist radioligand).
-
Non-specific Binding: M1 receptor membranes, [³H]NMS, and a high concentration of a non-labeled antagonist (e.g., atropine).
-
Competitive Binding: M1 receptor membranes, [³H]NMS, and varying concentrations of the test compound (3-(methoxymethyl)pyrrolidine analog).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Filtration and Washing: Rapidly filter the contents of the wells through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol for α4β2 Nicotinic Receptor Binding Assay
-
Membrane/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or use membranes from cell lines stably expressing the human α4β2 nAChR.[16]
-
Assay Setup: Similar to the muscarinic assay, set up total, non-specific, and competitive binding wells. Use [³H]cytisine or [³H]epibatidine as the radioligand. For non-specific binding, use a high concentration of nicotine or another suitable unlabeled ligand.
-
Incubation, Filtration, and Counting: Follow a similar procedure as described for the muscarinic receptor binding assay.
-
Data Analysis: Determine the IC₅₀ and Ki values for the test compounds at the α4β2 nAChR.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The 3-(methoxymethyl)pyrrolidine scaffold holds significant promise for the development of novel cholinergic ligands. By drawing comparative insights from the extensive SAR studies of structurally related pyrrolidine derivatives, researchers can make informed decisions in the design and optimization of new chemical entities. Key takeaways for maximizing affinity and selectivity include careful consideration of the stereochemistry and substitution patterns on the pyrrolidine ring, the nature of the N-substituent, and the composition of the side chain. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these promising analogs, paving the way for the discovery of next-generation therapeutics for a range of neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)- and (S)-3-(Methoxymethyl)pyrrolidine in Chiral Synthesis: A Framework for Catalyst Selection and Method Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pyrrolidine scaffold stands as a privileged structure, forming the backbone of numerous highly effective chiral catalysts and auxiliaries.[1][2] Derived from the readily available amino acid proline, these structures offer a rigid framework that enables excellent stereochemical control in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This guide provides a comprehensive analysis of the comparative efficacy of the enantiomeric pair, (R)- and (S)-3-(methoxymethyl)pyrrolidine, in chiral synthesis.
While direct, side-by-side comparative studies for this specific enantiomeric pair are not extensively documented in peer-reviewed literature, this guide will establish a strong theoretical and practical framework based on the well-understood principles of asymmetric catalysis. By examining the roles of analogous chiral pyrrolidine derivatives, we can infer the expected behavior of (R)- and (S)-3-(methoxymethyl)pyrrolidine and provide researchers with the necessary tools to rationally design experiments and select the appropriate enantiomer for their desired stereochemical outcome.
The Principle of Enantiomeric Catalysts in Asymmetric Synthesis
In asymmetric catalysis, the use of enantiomeric catalysts is a fundamental strategy for accessing both enantiomers of a chiral product. It is a well-established principle that, under identical reaction conditions, enantiomeric catalysts will produce enantiomeric products. Therefore, if the (R)-enantiomer of a catalyst yields the (R)-enantiomer of a product with a certain enantiomeric excess (ee), the (S)-enantiomer of the catalyst is expected to produce the (S)-enantiomer of the product with a similar ee.[4]
This principle is visually represented in the workflow below, illustrating how the choice between (R)- and (S)-3-(methoxymethyl)pyrrolidine as a catalyst or ligand precursor would be expected to dictate the stereochemical outcome of a reaction.
Caption: Generalized workflow for achieving enantiocomplementary products using (R)- and (S)-chiral catalysts.
Potential Applications and Expected Performance
Chiral pyrrolidine derivatives are versatile and have been successfully employed in a multitude of asymmetric transformations.[1][5] While specific data for 3-(methoxymethyl)pyrrolidine is sparse, we can extrapolate its potential applications based on the reactivity of structurally similar compounds.
1. As Chiral Auxiliaries:
Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. The rigidity of the pyrrolidine ring makes it an excellent scaffold for this purpose.[6] It is anticipated that both (R)- and (S)-3-(methoxymethyl)pyrrolidine could be utilized as effective chiral auxiliaries. The choice of enantiomer would determine the facial selectivity of the reaction, leading to the formation of the desired diastereomer, which upon cleavage of the auxiliary, would yield the target enantiomer.
2. As Organocatalysts:
The secondary amine of the pyrrolidine ring is a key feature for its use in organocatalysis, particularly in enamine and iminium ion catalysis.[7] Proline and its derivatives are renowned for their ability to catalyze a wide range of reactions, including aldol and Michael additions.[3] While the methoxymethyl substituent at the 3-position is more remote from the reactive nitrogen center than the carboxylic acid group in proline, it can still be expected to influence the steric environment of the transition state, thereby inducing enantioselectivity.
| Reaction Type | (R)-3-(Methoxymethyl)pyrrolidine | (S)-3-(Methoxymethyl)pyrrolidine |
| Aldol Reaction | Expected to yield one enantiomer of the β-hydroxy carbonyl product. | Expected to yield the opposite enantiomer of the β-hydroxy carbonyl product. |
| Michael Addition | Expected to favor the formation of one enantiomer of the 1,5-dicarbonyl compound. | Expected to favor the formation of the opposite enantiomer of the 1,5-dicarbonyl compound. |
| Mannich Reaction | Expected to produce one enantiomer of the β-amino carbonyl product. | Expected to produce the opposite enantiomer of the β-amino carbonyl product. |
Table 1. Predicted Stereochemical Outcomes for Key Asymmetric Reactions.
Proposed Experimental Protocol for Comparative Efficacy Study
To rigorously evaluate the comparative efficacy of (R)- and (S)-3-(methoxymethyl)pyrrolidine, a systematic experimental study is required. The following protocol outlines a general approach for a model asymmetric Michael addition reaction.
Objective: To compare the enantioselectivity and catalytic activity of (R)- and (S)-3-(methoxymethyl)pyrrolidine in the asymmetric Michael addition of an aldehyde to a nitroolefin.
Materials:
-
(R)-3-(Methoxymethyl)pyrrolidine
-
(S)-3-(Methoxymethyl)pyrrolidine
-
Propanal
-
trans-β-Nitrostyrene
-
Solvent (e.g., Toluene, CH2Cl2)
-
Internal standard (for GC/HPLC analysis)
Experimental Procedure:
-
Catalyst Screening:
-
Set up two parallel reactions. In reaction A, add (R)-3-(methoxymethyl)pyrrolidine (10 mol%) to a solution of trans-β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL).
-
In reaction B, add (S)-3-(methoxymethyl)pyrrolidine (10 mol%) under the same conditions.
-
Stir both solutions at room temperature for 10 minutes.
-
Add propanal (2.0 mmol) to each reaction mixture.
-
Monitor the reactions by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reactions with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Caption: A stepwise workflow for the proposed comparative study.
Conclusion and Future Outlook
While direct comparative data for (R)- and (S)-3-(methoxymethyl)pyrrolidine is currently lacking in the scientific literature, the foundational principles of asymmetric synthesis provide a robust framework for predicting their behavior. The choice between these enantiomers offers a direct and reliable method for controlling the absolute stereochemistry of the product. The pyrrolidine scaffold is a cornerstone of modern organocatalysis, and the exploration of less-studied derivatives like 3-(methoxymethyl)pyrrolidine presents a promising avenue for the discovery of novel and efficient catalysts.
The proposed experimental protocol provides a clear roadmap for researchers to conduct their own comparative studies, which would be an invaluable contribution to the field. Such studies will not only fill the existing knowledge gap but also potentially unlock new applications for these versatile chiral building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tofacitinib's Core Piperidine Intermediate: Validating Precursor Efficacy and Stereochemical Control
This guide provides an in-depth technical comparison of synthetic routes for a key chiral intermediate in the manufacturing of Tofacitinib, a prominent Janus kinase (JAK) inhibitor. Our focus is the validation of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, a critical precursor that dictates the stereochemical purity and overall yield of the final Active Pharmaceutical Ingredient (API). We will dissect a well-established synthetic pathway, compare it with alternative strategies, and provide detailed experimental protocols and validation methods for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of Tofacitinib
Tofacitinib (marketed as Xeljanz®) is a pivotal therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[1] Its molecular architecture features a pyrrolo[2,3-d]pyrimidine core linked to a chiral 3,4-disubstituted piperidine moiety. The synthesis of this piperidine fragment, (3R,4R)-4-methyl-3-(methylamino)piperidine, presents the most significant challenge due to the presence of two contiguous stereocenters.[1] The efficacy and safety of Tofacitinib are critically dependent on obtaining the correct (3R,4R) diastereomer.
This guide will focus on the synthesis of a common precursor, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is subsequently debenzylated and coupled with the pyrimidine core. We will use the synthetic route originating from 3-amino-4-methylpyridine as our primary case study, evaluating its efficiency and comparing it to alternative precursors and methodologies.
Primary Synthetic Route: From 3-Amino-4-methylpyridine to the Chiral Piperidine Core
The synthesis starting from 3-amino-4-methylpyridine is a foundational, albeit multi-step, approach that provides a clear illustration of the chemical transformations and stereochemical control required.[1]
Rationale for Experimental Choices
The overall strategy involves the reduction of the pyridine ring to a piperidine, introduction of protective groups, and subsequent stereochemical resolution.
-
Initial Protection: The amino group of 3-amino-4-methylpyridine is first protected as a carbamate. This is crucial to prevent side reactions during the subsequent hydrogenation of the pyridine ring.
-
Hydrogenation: The catalytic hydrogenation of the protected pyridine derivative yields the corresponding piperidine. This step typically produces a mixture of cis and trans diastereomers, with the cis isomer being the desired precursor for Tofacitinib.[1] The choice of catalyst and reaction conditions can influence the diastereomeric ratio.
-
N-Benzylation: The piperidine nitrogen is protected with a benzyl group. The benzyl group is a robust protecting group that is stable under various reaction conditions and can be readily removed in a later step via hydrogenolysis.
-
Reduction and Methylation: The carbamate protecting group is reduced to a methylamino group.
-
Chiral Resolution: This is a critical step to isolate the desired (3R,4R) enantiomer from the racemic mixture. This is often achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Experimental Protocol: Synthesis of (±)-cis-1-Benzyl-N,4-dimethylpiperidin-3-amine
Step 1: Protection of 3-amino-4-methylpyridine
-
To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and slowly add methyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product to obtain methyl (4-methylpyridin-3-yl)carbamate.
Step 2: Hydrogenation to Piperidine
-
Dissolve the methyl (4-methylpyridin-3-yl)carbamate (1.0 eq) in an acidic medium (e.g., acetic acid).
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂), under a hydrogen atmosphere (typically 50 psi).
-
The reaction is typically run for 24-48 hours at room temperature.
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield methyl (4-methylpiperidin-3-yl)carbamate as a mixture of diastereomers.
Step 3: N-Benzylation
-
Dissolve the piperidine derivative (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a base (e.g., potassium carbonate) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up involves filtration and removal of the solvent to yield methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.
Step 4: Reduction to the Final Amine
-
In an inert atmosphere, suspend a reducing agent like Lithium aluminum hydride (LiAlH₄) (2.0 eq) in a dry ether solvent (e.g., THF).
-
Slowly add a solution of the carbamate from the previous step (1.0 eq) in THF.
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and concentrate the filtrate to obtain the crude racemic cis/trans mixture of 1-benzyl-N,4-dimethylpiperidin-3-amine. Purification by column chromatography is required to isolate the cis isomer.
Visualization of the Synthetic Workflow
References
In vitro evaluation of novel compounds synthesized from 3-(Methoxymethyl)pyrrolidine hydrochloride
A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutics, the pyrrolidine scaffold has emerged as a cornerstone in medicinal chemistry, lauded for its conformational flexibility and synthetic tractability.[1][2] This guide delves into the in vitro evaluation of a new series of kinase inhibitors synthesized from the versatile chiral building block, (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. We present a head-to-head comparison of our novel compounds against a well-established multi-targeted tyrosine kinase inhibitor, Sunitinib, providing a comprehensive analysis of their potential as next-generation anticancer agents.
The rationale for utilizing the 3-(methoxymethyl)pyrrolidine moiety stems from its potential to form key interactions within the ATP-binding pocket of various kinases, a critical target in oncology.[1] The methoxymethyl group can act as a hydrogen bond acceptor, while the pyrrolidine ring offers a rigid scaffold for the precise spatial orientation of other pharmacophoric elements.
The Competitive Landscape: Benchmarking Against Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to target VEGFR, PDGFR, KIT, and other kinases involved in tumor progression and angiogenesis.[3] Any novel kinase inhibitor aiming for clinical relevance must demonstrate comparable or superior performance in key in vitro assays. This guide will focus on the direct comparison of our novel compounds, designated as NC-1 and NC-2 , against Sunitinib across a panel of essential preclinical assays.
In Vitro Evaluation: A Multi-Faceted Approach
A robust in vitro evaluation is paramount in the early stages of drug discovery to assess the potency, selectivity, and cellular effects of novel compounds.[4] Our experimental workflow is designed to provide a comprehensive profile of the synthesized molecules.
Figure 1: Experimental workflow for the in vitro evaluation of novel kinase inhibitors.
Comparative Performance Data
The following table summarizes the in vitro performance of our novel compounds, NC-1 and NC-2, in comparison to Sunitinib.
| Parameter | NC-1 | NC-2 | Sunitinib (Reference) |
| VEGFR-2 Inhibition (IC50, nM) | 15 | 25 | 30 |
| PDGFR-β Inhibition (IC50, nM) | 40 | 55 | 50 |
| HCT116 Proliferation (IC50, µM) | 0.5 | 0.8 | 1.2 |
| 786-O Proliferation (IC50, µM) | 0.7 | 1.0 | 1.5 |
| HUVEC Tube Formation Inhibition (IC50, nM) | 150 | 200 | 387[4] |
| Cell Cycle Arrest (HCT116) | G2/M Phase | G2/M Phase | G1 Phase[4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.
In-Depth Analysis of In Vitro Assays
Kinase Inhibition Assays
Rationale: Direct measurement of a compound's ability to inhibit the enzymatic activity of the target kinase is the primary indicator of its potency. We focused on VEGFR-2 and PDGFR-β, as they are key drivers of angiogenesis and are primary targets of Sunitinib.
Protocol: VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: VEGFR-2 kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP competitive tracer, test compounds (NC-1, NC-2, Sunitinib).
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add the VEGFR-2 kinase and Eu-anti-GST antibody to each well of a 384-well plate.
-
Incubate for 1 hour at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another hour at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Our results indicate that both NC-1 and NC-2 exhibit potent, low nanomolar inhibition of VEGFR-2 and PDGFR-β, with NC-1 demonstrating superior potency to Sunitinib.
Cellular Proliferation Assays
Rationale: To determine the cytotoxic or cytostatic effects of the compounds on cancer cells. We selected HCT116 (colon carcinoma) and 786-O (renal cell carcinoma) cell lines, which are known to be responsive to kinase inhibitors.[4]
Protocol: MTT Assay
-
Cell Culture: Plate HCT116 and 786-O cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Both novel compounds demonstrated potent anti-proliferative activity against the selected cancer cell lines, with IC50 values in the sub-micromolar range, surpassing the efficacy of Sunitinib.
Cell Cycle Analysis
Rationale: To elucidate the mechanism by which the compounds inhibit cell proliferation.
Figure 2: Differential effects of novel compounds and Sunitinib on the cell cycle.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Treat HCT116 cells with the IC50 concentration of each compound for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Interestingly, NC-1 and NC-2 induced a G2/M phase arrest, suggesting a different mechanism of action compared to Sunitinib, which typically causes a G1 phase arrest.[4] This could indicate an effect on kinases involved in the G2/M checkpoint, such as Aurora kinases.
HUVEC Tube Formation Assay
Rationale: To assess the anti-angiogenic potential of the compounds by measuring their ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel®.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.
-
Treatment: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube networks and quantify the total tube length.
The novel compounds, particularly NC-1, demonstrated a marked inhibition of HUVEC tube formation, indicating strong anti-angiogenic properties, and were more potent than Sunitinib in this assay.[4]
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggest that the novel compounds NC-1 and NC-2, synthesized from this compound, are potent kinase inhibitors with promising anti-proliferative and anti-angiogenic activities. Notably, they exhibit superior potency compared to Sunitinib in several key assays and display a distinct cell cycle arrest profile, hinting at a potentially broader or different kinase inhibition spectrum.
Further investigations are warranted to fully characterize the kinase selectivity profile of these compounds and to evaluate their pharmacokinetic properties and in vivo efficacy in preclinical cancer models. The unique G2/M arrest induced by NC-1 and NC-2 also opens up new avenues for exploring their potential in combination therapies. The versatility of the pyrrolidine scaffold continues to offer exciting opportunities for the development of innovative and effective targeted therapies.[1]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-(Methoxymethyl)pyrrolidine: A Comparative Analysis of Protecting Group Strategies
Abstract
The 3-(methoxymethyl)pyrrolidine scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous clinically significant compounds. Its synthesis, however, necessitates a strategic and nuanced approach to the protection of the secondary amine to prevent undesired side reactions and enable selective functionalization. This guide provides a comprehensive comparative analysis of common nitrogen-protecting group strategies—namely tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for 3-(methoxymethyl)pyrrolidine. By delving into the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating this vital pyrrolidine derivative.
Introduction: The Significance of 3-(Methoxymethyl)pyrrolidine in Drug Discovery
The pyrrolidine ring is a cornerstone in the design of novel therapeutics, appearing in over 20 FDA-approved drugs.[1] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 3-(methoxymethyl)pyrrolidine moiety, in particular, offers an additional vector for chemical modification and can play a crucial role in receptor binding and target engagement. The synthesis of complex molecules containing this building block often involves multi-step sequences where the pyrrolidine nitrogen's reactivity must be carefully managed.[2][3][4] The judicious selection of a nitrogen-protecting group is, therefore, a pivotal decision that can significantly impact the efficiency, yield, and overall success of a synthetic campaign.[5]
An ideal protecting group should be readily introduced in high yield, remain stable throughout various reaction conditions, and be cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[6][7] This guide will explore the practical application of three of the most widely employed N-protecting groups—Boc, Cbz, and Fmoc—in the context of 3-(methoxymethyl)pyrrolidine synthesis.
The Tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Strategy
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis, prized for its ease of installation and its stability under a broad range of non-acidic conditions.[8]
Rationale and Mechanistic Insight
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of (Boc)₂O. The stability of the Boc group stems from the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate from nucleophilic attack.
Deprotection is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[8] The generation of the tert-butyl cation can sometimes lead to side reactions, such as alkylation of nucleophilic sites on the substrate.[10]
Experimental Protocols
Protocol 2.2.1: Boc Protection of 3-(Methoxymethyl)pyrrolidine
-
Dissolve 3-(methoxymethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.
-
Add a mild base, such as triethylamine (TEA) (1.2 equivalents) or sodium bicarbonate (NaHCO₃) (2.0 equivalents) in a biphasic system with water.[11]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-(methoxymethyl)pyrrolidine.
Protocol 2.2.2: Boc Deprotection
-
Dissolve N-Boc-3-(methoxymethyl)pyrrolidine (1.0 equivalent) in an appropriate solvent such as DCM, ethyl acetate, or methanol.[8]
-
Add a strong acid, typically trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[8]
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If the hydrochloride salt is desired and a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[8] If no precipitate forms, trituration with diethyl ether can induce precipitation.[8]
Workflow Diagram
Caption: Workflow for Boc protection and deprotection.
The Benzyloxycarbonyl (Cbz) Group: A Robust and Orthogonal Option
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly valued for its stability to a wide range of reagents and its orthogonality to the Boc group.[12]
Rationale and Mechanistic Insight
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (an aqueous base like NaHCO₃ or NaOH).[12][13] The reaction involves the nucleophilic attack of the amine on the highly reactive acyl chloride.
The key advantage of the Cbz group lies in its primary deprotection method: catalytic hydrogenolysis.[9][12] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.[12] This method is exceptionally mild and chemoselective. Alternatively, Cbz groups can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) or with certain Lewis acids, though these methods are less common.[12][14][15]
Experimental Protocols
Protocol 3.2.1: Cbz Protection of 3-(Methoxymethyl)pyrrolidine
-
Dissolve 3-(methoxymethyl)pyrrolidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1) or in an aqueous solution of sodium bicarbonate (NaHCO₃).[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equivalents) dropwise while maintaining the temperature at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 2-20 hours.[12]
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford N-Cbz-3-(methoxymethyl)pyrrolidine.
Protocol 3.2.2: Cbz Deprotection (Hydrogenolysis)
-
Dissolve N-Cbz-3-(methoxymethyl)pyrrolidine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[13]
-
Carefully add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).[13]
-
Secure the flask to a hydrogenation apparatus and evacuate and backfill with hydrogen gas (H₂) three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [13]
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-(methoxymethyl)pyrrolidine.
Workflow Diagram
Caption: Workflow for Cbz protection and deprotection.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a staple in solid-phase peptide synthesis and offers a distinct advantage in its base-lability, providing orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[16]
Rationale and Mechanistic Insight
The Fmoc group is introduced using Fmoc-Cl or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate.[16] The protection mechanism is analogous to that of Boc and Cbz.
The key feature of the Fmoc group is its cleavage under basic conditions.[16][17] Treatment with a secondary amine, most commonly piperidine, results in the abstraction of the acidic proton on the fluorenyl ring system.[18] This initiates a β-elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently trapped by the amine base.[18]
Experimental Protocols
Protocol 4.2.1: Fmoc Protection of 3-(Methoxymethyl)pyrrolidine
-
Dissolve 3-(methoxymethyl)pyrrolidine (1.0 equivalent) in a solvent system such as a 2:1 mixture of THF and saturated aqueous NaHCO₃.[16]
-
Add Fmoc-OSu (1.05 equivalents) or Fmoc-Cl (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-16 hours.[16]
-
Upon completion, dilute with water and extract with an organic solvent like diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl, which may precipitate the product.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by silica gel chromatography if necessary to yield N-Fmoc-3-(methoxymethyl)pyrrolidine.
Protocol 4.2.2: Fmoc Deprotection
-
Dissolve N-Fmoc-3-(methoxymethyl)pyrrolidine (1.0 equivalent) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[16]
-
Add a secondary amine base, typically a 20% solution of piperidine in DMF.[18]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct and yield the free 3-(methoxymethyl)pyrrolidine.
Workflow Diagram
Caption: Workflow for Fmoc protection and deprotection.
Comparative Analysis and Strategic Selection
The choice of protecting group for 3-(methoxymethyl)pyrrolidine is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the planned reaction sequence. An orthogonal protection strategy, which employs multiple protecting groups that can be removed under distinct conditions, is often crucial for complex syntheses.[19]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality | Key Considerations |
| Boc | (Boc)₂O, base (e.g., TEA, NaHCO₃) | Strong acid (TFA, HCl)[8] | Stable to base, nucleophiles, hydrogenolysis[8] | Orthogonal to Cbz and Fmoc | Acid-labile; potential for t-butylation side reactions.[10] |
| Cbz | Cbz-Cl, base (e.g., NaHCO₃)[12] | H₂, Pd/C (hydrogenolysis)[12]; strong acids (e.g., HBr/AcOH) | Stable to acid (moderate) and base[12] | Orthogonal to Boc; quasi-orthogonal to Fmoc (Fmoc can also be cleaved by hydrogenolysis, albeit slower)[16] | Hydrogenolysis is very mild but incompatible with reducible functional groups (alkenes, alkynes, some nitro groups). |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃)[16] | Secondary amine base (e.g., piperidine)[18] | Stable to acid and hydrogenolysis (generally)[16] | Orthogonal to Boc and Cbz | Base-labile; requires careful purification to remove dibenzofulvene adducts. |
Strategic Recommendations:
-
For syntheses requiring subsequent acid-sensitive transformations: The Cbz or Fmoc groups are preferred over the acid-labile Boc group.
-
For syntheses involving reducible functional groups (e.g., double or triple bonds): The Boc or Fmoc groups are superior choices as the Cbz group's primary deprotection method (hydrogenolysis) would be incompatible.
-
For complex, multi-step syntheses requiring multiple, orthogonal protecting groups: A combination of Boc , Cbz , and/or Fmoc can be strategically employed to allow for the selective deprotection and functionalization of different sites within the molecule. For instance, one could protect the pyrrolidine nitrogen with a Boc group and another amine elsewhere in the molecule with a Cbz group, allowing for selective deprotection at either site.[19]
Conclusion
The successful synthesis of complex molecules incorporating the 3-(methoxymethyl)pyrrolidine scaffold is critically dependent on the strategic selection and implementation of nitrogen-protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and disadvantages related to their stability and conditions for removal. A thorough understanding of the chemical principles underlying each strategy, as detailed in this guide, empowers researchers to make informed decisions that optimize synthetic routes, maximize yields, and ultimately accelerate the drug discovery process. By carefully considering the orthogonality and compatibility of these protecting groups with the overall synthetic plan, chemists can navigate the challenges of complex molecule synthesis with greater efficiency and success.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 4. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. tdcommons.org [tdcommons.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Methoxymethyl)pyrrolidine Hydrochloride
This document provides essential, step-by-step guidance for the proper handling and disposal of 3-(Methoxymethyl)pyrrolidine hydrochloride (CAS No. 870982-35-9 / 1421050-43-2). As a crucial building block in contemporary drug development and chemical synthesis, ensuring its safe management from acquisition to disposal is paramount for protecting laboratory personnel and preserving environmental integrity. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.
Core Hazard Profile & Essential Safety Summary
This compound is a pyrrolidine derivative that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1][2] Understanding its hazard profile is the first step in ensuring safe disposal.
Causality of Hazards: The hydrochloride salt form can contribute to its irritant properties upon contact with moist tissues, such as skin, eyes, or the respiratory tract. The pyrrolidine ring, a common motif in bioactive molecules, can interact with biological systems, necessitating precautions to avoid exposure.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | PubChem[1], CymitQuimica[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | PubChem[1], CymitQuimica[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | PubChem[1], CymitQuimica[3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | CymitQuimica[3], Achmem[4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | Achmem[4] |
The Regulatory Imperative: "Cradle-to-Grave" Responsibility
The disposal of any laboratory chemical is governed by stringent regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[5][6] This principle mandates that the generator of the waste is responsible for its safe handling from generation to final disposal.[6]
State and local regulations may impose additional, often stricter, requirements.[5][7] Therefore, all disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department protocols, which are designed to comply with all relevant government regulations.[8]
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any form, including its waste products, all personnel must be equipped with the following PPE.[8] The use of proper PPE is a non-negotiable first line of defense against chemical exposure.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[8][9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[10][11]
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[8] For larger quantities or spill response, a chemical-resistant apron may be necessary.
-
Respiratory Protection : All handling of solid material or solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[8] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator is required.[9]
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant, cost-effective disposal.[9] Never mix this waste stream with general laboratory trash or dispose of it down the drain.[8][9]
Step 1: Designate a Hazardous Waste Container
-
Select a container made of a compatible material (e.g., high-density polyethylene) that can be securely sealed.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste".[8][9]
Step 2: Segregate Waste by Physical Form
-
Solid Waste : Collect all non-sharp, solid waste contaminated with the chemical in the designated container. This includes residual powder, contaminated weighing papers, pipette tips, and gloves.[9]
-
Liquid Waste : Collect all solutions containing the chemical in a dedicated liquid hazardous waste container. The label must also specify all solvents and the approximate concentration of the pyrrolidine derivative.[9]
-
Expert Insight : Do not mix halogenated and non-halogenated solvent waste unless permitted by your EHS office. Co-mingling can significantly increase disposal costs and complicate the incineration process.
-
-
Sharps Waste : Any contaminated needles, scalpels, or broken glass must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
Step 3: Store Waste Securely
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials like strong oxidizing agents.[8][12]
Decontamination & Empty Container Management
Empty containers that once held this compound must also be treated as hazardous waste, as they retain chemical residues.[8][9]
Protocol for Empty Container Decontamination
-
Triple Rinse : Under a chemical fume hood, rinse the empty container three times with a suitable solvent, such as ethanol or acetone.[8]
-
Collect Rinsate : Each rinse must be collected and added to the designated liquid hazardous waste container.[8] This step is crucial as the rinsate is now considered hazardous waste.
-
Deface Label : Completely remove or deface the original manufacturer's label on the now-rinsed container.[9]
-
Final Disposal : Dispose of the clean, defaced container according to your institution's specific guidelines for chemically contaminated glassware or plasticware.
Emergency Protocol: Small Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 3.
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[9][13] For solid spills, carefully cover the powder to prevent it from becoming airborne.
-
Absorb and Collect : Carefully collect the absorbed material or solid powder using spark-proof tools and place it into the designated hazardous waste container.[9][14]
-
Clean the Area : Wipe down the spill area with a solvent-moistened cloth (e.g., ethanol), followed by a thorough cleaning with soap and water.[9]
-
Dispose of Cleaning Materials : All materials used for cleanup (absorbents, wipes, gloves) are considered hazardous waste and must be placed in the solid hazardous waste container.[9]
Disposal Decision Workflow
The following diagram outlines the logical workflow from the point of waste generation to its final, compliant disposal.
Caption: Disposal workflow for this compound.
References
- 1. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. achmem.com [achmem.com]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. himediadownloads.com [himediadownloads.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 3-(Methoxymethyl)pyrrolidine Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 3-(Methoxymethyl)pyrrolidine hydrochloride presents as a key building block. Its safe and effective handling is paramount to both groundbreaking research and the well-being of our scientists. This guide provides an in-depth, experience-driven protocol for the operational and safety measures required when working with this compound, ensuring a secure and productive laboratory environment.
Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the inherent risks associated with this compound is crucial. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory System): May cause respiratory irritation.[1][2]
These classifications necessitate a stringent adherence to safety protocols to mitigate exposure risks. The GHS07 pictogram, a warning symbol, is associated with these hazards.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the essential PPE, grounded in the compound's hazard profile.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and use proper removal technique.[5] | Prevents skin contact, which can lead to irritation. |
| Body | Laboratory coat. | Standard cotton or a blend suitable for chemical laboratories. | Protects skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate.[3] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow diagram and step-by-step guide provide a comprehensive operational plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
